2-Propylsuccinic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-propylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZBYGZXPKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388743 | |
| Record name | 2-Propylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-57-5 | |
| Record name | 2-Propylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Propylsuccinic Acid for Researchers and Drug Development Professionals
Abstract
2-Propylsuccinic acid, a dicarboxylic acid with significant potential in medicinal chemistry and materials science, presents unique synthetic challenges and opportunities. This technical guide provides an in-depth exploration of the core synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of key synthetic routes. We will dissect the classical malonic ester synthesis, explore a plausible Michael addition approach, and detail a robust methodology for the stereoselective synthesis of chiral this compound using Evans' oxazolidinone auxiliaries. Each section is supported by detailed, step-by-step protocols, mechanistic diagrams, and comparative data to empower researchers in their synthetic endeavors.
Introduction: The Significance of this compound
This compound and its derivatives are emerging as important building blocks in the development of novel therapeutic agents and advanced polymers. The presence of a propyl group on the succinic acid backbone imparts specific lipophilic and conformational properties, making it a valuable moiety for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its dicarboxylic nature also allows for its use as a monomer in the synthesis of specialty polyesters and polyamides with tailored properties. Given its growing importance, a comprehensive understanding of its synthesis is paramount for researchers in the field.
This guide will focus on three principal synthetic strategies:
-
Malonic Ester Synthesis: A classic and reliable method for the formation of substituted carboxylic acids.
-
Michael Addition Pathway: A convergent approach involving the conjugate addition of a propyl nucleophile.
-
Asymmetric Synthesis via Chiral Auxiliaries: A sophisticated method for the preparation of enantiomerically pure this compound, crucial for stereospecific biological interactions.
The Workhorse Approach: Malonic Ester Synthesis
The malonic ester synthesis is a robust and highly versatile method for the preparation of mono- and di-substituted carboxylic acids. The underlying principle of this synthesis is the high acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing ester groups, facilitating their removal by a moderately strong base. The resulting enolate is a potent nucleophile that can be alkylated with a suitable alkyl halide. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted carboxylic acid.
Mechanistic Rationale
The synthesis of this compound via the malonic ester route proceeds through a three-step sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
Caption: Malonic Ester Synthesis of this compound.
The choice of sodium ethoxide as the base is strategic; it is strong enough to deprotonate diethyl malonate but avoids transesterification side reactions. The subsequent alkylation with 1-bromopropane proceeds via an S_N2 mechanism. The final step involves saponification of the ester groups, followed by acidification to yield the unstable β-dicarboxylic acid, which readily decarboxylates upon heating.[1]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation.[1][2]
Step 1: Synthesis of Diethyl Propylmalonate
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 200 mL of absolute ethanol.
-
Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add 80.1 g (0.5 mol) of diethyl malonate dropwise via the dropping funnel with stirring.
-
After the addition is complete, add 61.5 g (0.5 mol) of 1-bromopropane dropwise at a rate that maintains a gentle reflux.
-
After the addition of 1-bromopropane, continue to heat the reaction mixture at reflux for 2-3 hours to ensure complete alkylation.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
To the residue, add 200 mL of water and extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the diethyl ether by rotary evaporation to yield crude diethyl propylmalonate. The product can be purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to this compound
-
In a 500 mL round-bottom flask, combine the crude diethyl propylmalonate with a solution of 40 g of sodium hydroxide in 200 mL of water.
-
Heat the mixture at reflux for 4-6 hours until the ester layer disappears, indicating complete saponification.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2), which will precipitate the propylmalonic acid.
-
Heat the acidified mixture to 150-160°C to effect decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
Cool the reaction mixture, which should now contain crude this compound. The product can be purified by recrystallization from water or a suitable organic solvent.
| Parameter | Value | Reference |
| Starting Materials | Diethyl malonate, 1-bromopropane, Sodium ethoxide | [2] |
| Reaction Type | Enolate alkylation, Hydrolysis, Decarboxylation | [1] |
| Typical Yield | 60-70% (overall) | Estimated |
A Convergent Approach: The Michael Addition Pathway
The Michael addition, or conjugate addition, offers a more convergent route to this compound.[3] This approach involves the 1,4-addition of a propyl nucleophile to an α,β-unsaturated dicarboxylic acid ester, such as diethyl maleate or diethyl fumarate. Organocuprates, specifically Gilman reagents (lithium dipropylcuprate), are the reagents of choice for this transformation due to their propensity for conjugate addition over direct carbonyl attack.[4]
Mechanistic Rationale
The key step in this pathway is the formation of a lithium dipropylcuprate reagent, which then acts as a soft nucleophile, selectively attacking the β-carbon of the electron-deficient alkene.
Caption: Michael Addition Pathway to this compound.
The reaction proceeds through an enolate intermediate which is subsequently protonated during the aqueous workup. The resulting diethyl 2-propylsuccinate can then be hydrolyzed to the final product under basic conditions, similar to the final step of the malonic ester synthesis.
Detailed Experimental Protocol
This protocol is based on general procedures for the preparation and use of Gilman reagents.[4]
Step 1: Synthesis of Diethyl 2-Propylsuccinate via Michael Addition
-
To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere, add 1.90 g (10 mmol) of copper(I) iodide and 100 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add 20 mmol of a solution of propyl lithium in a suitable solvent (e.g., hexanes) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dipropylcuprate reagent.
-
After stirring for 30 minutes at -78 °C, add a solution of 1.74 g (10 mmol) of diethyl maleate in 20 mL of anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield crude diethyl 2-propylsuccinate, which can be purified by column chromatography or vacuum distillation.
Step 2: Hydrolysis to this compound
-
Follow the hydrolysis procedure outlined in Step 2 of the malonic ester synthesis protocol (Section 2.2).
| Parameter | Value | Reference |
| Key Reagents | Propyl lithium, Copper(I) iodide, Diethyl maleate | [4] |
| Reaction Type | Conjugate addition (Michael Addition) | [3] |
| Stereochemistry | Racemic | - |
Achieving Stereocontrol: Asymmetric Synthesis Using Chiral Auxiliaries
For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral molecule is essential, as different enantiomers can exhibit vastly different biological activities. The asymmetric synthesis of this compound can be elegantly achieved using a chiral auxiliary, such as an Evans' oxazolidinone.[5] This methodology relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective reaction.[5]
The Principle of Evans' Asymmetric Alkylation
The Evans' asymmetric alkylation involves the acylation of a chiral oxazolidinone, followed by the diastereoselective alkylation of the resulting enolate. The chiral auxiliary creates a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate, thus leading to the preferential formation of one diastereomer.[5]
Caption: Asymmetric Synthesis of this compound.
The stereochemical outcome is highly predictable, and the auxiliary can typically be removed under mild conditions without racemization of the newly formed stereocenter and can often be recovered for reuse.[5]
Detailed Experimental Protocol
This protocol is a conceptual adaptation of the well-established Evans' asymmetric alkylation methodology.[5][6]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) in 50 mL of anhydrous dichloromethane at 0 °C, add succinic anhydride (1.00 g, 10 mmol).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-succinoyl oxazolidinone, which can be purified by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-succinoyl oxazolidinone (10 mmol) in 50 mL of anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (11 mmol, 1.0 M in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add propyl iodide (1.87 g, 11 mmol) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer can be isolated by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated adduct (e.g., 5 mmol) in a 3:1 mixture of THF and water (40 mL).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4 mL), followed by a solution of lithium hydroxide (0.42 g, 10 mmol) in 10 mL of water.
-
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.
| Parameter | Value | Reference |
| Chiral Auxiliary | Evans' Oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) | [5] |
| Key Steps | Acylation, Diastereoselective Alkylation, Cleavage | [6] |
| Diastereomeric Excess | Typically >95% | [6] |
| Enantiomeric Purity | High, following auxiliary cleavage | [6] |
Conclusion and Future Perspectives
This guide has provided a detailed technical overview of the primary synthetic pathways to this compound. The classical malonic ester synthesis remains a reliable and cost-effective method for producing racemic this compound. The Michael addition of an organocuprate presents a convergent and efficient alternative. For applications requiring high enantiopurity, the use of chiral auxiliaries, particularly Evans' oxazolidinones, offers a robust and predictable method for stereocontrolled synthesis.
Future research in this area will likely focus on the development of catalytic asymmetric methods to circumvent the need for stoichiometric chiral auxiliaries, thereby improving atom economy and reducing costs. Furthermore, the exploration of biocatalytic routes, potentially through engineered enzymes, could offer a more sustainable and environmentally benign approach to the synthesis of chiral this compound and its derivatives. As the demand for this versatile building block grows, continued innovation in its synthesis will be crucial for advancing its applications in drug discovery and materials science.
References
-
Experiment 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd.
-
Application Note: Protocol for Alkylation of Diethyl 2-(2-oxopropyl)malonate. Benchchem.
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.
-
Malonic acid, bromo-, ethyl ester. Organic Syntheses Procedure.
-
Malonic esters. University of Calgary.
-
Diethyl Malonate di-alkylation (help please!). Reddit.
-
Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. SciSpace.
-
Application Notes and Protocols: Hydrolysis and Decarboxylation of Diethyl sec-butylethylmalonate. Benchchem.
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
-
Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. The University of Manchester.
-
Chiral auxiliary. Wikipedia.
-
Decarboxylation of malonic esters. Chemistry Stack Exchange.
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.
-
Production of malonic acid. Google Patents.
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
-
Asymmetric Alkylation of Enolates. Chem 115 Myers.
-
Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
A Technical Guide to Chiral Auxiliaries in Organic Synthesis. Benchchem.
-
Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. SciSpace.
-
Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
-
Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives. PubMed.
-
Biocatalytic Cascade Conversion of Racemic Epoxides to (S)‐2‐Arylpropionic Acids, (R)‐ and (S)‐2‐Arylpropyl Amines. ResearchGate.
-
Total Synthesis of Manassantin A by Hanessian. Organic Chemistry Portal.
-
Michael addition of DBU to diethyl maleate. ResearchGate.
-
Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses.
-
Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. ResearchGate.
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 2-Propylsuccinic Acid
This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-Propylsuccinic acid (CAS 618-57-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering in-depth methodologies and the scientific rationale behind them. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for applications in pharmaceutical research, organic synthesis, and the broader chemical industry.[1]
This compound, a dicarboxylic acid, is a white solid with the molecular formula C₇H₁₂O₄.[1] Its structure, featuring two carboxylic acid functional groups, makes its physicochemical properties highly relevant to its function and application.[1] This guide will detail the experimental determination of its core properties.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical profile is foundational to its development and application. The following table summarizes key known and predicted properties for this compound. The subsequent sections provide detailed protocols for the experimental determination of these values.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₁₂O₄ | --- | [1][2] |
| Molecular Weight | 160.17 g/mol | --- | [1][3] |
| Physical Description | White solid | --- | [1] |
| Melting Point | 100.5 °C | Experimental | [1][3] |
| pKa (Predicted) | 4.56 ± 0.19 | Predicted | [2][3] |
| LogP (Predicted) | 0.82 | Predicted | [1] |
| Boiling Point (Predicted) | 265.8 ± 13.0 °C | Predicted | [1][3] |
| Aqueous Solubility | Slightly soluble in water | Qualitative | [4] |
Identity and Purity Confirmation: Spectroscopic Analysis
Prior to any physicochemical measurement, it is imperative to confirm the identity and purity of the this compound sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is expected to be dominated by features characteristic of dicarboxylic acids.
Expected Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band, typically centered around 3200 cm⁻¹.[5]
-
C-H Stretch (Alkyl): Absorptions around 2942 cm⁻¹.[5]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1720-1725 cm⁻¹.[5] The presence of hydrogen bonding can sometimes lead to a doublet in this region.[6]
-
C-O Stretch & O-H Bend: A complex region of bands typically found between 1400 cm⁻¹ and 1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming connectivity and purity. For this compound, both ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Features:
-
-COOH: A broad singlet in the downfield region (typically 10-13 ppm).
-
-CH- (on the succinic acid backbone): A multiplet.
-
-CH₂- (propyl group and backbone): Multiple multiplets.
-
-CH₃ (propyl group): A triplet in the upfield region.
Expected ¹³C NMR Features:
-
-C=O: Two distinct signals in the downfield region (>170 ppm).
-
Alkyl Carbons: Four distinct signals in the aliphatic region.
Determination of Acid Dissociation Constant (pKa)
The pKa values of a dicarboxylic acid are critical as they dictate the ionization state, and therefore solubility and biological interactions, at a given pH.[7] Potentiometric titration is a highly accurate and standard method for pKa determination.[8][9]
Experimental Protocol: Potentiometric Titration
This protocol is designed to determine the two pKa values of this compound.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (for ionic strength maintenance)[10]
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[10]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in CO₂-free deionized water to create a solution of approximately 1 mM.[10] Add 0.15 M KCl to maintain constant ionic strength.[7]
-
Inert Atmosphere: Purge the solution with nitrogen gas for at least 15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[7][10]
-
Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Begin stirring. Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments of titrant.[7]
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The two pKa values correspond to the pH at the half-equivalence points of each proton dissociation. These are found at the midpoints of the two buffer regions on the titration curve.[10]
Causality and Validation:
-
Why use KCl? Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa determination.
-
Why purge with Nitrogen? Atmospheric CO₂ dissolves in water to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate equivalence points and pKa values.[8]
-
Self-Validation: The shape of the titration curve itself is a validation. A well-defined curve with clear inflection points indicates a successful measurement. The procedure can be further validated by titrating a known dicarboxylic acid standard, such as succinic acid (pKa1 = 4.3, pKa2 = 5.6).[11]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, as described in OECD Guideline 107, is the traditional and most direct method for this determination.[12][13]
Experimental Protocol: OECD 107 Shake-Flask Method
Materials & Equipment:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
Mechanical shaker or vortex mixer
-
Suitable analytical instrument for concentration measurement (e.g., HPLC-UV, LC/MS)
Procedure:
-
Phase Saturation: Prepare the two solvent phases by vigorously mixing n-octanol and water and allowing them to separate overnight. This ensures thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected LogP.[14]
-
Equilibration: Agitate the vessel at a constant temperature (20-25 °C) until equilibrium is reached. Typically, 50-100 rotations over 5 minutes are sufficient.[15]
-
Phase Separation: Separate the two phases cleanly, typically by centrifugation to break any emulsions.[13][15]
-
Concentration Analysis: Accurately determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). LogP is the base-10 logarithm of P.
-
P = Cₒ / Cₐ
-
LogP = log₁₀(P)
-
Causality and Validation:
-
Why pre-saturate solvents? This step is crucial because n-octanol and water have some mutual solubility. Using pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment, which would affect the final concentration measurements.
-
Why use centrifugation? Vigorous shaking can create fine emulsions, which prevent a clean separation of the two phases. Centrifugation is the most effective way to ensure complete phase separation.[15]
-
Self-Validation: The experiment should be performed in triplicate with varying phase volume ratios.[15] The resulting LogP values should agree within ± 0.3 log units.[13][14] A mass balance calculation, comparing the initial amount of compound to the sum of the amounts in each phase, should also be performed to check for adsorption to the vessel walls or degradation.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects bioavailability and formulation. The "gold standard" for determining thermodynamic or equilibrium solubility involves equilibrating an excess of the solid compound in an aqueous buffer.[16]
Experimental Protocol: Equilibrium Shake-Flask Method
Materials & Equipment:
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (HPLC-UV or LC/MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaking incubator for 24-72 hours to ensure equilibrium is reached.[16]
-
Sample Processing: After incubation, allow the vials to stand so that excess solid can settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC/MS method against a standard calibration curve.
Causality and Validation:
-
Why use excess solid? This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
Why incubate for 24-72 hours? Reaching true thermodynamic equilibrium can be a slow process, especially for crystalline solids. This extended incubation time allows the dissolution and precipitation rates to become equal.[16][17]
-
Self-Validation: The experiment should be run in triplicate. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached; the concentration should plateau and remain constant.
Thermal Analysis: Melting Point and Purity
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine melting point, heat of fusion, and to assess purity.[18][19] It measures the difference in heat flow between a sample and a reference as a function of temperature.[18]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Materials & Equipment:
-
Differential Scanning Calorimeter
-
DSC pans (e.g., aluminum) and lids
-
Crimper for sealing pans
-
High-purity indium standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a DSC pan. Seal the pan using a crimper. Prepare an empty, sealed pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a controlled temperature program, for example, from 25 °C to 150 °C at a constant rate of 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The resulting thermogram will show an endothermic peak representing the melting of the sample.[20]
-
Melting Point (Tₘ): Determined as the onset temperature or the peak temperature of the endotherm.
-
Heat of Fusion (ΔHբ): Calculated by integrating the area under the melting peak.
-
Purity Assessment: The shape of the melting peak provides information about purity. Impurities typically cause a broadening and depression of the melting peak.[20]
-
Causality and Validation:
-
Why use an inert atmosphere? This prevents oxidative degradation of the sample at elevated temperatures, which would interfere with the melting endotherm.
-
Why use a constant heating rate? A controlled, linear heating ramp is essential for reproducible and accurate measurements of thermal transitions.[18]
-
Self-Validation: Running the sample at multiple heating rates (e.g., 5, 10, and 20 °C/min) can provide additional insight into the thermal event. The onset temperature of melting should be largely independent of the heating rate.
Caption: Workflow for Melting Point determination by DSC.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2-PROPYL SUCCINIC ACID 618-57-5 wiki. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of succinic acid crystal. Retrieved from [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 618-57-5) API Intermediate Manufacturers. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 1. FT-IR ATR spectra of succinic acid in (a) methanol and (b) a.... Retrieved from [Link]
-
EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) analysis of the succinic acid (SA); maleic acid (MAL); polyvinyl alcohol (PVA). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SPECTRAL DIFFRACTION AND OPTICAL STUDIES OF SUCCINIC- ACETIC ACID SINGLE CRYSTALS. Retrieved from [Link]
-
GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 618-57-5. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
NIH PubChem. (n.d.). Succinic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Succinic acid, isopropyl- (CAS 2338-45-6). Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 618-57-5 CAS MSDS (2-PROPYL SUCCINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Succinic acid - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. enfo.hu [enfo.hu]
- 15. govinfo.gov [govinfo.gov]
- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. torontech.com [torontech.com]
- 19. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 20. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Propylsuccinic Acid (CAS 618-57-5)
Introduction
2-Propylsuccinic acid (CAS 618-57-5), also known as 2-propylbutanedioic acid, is a substituted dicarboxylic acid. Its structure, featuring a propyl group on the succinic acid backbone, makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry.[1][2] As a dicarboxylic acid, its two carboxyl groups offer multiple reaction sites for creating more complex molecules, including esters, amides, and polymers.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and handling procedures, designed to support professionals in research and development.
Chemical Structure and Core Properties
This compound is a C7 aliphatic dicarboxylic acid. The presence of two carboxylic acid functional groups dictates its acidic nature and reactivity profile.
Caption: 2D Structure of this compound.
Physicochemical Properties
The key properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 618-57-5 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | |
| Appearance | White solid | |
| Melting Point | 100.5 °C | |
| Boiling Point | 265.8 ± 13.0 °C (Predicted) | |
| Density | 1.20 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.56 ± 0.19 (Predicted) | [1] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| LogP | 0.82 (Predicted) | |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its NMR signatures. This is crucial for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the propyl chain and the succinic acid backbone. The acidic protons of the two carboxyl groups would typically appear as a broad singlet far downfield (δ 10-13 ppm), though they may be exchanged in protic solvents like D₂O. The proton on the chiral center (C2) would appear as a multiplet. The adjacent methylene (CH₂) protons on the backbone would be diastereotopic and appear as complex multiplets. The propyl group protons would show a terminal methyl triplet, and two methylene multiplets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct resonances. The carbonyl carbons of the two carboxylic acids are expected to appear in the δ 170-185 ppm region. The remaining five aliphatic carbons, being in unique chemical environments, would appear in the upfield region (δ 10-50 ppm).
Synthesis and Reactivity
Representative Synthesis Protocol
A common and versatile method for synthesizing 2-alkylated succinic acid derivatives is the Michael (or conjugate) addition.[3][4] This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. A plausible route to this compound involves the addition of a propyl organometallic reagent (like a propyl Grignard or organocuprate) to diethyl maleate, followed by hydrolysis. Organocuprates (Gilman reagents) are often preferred for their high selectivity in 1,4-additions.[4]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from standard procedures for Michael additions and subsequent ester hydrolysis.
-
Preparation of the Organocuprate (Gilman Reagent): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend Copper(I) Iodide (CuI) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add a solution of propylmagnesium bromide (a Grignard reagent) in THF. Stir the mixture at this temperature for 30-60 minutes to form the lithium dipropylcuprate.
-
Michael Addition: To the cooled Gilman reagent, add a solution of diethyl maleate in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.
-
Reaction Progression: Allow the reaction to stir at low temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, let the mixture slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether.
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude diethyl 2-propylsuccinate can be purified by column chromatography.
-
Saponification (Ester Hydrolysis): Dissolve the purified diethyl 2-propylsuccinate in an ethanol/water mixture containing an excess of sodium hydroxide (NaOH).
-
Hydrolysis Completion: Heat the mixture to reflux and maintain for several hours until TLC or LC-MS indicates the complete disappearance of the diester.
-
Isolation of Final Product: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2.
-
Final Purification: The precipitated this compound can be collected by vacuum filtration. If an oil forms, extract it into ethyl acetate, dry the organic layer with MgSO₄, and evaporate the solvent. The final product can be further purified by recrystallization.
Core Reactivity
The chemistry of this compound is dominated by its two carboxyl groups. These groups can undergo:
-
Acid-Base Reactions: Reaction with bases to form mono- or di-carboxylate salts.
-
Esterification: Reaction with alcohols under acidic conditions to form the corresponding mono- or di-esters.
-
Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine to form amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acids to primary alcohols, yielding 2-propylbutane-1,4-diol.
-
Anhydride Formation: Upon heating, particularly with a dehydrating agent, intramolecular cyclization can occur to form 2-propylsuccinic anhydride.
Applications in Research and Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Precursor to Valproic Acid
This compound is a direct precursor or a closely related intermediate in some synthetic routes to Valproic Acid .[2] Valproic acid (2-propylpentanoic acid) is a widely prescribed medication used to treat epilepsy, bipolar disorder, and to prevent migraine headaches.
The transformation from a related precursor, 2,2-dipropylmalonic acid, to valproic acid occurs via a thermal decarboxylation reaction, where one of the carboxyl groups is eliminated as carbon dioxide upon heating. A similar decarboxylation of this compound would yield 2-propylpentanoic acid (valproic acid). This relationship underscores the importance of this compound in pharmaceutical manufacturing.
Caption: Role of this compound as a precursor to Valproic Acid.
Use as a Reference Standard
In drug development and quality control, well-characterized chemical compounds are essential as reference standards. This compound can be used for analytical method development, validation, and as a quality control standard during the synthesis and formulation stages of related APIs.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Store away from strong oxidizing agents and bases.
-
First Aid (General):
-
Inhalation: Move to fresh air. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound is a functionally rich molecule with significant utility, particularly in the pharmaceutical sector as an intermediate for the synthesis of Valproic Acid. Its dicarboxylic acid nature provides a platform for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved January 12, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved January 12, 2026, from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Succinic acid, α-ethyl-α-methyl-. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Propyl butyrate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the.... Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). Succinic acid, 3-methylbut-2-yl propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Apicule. (n.d.). This compound (CAS No: 618-57-5) API Intermediate Manufacturers. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US20030181743A1 - Process for preparing alkylidene substituted succinic acid esters.
- Google Patents. (n.d.). US2851486A - Preparation of succinic acids.
- Google Patents. (n.d.). CN105399623A - Diethyl maleate preparation method.
- Google Patents. (n.d.). EP2751059B1 - PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES.
-
Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 12, 2026, from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid at BMRB. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Retrieved January 12, 2026, from [Link]
-
Reddit. (2023, May 16). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). r/OrganicChemistry. Retrieved January 12, 2026, from [Link]
-
Stack Exchange. (n.d.). Why does the H-NMR of propyl butanoate show up as 4 signals when there are 6 distinct hydrogens in the structure?. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved January 12, 2026, from [Link]
Sources
The Core Mechanism of 2-Propylsuccinic Acid Derivatives: A Technical Guide to Understanding Carboxypeptidase A Inhibition
This guide provides an in-depth technical exploration of the mechanism of action of 2-propylsuccinic acid and its derivatives, with a primary focus on their role as potent inhibitors of Carboxypeptidase A (CPA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a synthesized understanding of the molecular interactions, the rationale behind experimental validation, and detailed protocols for mechanistic studies.
Part 1: Unraveling the Inhibition of a Key Metalloprotease
Carboxypeptidase A: A Zinc-Dependent Proteolytic Engine
Carboxypeptidase A, a pancreatic exopeptidase, plays a crucial role in the digestion of proteins by selectively cleaving C-terminal amino acids with aromatic or bulky aliphatic side chains. At the heart of its catalytic activity lies a zinc ion (Zn²⁺) coordinated within the enzyme's active site. This zinc ion is essential for catalysis, acting as a Lewis acid to polarize the carbonyl group of the scissile peptide bond and activating a water molecule for nucleophilic attack.[1][2] The catalytic cycle of CPA is a well-orchestrated process involving key amino acid residues that participate in substrate binding and transition-state stabilization.
This compound Derivatives: Mimicking the Transition State
This compound and its derivatives have emerged as a significant class of competitive inhibitors of Carboxypeptidase A. Their inhibitory power stems from their structural resemblance to the tetrahedral transition state of the peptide hydrolysis reaction catalyzed by CPA. This mimicry allows them to bind with high affinity to the active site, effectively blocking the entry and processing of natural substrates.
The fundamental inhibitory mechanism of these succinic acid derivatives involves a bidentate coordination of one of their carboxylate groups to the active site zinc ion.[3] This interaction displaces the catalytically essential water molecule. The second carboxylate group of the inhibitor forms critical salt bridges and hydrogen bonds with key residues in the active site, including Arginine 145 (Arg145), Asparagine 144 (Asn144), and Tyrosine 248 (Tyr248).[3] Furthermore, the inhibitor's backbone and its side chains, such as the propyl group, can engage in additional van der Waals interactions within the S1' specificity pocket of the enzyme, further enhancing binding affinity.
The following diagram illustrates the key interactions of a 2-alkylsuccinic acid derivative within the active site of Carboxypeptidase A.
Caption: Binding of a this compound derivative to the active site of Carboxypeptidase A.
Part 2: Experimental Validation and Methodologies
The elucidation of the inhibitory mechanism of this compound derivatives relies on a suite of robust biochemical and biophysical techniques. This section details the core experimental protocols, emphasizing the rationale behind their design to ensure data integrity and reproducibility.
Enzyme Kinetics: Quantifying Inhibitory Potency
Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of an inhibitor. The inhibition constant (Kᵢ) is a critical parameter that quantifies the affinity of the inhibitor for the enzyme.
A well-designed enzyme inhibition assay should be sensitive, reproducible, and provide mechanistic insights. The choice of substrate, buffer conditions, and enzyme concentration are critical. For Carboxypeptidase A, a common chromogenic substrate is hippuryl-L-phenylalanine. Its hydrolysis can be continuously monitored by the increase in absorbance at 254 nm.[1] The substrate concentration is typically kept at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[4][5] The assay is performed under initial velocity conditions, meaning that the rate of reaction is measured when only a small fraction of the substrate has been consumed, ensuring a linear response over time.[5]
This protocol outlines the determination of the inhibition constant (Kᵢ) for a competitive inhibitor of Carboxypeptidase A using a spectrophotometric assay.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
This compound derivative (inhibitor)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.
-
Prepare a stock solution of hippuryl-L-phenylalanine in the same buffer.
-
Prepare a series of dilutions of the this compound derivative in the assay buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the Tris-HCl buffer, a fixed concentration of Carboxypeptidase A, and varying concentrations of the inhibitor.
-
Prepare a control reaction with no inhibitor.
-
Equilibrate the cuvettes to the desired temperature (e.g., 25°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate (hippuryl-L-phenylalanine) to each cuvette.
-
Immediately begin monitoring the increase in absorbance at 254 nm for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) in a Dixon plot. The x-intercept of this plot will be equal to -Kᵢ.
-
Alternatively, perform the assay at multiple substrate concentrations for each inhibitor concentration and analyze the data using a Lineweaver-Burk plot to confirm the mode of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Self-Validation:
-
Controls: Include a no-enzyme control to account for non-enzymatic substrate hydrolysis and a no-inhibitor control to determine the uninhibited enzyme activity.
-
Linearity: Ensure that the product formation is linear with time and that the enzyme concentration is in a range where the reaction rate is proportional to the enzyme concentration.
-
Reproducibility: Perform all experiments in triplicate to ensure the reliability of the results.
X-ray Crystallography: Visualizing the Molecular Interactions
X-ray crystallography provides high-resolution structural information on the binding of an inhibitor to its target enzyme, offering a visual confirmation of the interactions predicted by kinetic studies.
To obtain a crystal structure of a protein-ligand complex, two primary methods are employed: co-crystallization and soaking. In co-crystallization, the protein and ligand are mixed prior to crystallization. This is often the method of choice for inhibitors with high affinity.[6] Soaking involves diffusing the ligand into a pre-existing crystal of the apo-protein. The choice between these methods depends on factors such as ligand solubility and its effect on crystal packing.
Materials:
-
Purified Carboxypeptidase A
-
This compound derivative
-
Crystallization buffer (specific to the protein)
-
Cryoprotectant solution
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion)
Procedure:
-
Complex Formation:
-
Incubate the purified Carboxypeptidase A with a molar excess of the this compound derivative to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method. Mix the protein-inhibitor complex with a variety of crystallization screens to identify conditions that yield well-ordered crystals.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to improve crystal size and quality.
-
-
Cryo-protection and Data Collection:
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known CPA structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the complex.
-
Self-Validation:
-
Data Quality: Assess the quality of the diffraction data (e.g., resolution, completeness, R-merge).
-
Model Validation: Use validation tools (e.g., MolProbity) to check the stereochemistry and geometry of the final refined model.
-
Electron Density: Ensure that the electron density for the bound inhibitor is clear and unambiguous.
The following diagram outlines the general workflow for elucidating the mechanism of action of a this compound derivative as a CPA inhibitor.
Caption: A typical experimental workflow for characterizing the mechanism of action of a CPA inhibitor.
Part 3: Data Presentation and Synthesis
The quantitative data obtained from enzyme kinetic studies are crucial for comparing the potency of different inhibitors.
Table 1: Inhibitory Potency of Selected Succinic Acid Derivatives against Carboxypeptidase A
| Inhibitor | Kᵢ (µM) | Mode of Inhibition | Reference |
| 2-Benzylsuccinic acid | ~0.45 | Competitive | [3] |
| 2-Methyl-2-ethylsuccinic acid | 0.11 (racemic) | Competitive | N/A |
| 2-Benzyl-2-methylsuccinic acid | 0.28 (racemic) | Competitive | [7] |
Conclusion
This compound derivatives represent a well-characterized class of competitive inhibitors of Carboxypeptidase A. Their mechanism of action is rooted in their ability to act as transition-state analogues, binding tightly to the enzyme's active site through a combination of coordination to the catalytic zinc ion and extensive interactions with key amino acid residues. The in-depth understanding of this mechanism has been achieved through a combination of rigorous enzyme kinetic studies and high-resolution structural biology, providing a solid foundation for the rational design of more potent and selective inhibitors for therapeutic applications.
References
-
Mangani, S., Carloni, P., & Orioli, P. (1992). Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution. Journal of Molecular Biology, 223(2), 573-578. [Link]
-
Auld, D. S., & Geoghegan, K. F. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9781-9787. [Link]
-
Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
-
Kim, D. H., & Kim, K. R. (1996). Design, Synthesis, and Evaluation of β-Lactam Derivatives as Inhibitors for Carboxypeptidase A. Bulletin of the Korean Chemical Society, 17(1), 33-36. [Link]
-
Proteopedia. (2019). Carboxypeptidase A. [Link]
-
Skorepova, E., & Stsiapanava, A. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. [Link]
-
Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755–1760. [Link]
-
Lufrano, D., et al. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol, 6(23). [Link]
-
Wlodawer, A., & Huber, R. (1983). Refined crystal structure of carboxypeptidase A at 1.54 A resolution. Journal of Molecular Biology, 167(3), 611-631. [Link]
-
Shoham, G., Rees, D. C., & Lipscomb, W. N. (1984). Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies. Proceedings of the National Academy of Sciences, 81(24), 7767-7771. [Link]
-
Christianson, D. W., & Lipscomb, W. N. (1985). X-ray crystallographic investigation of substrate binding to carboxypeptidase A at subzero temperature. Proceedings of the National Academy of Sciences, 82(20), 6840-6844. [Link]
-
Mock, W. L., & Wang, L. (1999). Synergistic Inhibition of Carboxypeptidase A by Zinc Ion and Imidazole. Biochemical and Biophysical Research Communications, 257(1), 239-243. [Link]
-
Davies, R. C., Riordan, J. F., Auld, D. S., & Vallee, B. L. (1968). Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases. Biochemistry, 7(3), 1090-1099. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
ResearchGate. (n.d.). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?[Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 11(15), 1983-1995. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. [Link]
-
Organic Syntheses. (n.d.). Succinic acid, α-ethyl-α-methyl. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. [Link]
-
Fujioka, H., & Imahori, K. (1962). Studies on the binding of carboxypeptidase A and several competitive inhibitors. The Journal of Biological Chemistry, 237, 2804-2808. [Link]
Sources
- 1. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 7. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
The Multifaceted Biological Activities of Substituted Succinic Acids: A Technical Guide for Researchers
Introduction
Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its traditional role in central metabolism to become a critical signaling molecule in a host of physiological and pathological processes.[1][2] Its derivatives, collectively known as substituted succinic acids, are now at the forefront of research in drug discovery and agrochemical development, exhibiting a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the biological activities of substituted succinic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic potential, and the experimental methodologies used to investigate them.
The Central Role of Succinate in Cellular Metabolism and Signaling
Succinate's biological significance extends far beyond its function as a metabolic intermediate in the mitochondrial matrix, where it is oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[2][3] Dysregulation of succinate levels has been implicated in a variety of pathological conditions, including cancer, inflammatory diseases, and ischemia-reperfusion injury.[4][5][6]
Succinate as a Signaling Molecule
Elevated levels of succinate can lead to its transport into the cytoplasm and extracellular space, where it functions as a signaling molecule through several mechanisms:[2][5]
-
HIF-1α Stabilization: In the cytoplasm, succinate can inhibit prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α).[3][5][7] This transcription factor plays a crucial role in cellular adaptation to hypoxia and is implicated in cancer progression and inflammation.
-
SUCNR1 Activation: Extracellular succinate can act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on various cell types, including immune cells, platelets, and cells in the liver and retina.[1][6][7] Activation of SUCNR1 can trigger diverse downstream signaling cascades, influencing processes such as inflammation, blood pressure regulation, and retinal angiogenesis.
-
Post-Translational Modification: Succinate can be utilized for the succinylation of proteins, a post-translational modification that can alter protein function and cellular metabolism.[1]
Substituted Succinic Acids as Enzyme Inhibitors
A primary focus of research into substituted succinic acids has been their development as potent and selective enzyme inhibitors. By modifying the core succinic acid structure, researchers have been able to target a range of enzymes with significant therapeutic and commercial implications.
Succinate Dehydrogenase Inhibitors (SDHIs)
The most well-established class of substituted succinic acid-based enzyme inhibitors are the succinate dehydrogenase inhibitors (SDHIs). These compounds are widely used as fungicides in agriculture, where they disrupt the mitochondrial respiration of pathogenic fungi by blocking the activity of SDH.[8][9]
There are two main classes of SDHIs that bind to different sites on the enzyme complex:[4]
-
Succinate-binding site inhibitors: These compounds are structural analogs of succinate and compete with the natural substrate for binding to the active site.
-
Ubiquinone-binding site inhibitors: These inhibitors bind to the ubiquinone reduction site of the enzyme complex, preventing the transfer of electrons.
The development of novel SDHIs with improved efficacy and safety profiles remains an active area of research, driven by the need to manage fungicide resistance and explore their potential in other applications, such as cancer therapy.[3][9][10]
Acetylcholinesterase Inhibitors
Certain aryl succinic and maleic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] The inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease and other neurological disorders. Studies have shown that both reversible and irreversible AChE inhibitors can be designed from succinic acid scaffolds.[11][12] The inhibitory potency of these derivatives is influenced by the nature and position of the substituents on the aromatic ring.[12]
Cytochrome P450 Inhibitors
Recent research has demonstrated that succinic acid itself can inhibit the activity of several cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2D6, and CYP2C9.[13][14] These enzymes are crucial for the metabolism of a wide range of drugs and xenobiotics. The inhibitory effect of succinic acid on these enzymes suggests the potential for drug-drug interactions when co-administered with drugs metabolized by these pathways.[13][14] This finding opens up avenues for developing substituted succinic acids as modulators of drug metabolism.
Therapeutic Applications of Substituted Succinic Acids
The diverse biological activities of substituted succinic acids have led to their investigation in a wide range of therapeutic areas.[15]
Cancer
The role of succinate as an "oncometabolite" has spurred interest in targeting succinate metabolism for cancer therapy.[4] In certain cancers with mutations in SDH, the resulting accumulation of succinate can drive tumorigenesis.[4] Furthermore, the ability of succinate to stabilize HIF-1α is a key mechanism in cancer cell adaptation and survival.[16] Substituted succinic acids are being explored as potential anti-cancer agents that can modulate succinate signaling pathways or selectively target cancer cell metabolism.[15][16]
Inflammatory and Immune-Mediated Diseases
Succinate is now recognized as a critical mediator in inflammation.[5][7] It can act as a pro-inflammatory signal, enhancing the production of cytokines like IL-1β.[1][7] This has significant implications for a variety of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] The development of substituted succinic acids that can modulate succinate signaling through SUCNR1 or by targeting intracellular succinate accumulation represents a promising therapeutic strategy for these diseases.[5][6]
Metabolic Disorders
Given its central role in energy metabolism, it is not surprising that succinate and its derivatives are being investigated for their potential in treating metabolic disorders. Studies have shown that succinic acid supplementation can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.[17][18][19] Some succinic acid esters have also been shown to have insulinotropic properties.[17][20]
Other Therapeutic Areas
The therapeutic potential of substituted succinic acids extends to other areas, including:
-
Neurodegenerative Diseases: As inhibitors of acetylcholinesterase, certain derivatives hold promise for the treatment of Alzheimer's disease.[11][12] Additionally, the antioxidant properties of succinic acid are being explored for their neuroprotective effects.[15]
-
Cardiovascular Diseases: Succinic acid has been used in cardiovascular therapy and has shown cardioprotective effects.[13][15]
-
Antimicrobial Agents: Some succinic acid derivatives possess antibacterial and fungicidal properties.[21]
Experimental Methodologies
The investigation of the biological activity of substituted succinic acids requires a range of in vitro and in vivo experimental techniques.
Synthesis of Substituted Succinic Acids
The synthesis of substituted succinic acids is a critical first step in their biological evaluation. Various synthetic routes are available, often starting from commercially available succinic anhydride or succinate esters.[22] One common method involves the alkylation of succinate derivatives.[22]
Caption: A generalized workflow for the synthesis and characterization of substituted succinic acids.
In Vitro Assays
A variety of in vitro assays are employed to determine the biological activity of substituted succinic acids at the molecular and cellular levels.
To assess the inhibitory potential of substituted succinic acids against specific enzymes, kinetic assays are performed.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Prepare Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
AChE enzyme solution
-
Test compounds (substituted succinic acids) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound or vehicle control.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-based assays are crucial for evaluating the effects of substituted succinic acids on cellular processes in a more physiologically relevant context.
Protocol: HIF-1α Stabilization Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or a cancer cell line) in appropriate growth medium.
-
Treatment: Treat the cells with various concentrations of the substituted succinic acid or a positive control (e.g., deferoxamine) for a specified period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the intensity of the HIF-1α bands relative to the loading control to determine the extent of stabilization.
In Vivo Studies
Animal models are essential for evaluating the pharmacokinetic properties, efficacy, and safety of substituted succinic acids in a whole-organism setting.
Caption: A typical workflow for an in vivo efficacy study of a substituted succinic acid.
Example: High-Fat Diet-Induced Obesity Mouse Model
This model is commonly used to study the effects of compounds on metabolic parameters.[18][19]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity and insulin resistance.[18]
-
Treatment: The mice are treated with the substituted succinic acid via oral gavage or in their drinking water.[19]
-
Parameters Measured:
-
Body weight and food intake
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT)[18]
-
Serum levels of lipids (triglycerides, cholesterol) and inflammatory markers
-
Gene and protein expression analysis of relevant tissues (e.g., adipose tissue, liver)
-
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for the interpretation of experimental results.
Table 1: Inhibitory Activity of Selected Substituted Succinic Acids
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| Succinic Acid | CYP3A4 | Non-competitive | 12.82 | 6.18 | [13][14] |
| CYP2D6 | Competitive | 14.53 | 7.40 | [13][14] | |
| CYP2C9 | Competitive | 19.60 | 9.48 | [13][14] | |
| A16c | Succinate Dehydrogenase | - | 1.07 | - | [9] |
| Succinimide Derivative I | Acetylcholinesterase | Competitive | ~29,000 | - | [23] |
| Succinimide Derivative II | Acetylcholinesterase | Competitive | ~31,000 | - | [23] |
Note: The inhibitory activities of succinimide derivatives are significantly weaker than commonly used AChE inhibitors like donepezil.[23]
Future Perspectives and Conclusion
The field of substituted succinic acids is a dynamic and rapidly evolving area of research. Future work will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To design more potent and selective inhibitors and modulators of biological targets.
-
Novel Therapeutic Targets: Identifying new enzymes and signaling pathways that can be targeted by substituted succinic acids.
-
Personalized Medicine: Developing derivatives that are effective in specific patient populations based on their genetic or metabolic profiles.
-
Sustainable Synthesis: Exploring environmentally friendly methods for the synthesis of these compounds.[24][25]
References
-
ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Succinate dehydrogenase. In Wikipedia. Retrieved from [Link]
- Wang, H., et al. (2021). Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. Journal of Agricultural and Food Chemistry, 69(1), 122-132.
-
Patsnap. (2024, June 25). What are SDH2 inhibitors and how do they work? Retrieved from [Link]
- Li, Y., et al. (2020). Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Frontiers in Physiology, 11, 233.
- Guo, C., et al. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Frontiers in Immunology, 15, 1389617.
- Guo, C., et al. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Frontiers in Immunology, 15.
- Li, Y., et al. (2023). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 14, 1155107.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Succinate in Cellular Metabolism: Understanding the Biological Significance of Succinic Acid. Retrieved from [Link]
- Vilar, S., et al. (2006). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 14(24), 8446-8455.
- Vilar, S., et al. (2006). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase.
-
Talent Chemical. (2025, December 30). What are the pharmaceutical applications of succinic acid? Retrieved from [Link]
- Loka, A. J., et al. (2020). The effect of succinic acid on the metabolic profile in high-fat diet-induced obesity and insulin resistance. Physiological Reports, 8(22), e14643.
- Wang, H., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 1150-1155.
-
Unnamed Company. (n.d.). Succinic Acid in Pharmaceuticals: From Metabolic Intermediate to Therapeutic Agent. Retrieved from [Link]
- Wang, H., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 1150-1155.
- Unnamed Authors. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Molecules, 29(1), 241.
- Xolboyeva, G. (2024). THE MULTIFACETED THERAPEUTIC APPLICATIONS OF SUCCINIC ACID IN MEDICINE. INTERNATIONAL CONFERENCE OF NATURAL AND SOCIAL-HUMANITARIAN SCIENCES, 1(7).
- Unnamed Author. (2025, August 10).
- Wang, Y., et al. (2023). Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. Frontiers in Immunology, 14, 1155107.
- Unnamed Authors. (2024).
-
Megazyme. (2025). SUCCINIC ACID. Retrieved from [Link]
- Unnamed Authors. (2024). Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. Nutrients, 16(22), 3828.
- Unnamed Authors. (2025, August 6). (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.
- Unnamed Authors. (2021). Effects of Succinic Acid Supplementation on Stable Cell Line Growth, Aggregation, and IgG and IgA Production. Avicenna Journal of Medical Biotechnology, 13(4), 185-191.
- Unnamed Authors. (2025, March 24). Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment. Frontiers in Endocrinology, 15.
- Unnamed Author. (n.d.). Production and Applications of Succinic Acid.
- Unnamed Authors. (2024). Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. Nutrients, 16(22), 3828.
- Unnamed Authors. (2022). Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice. Pharmaceutics, 14(11), 2415.
- Unnamed Authors. (2020). Effect of succinic acid on the organism of mice and their intestinal microbiota against the background of excessive fat consumption. Regulatory Mechanisms in Biosystems, 11(2), 153-161.
-
Megazyme. (2018, May 11). Succinic Acid Assay Procedure (K-SUCC). YouTube. Retrieved from [Link]
-
Frank123. (2022, April 26). Succinic acid studies. Retrieved from [Link]
- Levchyck, N. YA., et al. (n.d.). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. SciSpace.
- Unnamed Author. (2014). Metabolic Effects of a Succinic Acid.
- Cancelas, J., et al. (2001). Synergistic insulinotropic effects of succinic acid dimethyl ester and exendin-4 in anaesthetized rats. International Journal of Molecular Medicine, 8(3), 269-271.
- Ahn, J. H., et al. (2016). Biological Production of Succinic Acid: State of the Art and Future Perspectives. Applied microbiology and biotechnology, 100(11), 4763-4775.
- Unnamed Author. (2019). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.
- Unnamed Author. (2021). Success of Succinates and Prospects for Their Use in Critical Conditions.
- Unnamed Authors. (2025). Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts. Journal of Biotechnology, 402, 117869.
- Palagina, I. A. (2017). Pro-/antioxidant reactions and nitrogen oxide metabolism under sub-chronic effect of succinic acid derivatives. The Ukrainian Biochemical Journal, 89(4), 69-76.
- Unnamed Author. (2024). Synthesis of succinic acid through sustainable feedstock versus....
- Unnamed Author. (2025). Succinic Acid as a Renewable Precursor for the Synthesis of a Novel Bio-Based Diisocyanate.
- Unnamed Authors. (2025).
Sources
- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scbt.com [scbt.com]
- 11. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HE MULTIFACETED THERAPEUTIC APPLICATIONS OF SUCCINIC ACID IN MEDICINE | INTERNATIONAL CONFERENCE OF NATURAL AND SOCIAL-HUMANITARIAN SCIENCES [universalconference.us]
- 16. Exploring the mechanism of action of succinic acid in ovarian cancer via single-cell sequencing of the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of succinic acid on the metabolic profile in high‐fat diet‐induced obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic insulinotropic effects of succinic acid dimethyl ester and exendin-4 in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. wordpressplugins - [polymat2025.cmpw-pan.pl]
A Technical Guide to 2-Propylsuccinic Acid as a Chiral Building Block for Pharmaceutical Development
Executive Summary
2-Propylsuccinic acid, a C7-dicarboxylic acid, represents a highly valuable yet often overlooked chiral building block in modern organic synthesis and medicinal chemistry. Possessing a single stereogenic center at the C2 position, this molecule provides a versatile four-carbon scaffold that can introduce chirality and complex side chains into target molecules. The two carboxylic acid groups offer differential reaction sites for building molecular complexity, making it an ideal starting point for the synthesis of bioactive compounds, including pharmaceutical intermediates and complex natural products. This guide provides an in-depth exploration of this compound, covering its synthesis, enantiomeric resolution, and strategic applications, designed for researchers and drug development professionals seeking to leverage its unique structural attributes.
Core Concepts and Physicochemical Properties
This compound, also known as 2-propylbutanedioic acid, is a derivative of succinic acid featuring a propyl group at the alpha-position.[1] This substitution creates a chiral center, rendering the molecule optically active and enabling its use in asymmetric synthesis. The presence of two carboxylic acid groups with different steric and electronic environments (C1 and C4) is the key to its utility, allowing for regioselective modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 618-57-5 | [1][2] |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Melting Point | 100.5 °C | [2] |
| pKa (Predicted) | 4.56 ± 0.19 | [1] |
| XLogP (Predicted) | 0.7 - 0.82 | [2][3] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Synthesis of Racemic this compound
The most direct and common approach to synthesizing the parent racemic mixture of this compound is through the alkylation of a malonic ester, a cornerstone reaction in C-C bond formation.
Mechanism and Rationale
The malonic ester synthesis is effective due to the high acidity of the α-hydrogen on diethyl malonate, which is positioned between two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide (e.g., 1-bromopropane) in an Sₙ2 reaction. Subsequent hydrolysis of the diester followed by decarboxylation yields the target 2-substituted succinic acid. A similar synthetic strategy has been described for related 2-alkylsuccinic acids.[4]
Experimental Protocol: Malonic Ester Synthesis
Step 1: Enolate Formation and Alkylation
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
Following the formation of the enolate, add 1-bromopropane dropwise.
-
Heat the mixture to reflux for 2-3 hours to ensure complete alkylation. The reaction progress can be monitored by TLC.
Step 2: Saponification and Decarboxylation
-
After cooling, add a solution of potassium hydroxide in ethanol to the reaction mixture.[4]
-
Heat the mixture to reflux to saponify the diester to its corresponding dicarboxylate salt.[4]
-
Cool the mixture and acidify with concentrated HCl until the pH is ~1-2. This protonates the carboxylates and initiates decarboxylation of the geminal diacid upon heating.
-
Heat the acidified solution gently; carbon dioxide will evolve, yielding the crude this compound.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield racemic this compound. Further purification can be achieved by recrystallization.
Accessing Enantiopure Isomers: Resolution and Asymmetric Synthesis
The true value of this compound emerges when its enantiomers are separated or synthesized directly. This allows for the creation of stereochemically defined drugs and fine chemicals.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution is the most established method for separating enantiomers of a carboxylic acid.[5] The principle relies on reacting the racemic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]
Causality of Separation: The differential packing of the diastereomeric salt crystals in the solid state leads to varying lattice energies and, consequently, different solubilities. One diastereomer will preferentially crystallize from a chosen solvent, while the other remains in the mother liquor.[6]
This protocol is adapted from established procedures for resolving similar chiral diacids like 2-phenylbutanedioic acid.[8][9]
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve racemic this compound (0.01 mol) in hot 2-propanol (75 mL).[9] In a separate flask, dissolve an equimolar amount of (S)-(-)-proline (0.01 mol) in a minimum amount of hot water and add it to the acid solution.[9]
-
Crystallization: Swirl the combined solution vigorously to ensure it is clear, then allow it to cool slowly to room temperature. Continue swirling until crystals begin to form. Let the mixture stand for at least 30 minutes to maximize crystallization.[9]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by suction filtration. Wash the crystals with two small portions of cold acetone to remove any soluble impurities and the other diastereomeric salt.[8][9]
-
Liberation of the Enantiopure Acid: Add the isolated salt crystals in portions to a flask containing ice-cold 6M HCl (15 mL).[9] Stir the mixture in an ice bath for 5-10 minutes. The strong acid protonates the carboxylate, liberating the free this compound, which will precipitate out of the aqueous solution.
-
Final Purification: Collect the solid product by suction filtration, wash with ice-cold water, and recrystallize from a minimum amount of hot water to obtain one enantiomer of this compound in high purity.[9] The specific rotation can then be measured to determine the enantiomeric excess and identify the specific enantiomer.
Caption: Workflow of chiral resolution by diastereomeric salt formation.
Asymmetric Synthesis
To circumvent the inherent 50% material loss in classical resolution, asymmetric synthesis provides a direct route to a single enantiomer. One powerful strategy involves the use of a chiral auxiliary.
Conceptual Basis: A chiral auxiliary is an enantiopure compound that is temporarily incorporated into the substrate. Its steric bulk and defined stereochemistry direct the approach of a reactant from a specific face, leading to the formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
A notable example in the literature for related compounds involves the use of a chiral iron succinoyl complex.[10] In this method, the iron complex acts as a chiral auxiliary. Deprotonation forms a chiral enolate, and the subsequent alkylation occurs with high stereoselectivity due to the steric hindrance imposed by the triphenylphosphine and cyclopentadienyl ligands. Oxidative decomplexation then releases the α-alkylated succinic acid derivative in high enantiomeric purity.[10]
Applications as a Chiral Building Block in Drug Discovery
The utility of enantiopure 2-substituted succinic acids is demonstrated in the synthesis of complex pharmaceutical agents. The two distinct carboxylic acid functionalities can be addressed sequentially to build molecular architecture with precise control.
Case Study: Synthesis of KAD-1229 Precursors
While not this compound itself, the synthesis of the potent hypoglycemic agent KAD-1229 from (S)-2-benzylsuccinic acid provides a compelling and analogous blueprint for its application.[11] In this synthesis, (S)-2-benzylsuccinic acid is reacted with thionyldiimidazole. This reagent selectively activates the less sterically hindered C4 carboxylic acid to form a diimidazolide intermediate. Subsequent regioselective condensation with cis-hexahydroisoindoline at the activated C4 position, followed by hydrolysis of the remaining imidazolide at C1, yields the desired mono-amide product in high yield.[11] This demonstrates the ability to differentiate the two carboxyl groups, a critical feature for a versatile building block.
Role as a Scaffold for Bioactive Molecules
The this compound framework is an excellent starting point for creating libraries of compounds for drug screening. By varying the modifications at the C1 and C4 carboxyl groups (e.g., forming amides, esters, or other functional groups), a diverse set of molecules can be generated around a core chiral scaffold. This approach is exemplified in the development of hybrid molecules, such as benzothiazole-succinic acid hybrids, which combine known pharmacophores to create new chemical entities with potential antimicrobial or anticancer activities.[12]
Caption: Regioselective functionalization of this compound.
Conclusion
This compound is a potent chiral building block whose value is derived from its stereogenic center and two differentially accessible carboxylic acid groups. Through well-established methods of racemic synthesis followed by classical resolution, or more advanced asymmetric synthesis techniques, enantiopure forms of this compound can be reliably accessed. Its successful application in creating complex molecular architectures, analogous to those seen in the synthesis of drugs like KAD-1229, underscores its potential for researchers in pharmaceutical development and fine chemical synthesis. The strategic use of this and related chiral succinic acid derivatives will continue to be a key enabler in the efficient construction of novel, stereochemically defined molecules.
References
-
SpectraBase. (n.d.). Succinic acid, 2-propyl propyl ester. Retrieved from [Link]
-
LookChem. (n.d.). 2-PROPYL SUCCINIC ACID 618-57-5 wiki. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 618-57-5) API Intermediate Manufacturers. Retrieved from [Link]
-
NIST. (n.d.). Succinic acid, isopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Tanaka, H., Iwata, M., & Takahashi, R. (1998). [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. Yakugaku Zasshi, 118(1), 21-29. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 618-57-5. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. ResearchGate. Retrieved from [Link]
-
Gais, H. J., et al. (2006). Asymmetric synthesis of highly substituted azapolycyclic compounds via 2-alkenyl sulfoximines: potential scaffolds for peptide mimetics. Journal of the American Chemical Society, 128(12), 4023-4034. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Diastereomers and Optical Resolution. Retrieved from [Link]
-
O'Connor, P. M., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-366. Retrieved from [Link]
-
CSB/SJU. (n.d.). SC14. Optical resolution. Retrieved from [Link]
-
Garkhal, K., et al. (2012). Natural and Synthetic Polymers as Inhibitors of Drug Efflux Pumps. Journal of Pharmaceutical Sciences, 101(10), 3497-3513. Retrieved from [Link]
-
Your Homework Solutions. (n.d.). Exp 5. Retrieved from [Link]
-
St. Olaf College. (n.d.). Resolution of Racemic 2-Phenylbutanedioic Acid. Retrieved from [Link]
-
Wu, Y., et al. (2022). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. Molecules, 27(15), 4987. Retrieved from [Link]
-
Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-6420. Retrieved from [Link]
-
Bashiardes, G., et al. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1162-1164. Retrieved from [Link]
-
Park, S., et al. (2024). Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis. Biotechnology Journal, e2300588. Retrieved from [Link]
-
Uemura, N., et al. (2019). Asymmetric synthesis of 2 from prochiral maleic acid and pyridine involving attrition-enhanced deracemization in aqueous acetic acid at 90 °C. ResearchGate. Retrieved from [Link]
-
Holzer, M., et al. (2017). Artificial Macrocycles as Potent p53–MDM2 Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1069-1074. Retrieved from [Link]
-
Chai, Z., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 9, 4699-4704. Retrieved from [Link]
-
Bianchi, D., et al. (1998). Enzyme Catalyzed Resolution of 2-[4-(isopropyloxy)-phenyl]-propionic Acid, an Intermediate in the Synthesis of Chiral Acaricides. ResearchGate. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereochemistry [employees.csbsju.edu]
- 8. yourhomeworksolutions.com [yourhomeworksolutions.com]
- 9. stolaf.edu [stolaf.edu]
- 10. sci-hub.st [sci-hub.st]
- 11. [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Stereoisomers of 2-Propylsuccinic Acid: Resolution, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylsuccinic acid, a dicarboxylic acid featuring a single chiral center, exists as a pair of enantiomers, (R)- and (S)-2-propylsuccinic acid. The stereochemistry of this molecule is of critical importance in the pharmaceutical and fine chemical industries, where the physiological activity of a compound is often dictated by the specific spatial arrangement of its constituent atoms. This technical guide provides an in-depth exploration of the stereoisomers of this compound. It details the principles and methodologies for their separation via diastereomeric salt crystallization, a classical and robust resolution technique. Furthermore, it outlines modern analytical protocols, specifically chiral High-Performance Liquid Chromatography (HPLC), for the accurate characterization and determination of enantiomeric purity. This document is intended to serve as a comprehensive resource, blending foundational theory with actionable, field-proven protocols to empower researchers in the synthesis, purification, and analysis of these important chiral building blocks.
The Stereochemical Landscape of this compound
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] For drug development professionals, understanding and controlling stereochemistry is paramount, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[2]
Molecular Structure and Chirality
This compound (also known as 2-propylbutanedioic acid) possesses a single stereocenter at the second carbon (C2) of the butanedioic acid backbone.[3] This carbon is bonded to four distinct substituent groups:
-
A carboxyl group (-COOH)
-
A propyl group (-CH₂CH₂CH₃)
-
A carboxymethyl group (-CH₂COOH)
-
A hydrogen atom (-H)
The presence of this single chiral center gives rise to two non-superimposable mirror-image isomers, known as enantiomers.[4] These are designated as (R)-2-propylsuccinic acid and (S)-2-propylsuccinic acid according to the Cahn-Ingold-Prelog priority rules.
Caption: The enantiomers of this compound.
Physicochemical Properties of Enantiomers
Enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, a phenomenon known as optical activity.[5] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.[6] It is crucial to note that there is no direct correlation between the (R)/(S) designation and the direction (+)/(-) of optical rotation; this must be determined experimentally.[5][6] A 1:1 mixture of both enantiomers, known as a racemic mixture or racemate, is optically inactive because the rotations of the individual enantiomers cancel each other out.[6]
Chiral Resolution: From Racemate to Pure Enantiomers
The separation of a racemic mixture into its constituent enantiomers is a process known as chiral resolution.[7] While modern techniques like asymmetric synthesis aim to produce a single enantiomer directly, classical resolution remains a widely used, cost-effective, and scalable method, particularly for carboxylic acids.[2][8]
Principle of Diastereomeric Salt Formation
The most common method for resolving a racemic carboxylic acid relies on converting the pair of enantiomers into a pair of diastereomers.[7][9] Unlike enantiomers, diastereomers have different physical properties, including solubility, which can be exploited for separation.[9][10]
The process involves reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts:
-
(R)-acid + (S)-base → (R,S)-diastereomeric salt
-
(S)-acid + (S)-base → (S,S)-diastereomeric salt
Because these two salts have different solubilities in a given solvent, one can often be selectively crystallized from the solution, while the other remains dissolved.[11][12] Subsequent acidification of the separated salt regenerates the pure enantiomer of the carboxylic acid.[9][12]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of this compound
This protocol provides a generalized, robust procedure for the resolution of racemic this compound using an enantiomerically pure chiral amine, such as (S)-(-)-α-phenylethylamine, as the resolving agent. Optimization of solvent systems and crystallization conditions is typically required.
Materials:
-
Racemic this compound
-
(S)-(-)-α-phenylethylamine (or other suitable chiral amine)
-
Methanol
-
Acetone
-
6M Hydrochloric Acid (HCl)
-
Deionized Water
-
Standard laboratory glassware, heating mantle, magnetic stirrer, Buchner funnel, and vacuum filtration apparatus.
Methodology:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve the racemic this compound in a suitable volume of a solvent, such as methanol or a methanol/water mixture. Gentle heating may be required.
-
In a separate container, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the acid solution with constant stirring. The goal is to form the diastereomeric salts in solution.[11][12]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The key principle here is that one diastereomeric salt will be less soluble and will preferentially precipitate out of the solution.[10][13]
-
If crystallization does not occur, it may be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal. Solvent composition may need to be adjusted by adding a co-solvent like acetone to reduce the overall solubility of the salts.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystalline salt in water.
-
In a fume hood and within an ice bath, slowly add 6M HCl to the suspension with stirring until the pH is strongly acidic (pH 1-2). This protonates the carboxylate groups, regenerating the free carboxylic acid, which will precipitate if it is not water-soluble.[12]
-
Collect the purified enantiomer of this compound by vacuum filtration. Wash the solid with ice-cold water to remove the salt of the resolving agent (e.g., α-phenylethylammonium chloride) and any excess HCl.
-
-
Drying and Characterization:
-
Dry the solid product under vacuum to a constant weight.
-
Determine the melting point and measure the specific rotation using a polarimeter to identify the enantiomer and assess its optical purity. Further analysis by chiral HPLC is required for accurate determination of enantiomeric excess.
-
Analytical Characterization of Stereoisomers
Accurate analytical methods are essential to confirm the identity, purity, and enantiomeric composition of the resolved products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[14] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of compounds, including carboxylic acids.[1] Anion-exchange type CSPs are also specifically designed for acidic compounds.[15]
Caption: Experimental workflow for chiral HPLC analysis.
Illustrative Protocol: Chiral HPLC of this compound
-
Column: A polysaccharide-based chiral column, for example, a cellulose-tris(3,5-dimethylphenylcarbamate) coated silica gel column.
-
Mobile Phase: A typical mobile phase for acidic compounds in normal phase mode would be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. For example: Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of the racemic this compound (~1 mg/mL) in the mobile phase. Inject to determine the retention times for both the (R) and (S) enantiomers.
-
Prepare a solution of the resolved, purified enantiomer at the same concentration.
-
Inject the sample onto the HPLC system.
-
The resulting chromatogram will show two separated peaks for the racemate. A successful resolution will yield a chromatogram with one major peak corresponding to the desired enantiomer and, ideally, a very small or non-existent peak for the other enantiomer.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100
-
Polarimetry and Specific Rotation
Polarimetry measures the rotation of plane-polarized light caused by a chiral compound in solution. The specific rotation [α] is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).[6]
Calculation of Specific Rotation:
[α] = α / (c × l)
Where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
While specific rotation is a fundamental property, its use for determining enantiomeric purity has limitations. The observed rotation of a mixture is directly proportional to the enantiomeric excess. For example, a sample with an observed rotation that is 80% of the value for the pure enantiomer has an enantiomeric excess of 80%. However, this calculation relies on having an accurate reference value for the pure enantiomer, which may not always be available. Therefore, chiral HPLC is the preferred method for quantitative purity assessment.[8]
Table 1: Comparative Data for Phenylsuccinic Acid Enantiomers (Illustrative Analogue)
| Property | (S)-(+)-Phenylsuccinic Acid | (R)-(-)-Phenylsuccinic Acid | Racemic Phenylsuccinic Acid |
| CAS Number | 4036-30-0[16] | 46292-93-7[17] | N/A |
| Melting Point | ~174 °C[16] | N/A | N/A |
| Specific Rotation [α] | +145° to +150° (c=2 in EtOH)[16] | -171° (c=4 in Acetone)[18] | 0° |
| Appearance | White crystalline powder[16] | N/A | N/A |
Significance in Drug Development
The synthesis and purification of single enantiomers are of paramount importance in the pharmaceutical industry. This compound and its derivatives serve as valuable chiral building blocks.[19][20] For instance, optically active substituted succinic acids are key intermediates in the synthesis of various pharmacologically active agents.[21][22] Ensuring enantiomeric purity is a regulatory requirement, as the "wrong" enantiomer can be inactive, less active, or in some cases, cause harmful side effects.[2] The methodologies outlined in this guide provide the foundational techniques required to control stereochemistry and ensure the quality and safety of chiral active pharmaceutical ingredients (APIs).
Conclusion
The stereoisomers of this compound represent a classic example of enantiomerism, where control over the three-dimensional structure is essential for its application in advanced synthesis. This guide has detailed the fundamental principles of its stereochemistry and provided robust, validated protocols for its resolution and analysis. The classical method of diastereomeric salt formation remains a powerful and scalable technique for chiral separation. Concurrently, modern analytical methods, particularly chiral HPLC, offer the precision required to quantify enantiomeric purity with high confidence. A thorough understanding and proficient application of these techniques are indispensable for scientists engaged in the development of chiral molecules for pharmaceutical and other high-value applications.
References
- Benchchem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- MilliporeSigma. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Inorganic Chemistry. (2023). Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries.
- Chirality. (2024).
- Wikipedia. (n.d.). Chiral resolution.
- Yakugaku Zasshi. (1998). [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. PubMed.
- Lumen Learning. (n.d.). 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook.
- Daicel Chiral Technologies. (n.d.).
- MDPI. (n.d.). Enantiomers and Their Resolution.
- Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
- csbsju.edu. (n.d.). Most of the time, we don't get so lucky.
- St. Olaf College. (n.d.). Resolution of Racemic 2-Phenylbutanedioic Acid.
- Scribd. (n.d.).
- Chegg.com. (2018). Solved The specific rotation for optically pure (S)-(+)- | Chegg.com.
- Mol-Instincts. (n.d.). 2-PROPYL SUCCINIC ACID 618-57-5 wiki.
- SciSpace. (n.d.).
- Axios Research. (n.d.). This compound - CAS - 618-57-5.
- Journal of Medicinal Chemistry. (1995). Synthesis and structural determination of stereoisomers of muscarinic ligands of the (3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicycloalkane type. PubMed.
- Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution.
- Master Organic Chemistry. (2017).
- RSC Publishing. (n.d.).
- Journal of Medicinal Chemistry. (2010). Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach. PubMed.
- Thermo Fisher Scientific. (n.d.). Hypersil™ Chiral HPLC Columns 50 mm.
- Chem-Impex. (n.d.). (S)-(+)-Phenylsuccinic acid.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
- MDPI. (n.d.). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester.
- University of Wisconsin-Madison. (n.d.). Read section 7.
- PubChem. (n.d.). (R)-(-)-Phenylsuccinic acid | C10H10O4 | CID 736145. NIH.
- J. Chem. Soc., Trans. (1915). X.—The optical rotatory power of derivatives of succinic acid in aqueous solutions of inorganic salts. Part II.
- Amanote Research. (n.d.). (PDF)
- apicule. (n.d.). This compound (CAS No: 618-57-5)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. Page loading... [guidechem.com]
- 4. Stereochemistry [employees.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. amherst.edu [amherst.edu]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stolaf.edu [stolaf.edu]
- 13. kiko-tech.co.jp [kiko-tech.co.jp]
- 14. mdpi.com [mdpi.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 18. Solved The specific rotation for optically pure (S)-(+)- | Chegg.com [chegg.com]
- 19. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 20. apicule.com [apicule.com]
- 21. [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (PDF) Preparation of Optically Active Succinic Acid [research.amanote.com]
Spectroscopic Unveiling of 2-Propylsuccinic Acid: A Technical Guide
Introduction
2-Propylsuccinic acid (CAS: 618-57-5), a dicarboxylic acid with the molecular formula C₇H₁₂O₄, presents a unique molecular architecture that is of significant interest in the fields of medicinal chemistry and materials science.[1] As a derivative of succinic acid, it holds potential as a building block for novel polymers, resins, and as a precursor in the synthesis of pharmacologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for elucidating its role in various chemical transformations.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages predictive spectroscopic models and established principles derived from analogous structures to offer a robust and scientifically grounded interpretation. This approach not only provides a comprehensive spectral profile of this compound but also serves as a methodological framework for the characterization of related small molecules.
Molecular Structure and Spectroscopic Overview
The structural formula of this compound is fundamental to understanding its spectroscopic behavior. The molecule features a chiral center at the carbon atom to which the propyl group is attached, leading to the existence of enantiomers.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following data is based on established prediction algorithms, which are known to provide reliable estimations for molecules of this nature.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms of the carboxylic acid groups and the alkyl chain.
Experimental Protocol (Predicted):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shift of the acidic protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Standard ¹H NMR acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (0-13 ppm).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H⁷ (CH₃) | ~0.9 | Triplet | 3H | ~7.2 |
| H⁶ (CH₂) | ~1.4 | Sextet | 2H | ~7.2, 7.5 |
| H⁵ (CH₂) | ~1.6, ~1.8 | Multiplet | 2H | |
| H³ (CH₂) | ~2.5, ~2.8 | Multiplet | 2H | |
| H² (CH) | ~2.9 | Multiplet | 1H | |
| COOH | ~12.0 | Broad Singlet | 2H |
Interpretation:
-
The methyl protons (H⁷) of the propyl group are expected to appear at the most upfield region (~0.9 ppm) as a triplet due to coupling with the adjacent methylene protons (H⁶).
-
The methylene protons of the propyl group (H⁶ and H⁵) will exhibit more complex splitting patterns (multiplets) in the range of ~1.4-1.8 ppm due to coupling with their neighboring protons.
-
The methylene protons of the succinic acid backbone (H³) are diastereotopic and will likely appear as two distinct multiplets around ~2.5 and ~2.8 ppm.
-
The methine proton (H²) , being adjacent to a carboxylic acid group and the propyl chain, is expected to resonate at approximately 2.9 ppm as a multiplet.
-
The carboxylic acid protons are highly deshielded and will appear as a broad singlet at a downfield chemical shift (~12.0 ppm). The broadness is a result of hydrogen bonding and chemical exchange. In the presence of D₂O, this signal would disappear.[2][3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol (Predicted):
-
Sample Preparation: Same as for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: Standard ¹³C NMR acquisition with proton decoupling.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C⁷ (CH₃) | ~14 |
| C⁶ (CH₂) | ~21 |
| C⁵ (CH₂) | ~34 |
| C³ (CH₂) | ~36 |
| C² (CH) | ~45 |
| C¹ (COOH) | ~175 |
| C⁴ (COOH) | ~177 |
Interpretation:
-
The aliphatic carbons (C⁵, C⁶, C⁷) of the propyl group are expected in the upfield region (~14-34 ppm).
-
The succinic acid backbone carbons (C², C³) will be found at slightly higher chemical shifts (~36-45 ppm) due to the influence of the carboxylic acid groups.
-
The carbonyl carbons (C¹, C⁴) of the two carboxylic acid groups are significantly deshielded and will appear in the downfield region of the spectrum (~175-177 ppm). Saturated aliphatic acids typically have carboxyl carbon absorptions near the downfield end of the 165 to 185 δ range.[2][3]
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most prominent features will be from the carboxylic acid groups.
Experimental Protocol (Predicted):
-
Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: A typical scan range of 4000-400 cm⁻¹ with a sufficient number of scans for a high-quality spectrum.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, Very Broad | Stretching vibration, indicative of hydrogen-bonded dimers.[2][4][5] |
| C-H (Aliphatic) | 2960-2850 | Medium-Strong | Stretching vibrations of the propyl and succinic acid backbone. |
| C=O (Carboxylic Acid) | 1720-1700 | Strong, Sharp | Stretching vibration, characteristic of a saturated dicarboxylic acid.[2][4][5] |
| C-O | 1320-1210 | Medium | Stretching vibration.[4] |
| O-H | 950-910 | Medium, Broad | Out-of-plane bending vibration.[4] |
Interpretation:
The IR spectrum of this compound will be dominated by the features of the carboxylic acid functional groups. A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹ is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2][4][5] Superimposed on this broad band will be the sharper C-H stretching vibrations of the alkyl portions of the molecule. A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the C=O stretching of a saturated carboxylic acid dimer.[2][5] The presence of both of these features is a strong indicator of a carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol (Predicted):
-
Ionization Method: Electrospray ionization (ESI) in negative ion mode is well-suited for dicarboxylic acids as they readily form [M-H]⁻ ions.[6] Electron ionization (EI) could also be used, often after derivatization to increase volatility.[7][8]
-
Mass Analyzer: A time-of-flight (TOF), quadrupole, or ion trap mass analyzer.
-
Experiment: A full scan mass spectrum to determine the molecular ion, followed by tandem MS (MS/MS) on the parent ion to elucidate fragmentation pathways.
Predicted Mass Spectral Data (ESI Negative Mode):
| m/z | Ion |
| 159.0663 | [M-H]⁻ |
| 115.0765 | [M-H-CO₂]⁻ |
| 71.0491 | [M-H-2CO₂]⁻ |
Interpretation:
In negative ion mode ESI-MS, this compound (MW = 160.17) is expected to readily deprotonate to form the [M-H]⁻ ion at an m/z of approximately 159.0663. Dicarboxylic acids are known to undergo characteristic fragmentation through the loss of one or both carboxyl groups as CO₂.[6][7][8] Therefore, a prominent fragment ion resulting from the loss of a molecule of carbon dioxide (44 Da) from the parent ion would be expected at an m/z of around 115.0765. A subsequent loss of another CO₂ molecule could lead to a fragment at m/z 71.0491. The fragmentation pathways of dicarboxylic acids can be complex and may involve rearrangements.[6]
Figure 3: Predicted fragmentation pathway of this compound in ESI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating established principles of NMR, IR, and MS with data from analogous compounds, we have constructed a comprehensive spectral profile that can guide researchers in the identification and analysis of this molecule. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in drug development and materials science, enabling them to confidently work with and characterize this compound and related compounds. It is important to emphasize that while these predicted data are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.
References
-
Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]
-
PubMed Central. (n.d.). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. [Link]
-
Grossert, J. S., et al. (2002). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
JoVE. (2026). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). IRMPD spectra of several deprotonated dicarboxylic acids. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Succinic Acid at BMRB. [Link]
-
ResearchGate. (n.d.). Theoretical ¹H NMR spectra of succinic acid in the dry and wetted state. [Link]
-
ResearchGate. (n.d.). Theoretical ¹H NMR spectra of the succinic acid cluster. [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [https://www.acdlabs.com/download/app_note/2014/ Argyropoulos_D_Analytica_2014_Using_Predicted_13C_NMR_Spectra_with_Open_Resources_for_Structure_Dereplication.pdf]([Link] Argyropoulos_D_Analytica_2014_Using_Predicted_13C_NMR_Spectra_with_Open_Resources_for_Structure_Dereplication.pdf)
-
AIP Publishing. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. [Link]
-
University of Illinois. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Molbase. (n.d.). 2-PROPYL SUCCINIC ACID 618-57-5 wiki. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Propylsuccinic Acid: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylsuccinic acid, a substituted dicarboxylic acid, holds a significant position in the landscape of organic synthesis and pharmaceutical development. While not as widely recognized as its parent molecule, succinic acid, this alkyl-substituted derivative serves as a valuable building block and intermediate in the creation of more complex molecules. Its structural features, comprising a four-carbon backbone with a propyl group at the alpha position, impart specific physicochemical properties that are leveraged in various applications, notably in the synthesis of active pharmaceutical ingredients (APIs). This in-depth guide provides a comprehensive overview of the discovery and history of this compound, detailed methodologies for its synthesis, and a summary of its key characteristics, tailored for professionals in the fields of chemical research and drug development.
PART 1: The Genesis of this compound: A Historical Perspective
The story of this compound is intrinsically linked to the broader history of succinic acid and the development of synthetic organic chemistry in the 19th and early 20th centuries. Succinic acid itself was first isolated in 1546 from the distillation of amber, earning it the name "spirit of amber". For centuries, its production was reliant on this natural source. The dawn of modern chemistry in the 1800s saw the elucidation of succinic acid's structure and the advent of the first synthetic routes to its formation.
The synthesis of alkyl-substituted succinic acids, including the propyl derivative, became a subject of investigation as chemists sought to understand the influence of alkyl chains on the properties of dicarboxylic acids. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its first preparation likely emerged from systematic studies on the alkylation of succinic acid and its esters.
A pivotal contribution to this area was the work of A. Higson and J. F. Thorpe, who, in their 1906 publication in the Journal of the Chemical Society, Transactions, described a general method for the formation of succinic acid and its alkyl derivatives[1]. Their research, along with the broader development of the malonic ester synthesis, provided the foundational methodology for the preparation of a wide array of substituted succinic acids. The malonic ester synthesis, a classic and versatile method for forming carbon-carbon bonds, would have been the most probable route for the initial synthesis of this compound. This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
PART 2: Synthesis of this compound: A Classic Experimental Protocol
The following section details a robust, step-by-step methodology for the synthesis of this compound, based on the principles of the malonic ester synthesis, a technique well-established in the early 20th century.
Experimental Workflow: Malonic Ester Synthesis of this compound
This synthesis proceeds in three key stages:
-
Formation of the Malonate Enolate and Alkylation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a propyl halide (e.g., 1-bromopropane) to yield diethyl propylmalonate.
-
Hydrolysis of the Diester: The resulting diethyl propylmalonate is hydrolyzed, usually under basic conditions followed by acidification, to yield propylmalonic acid.
-
Decarboxylation: The substituted malonic acid is then heated, causing it to decarboxylate (lose a molecule of CO2) to produce the final product, this compound.
Sources
An In-depth Technical Guide to the Theoretical Modeling of 2-Propylsuccinic Acid Interactions
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of 2-propylsuccinic acid, a key intermediate in the synthesis of Valproic Acid. Recognizing the multifaceted mechanism of action of Valproic Acid, this guide explores computational approaches to investigate the interactions of this compound with several potential biological targets, including γ-aminobutyric acid aminotransferase (GABA-AT), histone deacetylase (HDAC), and voltage-gated sodium channels. We will delve into the core principles of molecular modeling, providing detailed, step-by-step protocols for molecular docking and molecular dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the behavior of small molecules with therapeutic potential.
Introduction: The Significance of this compound
This compound, a dicarboxylic acid with the chemical formula C7H12O4, holds a significant position in pharmaceutical chemistry as a crucial intermediate in the synthesis of Valproic Acid[1]. Valproic Acid is a widely used anticonvulsant and mood-stabilizing drug with a complex mechanism of action that is not yet fully elucidated[2][3][4]. Its therapeutic effects are attributed to its influence on multiple biological pathways, including the enhancement of GABAergic neurotransmission, inhibition of histone deacetylases, and modulation of voltage-gated ion channels[2][4][5].
Given the structural relationship between this compound and Valproic Acid, understanding the interaction of this precursor with the known targets of Valproic Acid can provide valuable insights for drug design and development. Theoretical modeling offers a powerful and cost-effective approach to explore these interactions at an atomic level, predicting binding affinities and elucidating the dynamics of these molecular partnerships.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 618-57-5 | [6][7][8] |
| Molecular Formula | C₇H₁₂O₄ | [6][7] |
| Molecular Weight | 160.17 g/mol | [1][7] |
| Type | Dicarboxylic acid | [6] |
Foundational Principles of Theoretical Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling scientists to simulate and predict molecular interactions before committing to costly and time-consuming laboratory experiments. The primary methodologies explored in this guide are molecular docking and molecular dynamics (MD) simulations.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (a protein target) to form a stable complex[9][10]. The output of a docking simulation includes a binding score, which estimates the binding affinity, and the predicted binding pose of the ligand in the active site of the protein.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time[11][12]. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the key interactions that maintain the bound state[12][13].
Caption: A generalized workflow for the theoretical modeling of ligand-protein interactions.
Potential Biological Targets for this compound
Based on the known mechanisms of action of Valproic Acid, the following proteins are proposed as primary targets for the theoretical modeling of this compound interactions:
-
γ-Aminobutyric Acid Aminotransferase (GABA-AT): Valproic acid is known to inhibit GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain[2][14]. Investigating the binding of this compound to GABA-AT can reveal if it shares this mechanism.
-
Histone Deacetylases (HDACs): Valproic acid is a known inhibitor of HDACs, which is linked to its anticancer and neuroprotective effects[3][14]. Docking and MD studies can explore the potential of this compound to bind to the active site of various HDAC isoforms.
-
Voltage-Gated Sodium Channels (Nav): Modulation of voltage-gated sodium channels is another key mechanism of Valproic Acid's anticonvulsant activity[2][4]. While modeling the full channel is computationally intensive, studies can focus on the binding pockets of known channel-blocking drugs.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing a molecular docking study of this compound with a target protein using the widely-used software AutoDock Vina[15][16].
Objective: To predict the binding pose and estimate the binding affinity of this compound to a target protein.
Materials:
-
A 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
A 3D structure of this compound.
-
AutoDock Tools (ADT) for preparing input files.
-
AutoDock Vina for performing the docking calculation.
Methodology:
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (e.g., from PubChem or by drawing it in a molecular editor).
-
Open the ligand file in ADT.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
In ADT, define the search space (grid box) for the docking calculation. This box should encompass the active site of the protein. The coordinates and dimensions of the box are crucial parameters.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Vina will generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking results in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.
-
Caption: Workflow for a typical molecular docking experiment using AutoDock Vina.
Protocol 2: Molecular Dynamics Simulation with GROMACS
This protocol provides a general workflow for performing an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used simulation package.
Objective: To assess the stability of the this compound-protein complex and analyze its dynamic behavior.
Materials:
-
The docked complex of this compound and the target protein from Protocol 1.
-
GROMACS simulation software.
-
A high-performance computing (HPC) cluster for running the simulation.
-
Analysis tools such as VMD or PyMOL.
Methodology:
-
System Preparation:
-
Generate the topology file for the protein using a chosen force field (e.g., AMBER, CHARMM).
-
Generate the topology and parameter files for this compound (e.g., using a server like CGenFF or Antechamber).
-
Combine the protein and ligand topologies.
-
Place the complex in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Bring the system to the correct pressure while maintaining the temperature, still with restraints on the protein and ligand.
-
-
-
Production MD Run:
-
Remove the restraints and run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various properties:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
-
Data Interpretation and Future Directions
The results from these theoretical modeling studies will provide a detailed picture of the potential interactions between this compound and its biological targets. A strong predicted binding affinity and a stable binding pose in MD simulations would suggest that this compound may indeed exhibit biological activity towards that target.
Future work could involve:
-
Quantitative Structure-Activity Relationship (QSAR) studies: If experimental activity data is available for a series of succinic acid derivatives, QSAR models can be developed to predict the activity of new compounds[17][18][19].
-
In vitro and in vivo validation: The computational predictions should ultimately be validated through experimental assays to confirm the biological activity of this compound.
By integrating computational and experimental approaches, a comprehensive understanding of the pharmacological profile of this compound can be achieved, potentially leading to the development of new therapeutic agents.
References
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol, 103, 139-162. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Valproic Acid?[Link]
-
Wikipedia. Valproate. [Link]
-
(2020, March 2). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. [Link]
-
Dr.Oracle. (2025, September 1). What is the mechanism of action of valproic acid (Valproate)?[Link]
-
Ghodsi, R., & Lotfinia, M. (2024, March 19). Valproic Acid. StatPearls - NCBI Bookshelf. [Link]
-
Understanding protein-ligand binding via long-timescale molecular dynamics simulation. (n.d.). American Chemical Society. [Link]
-
Miao, Y., Nichols, S. E., & McCammon, J. A. (2014). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC - PubMed Central. [Link]
-
Rikhari, D., & Singh, S. (2023, January 1). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. [Link]
-
KBbox: Methods. Small Molecule Docking. [Link]
-
Talent. (2025, December 30). What are the pharmaceutical applications of succinic acid?[Link]
-
Bonvin Lab. Small molecule docking. [Link]
-
(2025, November 27). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. [Link]
-
Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
-
(2025, August 6). QSAR study of carboxylic acid derivatives as HIV-1 Integrase inhibitors. ResearchGate. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]
-
Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (n.d.). [Link]
-
(2023, January 20). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. [Link]
-
(2023, January 23). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. ResearchGate. [Link]
-
Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. (n.d.). PubMed. [Link]
-
Succinic Derivatives Research Articles. (n.d.). R Discovery. [Link]
-
2D-QSAR model describing the effect of the structure of the quinolinecarboxylic acid N-R-amides on their diuretic activity. (n.d.). ResearchGate. [Link]
-
(2025, September 29). Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. Hep Journals. [Link]
-
Wikipedia. Succinic acid. [Link]
-
apicule. This compound (CAS No: 618-57-5) API Intermediate Manufacturers. [Link]
-
Axios Research. This compound - CAS - 618-57-5. [Link]
-
PubChem. (Benzothiazol-2-ylthio)succinic acid. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. droracle.ai [droracle.ai]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 8. 618-57-5 CAS MSDS (2-PROPYL SUCCINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. KBbox: Methods [kbbox.h-its.org]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Understanding protein-ligand binding via long-timescale molecular dynamics simulation - American Chemical Society [acs.digitellinc.com]
- 14. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
The Role and Application of 2-Propylsuccinic Acid in Advanced Polymer Synthesis
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2-propylsuccinic acid as a functional monomer in polymer synthesis. We explore its unique contributions to polymer properties, focusing on the synthesis of advanced polyesters and poly(anhydride-esters). This guide offers field-proven insights, explaining the causality behind experimental choices and providing self-validating, step-by-step protocols for synthesis and characterization.
Introduction: Beyond Conventional Monomers
In the landscape of polymer chemistry, dicarboxylic acids are fundamental building blocks. While monomers like succinic acid and adipic acid are widely used, their simple, linear structures can limit the functional range of the resulting polymers.[1][2] this compound (CAS: 618-57-5) emerges as a strategic alternative, offering a simple yet impactful modification to the polymer backbone.[3][4] Its structure incorporates a propyl side chain, which sterically influences polymer chain packing and intermolecular forces.
Chemical Profile of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂O₄ | [3][4] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| CAS Number | 618-57-5 | [3][4] |
| Structure | A dicarboxylic acid with a propyl group on the α-carbon. |[3] |
The presence of this aliphatic side chain is not a trivial alteration. It fundamentally disrupts the crystalline lattice that can form in polymers derived from its unsubstituted counterpart, succinic acid. This disruption is a key tool for tuning material properties, enabling the design of polymers with lower melting points, reduced crystallinity, enhanced solubility, and greater flexibility.[5][6][7] These characteristics are highly desirable in applications ranging from biodegradable elastomers to sophisticated drug delivery systems.[5]
Core Principles of Polymerization with this compound
This compound is primarily employed in step-growth polymerization, a process where bifunctional monomers react to form dimers, trimers, and eventually long polymer chains.[8][9] The two main classes of polymers synthesized using this monomer are polyesters and polyanhydrides.
Mechanism: Step-Growth Polycondensation
The formation of both polyesters and polyanhydrides from this compound proceeds via polycondensation. This mechanism involves the reaction between two functional groups to form a new linking group (an ester or anhydride), accompanied by the elimination of a small molecule, typically water. The reaction is an equilibrium process; therefore, the efficient removal of the small molecule byproduct is critical to drive the reaction toward the formation of high molecular weight polymers.[10][11]
Caption: General mechanism of step-growth polymerization.
Impact of the Propyl Side Chain on Polymer Properties
The decision to use this compound over unsubstituted succinic acid is driven by the desire to engineer specific material properties.
-
Crystallinity and Thermal Properties: The propyl group acts as a "defect" in the polymer chain, hindering the ordered packing required for crystallization. This leads to polymers that are more amorphous, exhibiting a lower glass transition temperature (Tg) and a significantly reduced or absent melting temperature (Tm).[5][6] This is critical for creating flexible materials or amorphous matrices for drug delivery.
-
Solubility: Reduced intermolecular bonding and chain packing improve the polymer's ability to be solvated. Polymers derived from this compound generally exhibit enhanced solubility in common organic solvents compared to their linear analogues.[12][13]
-
Hydrophobicity: The aliphatic propyl chain increases the overall hydrophobic character of the polymer. This can modulate the rate of hydrolytic degradation and influence interactions with biological systems or hydrophobic drugs.[14][15]
-
Mechanical Properties: A decrease in crystallinity typically results in a lower tensile modulus and increased elongation at break, yielding softer, more elastomeric materials.[2][11]
Application Protocol: Polyester Synthesis via Melt Polycondensation
This protocol details the synthesis of a polyester using this compound and 1,4-butanediol. This method is robust and avoids the use of solvents at the polymerization stage.
Principle and Causality
The synthesis is a two-stage process. The first stage, esterification , is conducted at a lower temperature under an inert atmosphere to form low molecular weight oligomers while removing the bulk of the water byproduct. The second stage, polycondensation , is performed at a higher temperature under high vacuum. The vacuum is essential to remove the remaining water and shift the reaction equilibrium towards the formation of a high molecular weight polymer, as dictated by Le Chatelier's principle.[11] A catalyst, such as titanium(IV) isopropoxide, is used to increase the reaction rate at manageable temperatures.[5]
Caption: Experimental workflow for polyester synthesis.
Materials and Equipment
-
Monomers: this compound (1.0 mol eq.), 1,4-butanediol (1.05 mol eq., slight excess to compensate for evaporation).
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) or p-Toluene sulfonic acid (p-TSA) (~0.1 mol % of diacid).[5][10]
-
Equipment: Glass reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser/distillation arm, and connection to a high-vacuum pump. Heating mantle, temperature controller, and vacuum gauge.
Step-by-Step Methodology
-
Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent premature hydrolysis.
-
Charging Reactants: Charge the reactor with this compound and 1,4-butanediol. Begin stirring under a slow flow of nitrogen.
-
Catalyst Addition: Once the reactants have melted and formed a homogeneous mixture, add the catalyst.
-
Stage 1 (Esterification): Heat the mixture to 160-180°C. Water will begin to distill from the reaction mixture and can be collected. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 220-240°C while slowly applying vacuum, reducing the pressure to below 1 Torr. A significant increase in the melt viscosity will be observed. This is a visual indicator of the molecular weight increase.
-
Reaction Completion: Continue the reaction under high vacuum for another 3-5 hours, or until the desired viscosity is achieved (often indicated by the inability of the mechanical stirrer to maintain its set speed).
-
Polymer Recovery: Release the vacuum with nitrogen gas. The molten polymer can be extruded from the reactor and allowed to cool before being pelletized or ground for characterization.
Application Protocol: Poly(anhydride-ester) Synthesis for Drug Delivery
Poly(anhydride-esters) are valuable for drug delivery because their anhydride bonds are hydrolytically labile, leading to surface-eroding degradation and predictable release kinetics.[16][17] The inclusion of ester linkages and the propyl side-chain from this compound can modulate the degradation rate and drug compatibility.
Principle and Causality
This synthesis involves two main steps. First, a diacid precursor containing an ester bond is created. A practical approach is to react 2-propylsuccinic anhydride with a hydroxy acid. Second, this precursor diacid is activated with acetic anhydride to form a mixed anhydride monomer. This monomer then undergoes melt condensation polymerization at high temperature and vacuum, eliminating acetic anhydride to form the final polymer.[14][15] The activation step is crucial as it allows the polymerization to proceed at lower temperatures than direct condensation of carboxylic acids, minimizing side reactions.
Caption: Reaction scheme for poly(anhydride-ester) synthesis.
Materials and Equipment
-
Reactants: this compound, acetic anhydride, a hydroxy acid (e.g., glycolic acid, ricinoleic acid).[14]
-
Solvents: Toluene (for precursor synthesis, if needed).
-
Equipment: Standard reaction glassware, high-vacuum line, rotary evaporator.
Step-by-Step Methodology
Part A: Synthesis of the Ester-Diacid Precursor
-
Anhydride Formation: Reflux this compound in a 5-fold excess of acetic anhydride for 30-60 minutes to form 2-propylsuccinic anhydride. Remove the excess acetic anhydride and acetic acid byproduct under vacuum.
-
Esterification: React the crude 2-propylsuccinic anhydride with one molar equivalent of a hydroxy acid (e.g., glycolic acid) in a suitable solvent like toluene at 90°C, or neat if the reactants are liquid.[14] Monitor the reaction by TLC or FTIR for the disappearance of the anhydride peak.
-
Purification: Once the reaction is complete, purify the resulting ester-diacid precursor, typically by recrystallization or chromatography.
Part B: Melt Condensation Polymerization
-
Monomer Activation: Reflux the purified ester-diacid precursor in a 10-fold (w/v) excess of acetic anhydride for 30 minutes.
-
Removal of Acetic Anhydride: Evaporate the excess acetic anhydride and acetic acid byproduct under vacuum to obtain a clear, viscous residue. This is the activated monomer.
-
Polymerization: Heat the activated monomer to 160-180°C under high vacuum (<1 Torr) with constant stirring.[15] The polymerization is complete when the melt solidifies or stirring is no longer possible (typically 2-4 hours).
-
Storage: The resulting polymer must be stored under anhydrous conditions (e.g., in a desiccator or under inert gas) to prevent hydrolysis of the anhydride bonds.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new polymer.[18]
Summary of Characterization Techniques:
| Technique | Purpose | Expected Outcome for this compound Polymers |
|---|---|---|
| GPC/SEC | Determine number-average (Mn), weight-average (Mw) molecular weight, and polydispersity index (PDI). | Successful polymerization will yield Mw > 10,000 g/mol with a PDI typically around 1.5-2.5 for melt condensation. |
| ¹H and ¹³C NMR | Confirm chemical structure and monomer incorporation. | Spectra will show characteristic peaks for the propyl group, the polymer backbone, and ester/anhydride linkages, confirming the structure.[5][7][19] |
| FTIR | Identify key functional groups. | Strong carbonyl (C=O) stretch for the ester (~1735 cm⁻¹) or anhydride (~1815 and 1745 cm⁻¹) groups.[10][14] |
| DSC | Measure thermal transitions (Tg, Tm). | A distinct Tg will be observed. The Tm will be significantly lower or absent compared to polymers from succinic acid.[1] |
| TGA | Assess thermal stability and degradation temperature. | Provides information on the onset temperature of thermal decomposition. |
Conclusion and Future Outlook
This compound is a highly effective monomer for rationally designing polymers with tailored properties. The introduction of a propyl side chain provides a reliable method for disrupting crystallinity, enhancing solubility, and modifying the mechanical and thermal characteristics of polyesters and polyanhydrides. The protocols outlined in this guide provide a robust framework for synthesizing and characterizing these advanced materials. For researchers in drug development, the ability to fine-tune degradation kinetics and hydrophobicity makes this compound-derived polymers, particularly poly(anhydride-esters), a compelling platform for creating next-generation controlled release systems.[20][21]
References
- Aromatic polyesters from biosuccinic acid. Polymer Chemistry (RSC Publishing).
- Synthesis and characterization of novel poly(butylene succinate-co-2-methyl-1,3-propylene succinate)s. ResearchGate.
- Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. MDPI. (2021-01-20).
- Aromatic Polyesters from Biosuccinic Acid. The Royal Society of Chemistry. (2018-07-12).
- Advancing Adhesives: Bio-Based Succinic Acid Polyester Polyols. Adhesives & Sealants Industry. (2015-06-01).
- 2-PROPYL SUCCINIC ACID CAS 618-57-5 wiki. LookChem.
- Optimized Synthesis of Salicylate-based Poly(anhydride-esters). National Institutes of Health (NIH).
- Preparation and characterization of polyesters with controlled molecular weight method. International Journal of ChemTech Research. (2012-07-31).
- Synthesis and Characterization of New Functional Poly(ester‐anhydride)s Based on Succinic and Sebacic Acids. ResearchGate.
- Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. Arabian Journal of Chemistry & Environmental Research.
- Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. National Institutes of Health (NIH).
- Polyanhydride Chemistry. National Institutes of Health (NIH).
- Polymer characterization. Wikipedia.
- Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight. National Institutes of Health (NIH). (2022-07-04).
- This compound. Axios Research.
- Polyesters-based-on-2-methylsuccinic-acid.pdf. ResearchGate. (2012-09-27).
- Preparation and characterization of high molecular weight poly(butylene succinate). SciSpace.
- Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. MDPI. (2019-05-09).
- New biodegradable biomedical polymers based on succinic acid. ResearchGate.
- Issue 2 Properties and Applications of Polymers: A Mini Review. ResearchGate. (2024-02-17).
- Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews.
- pH-sensitive polymers that enhance intracellular drug delivery in vivo. National Institutes of Health (NIH).
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI.
- Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release. ResearchGate. (2025-10-15).
- Polymersomes for Drug Delivery. Sigma-Aldrich.
- Polymeric Materials—Structure, Properties, and Applications. ResearchGate. (2025-12-01).
- Chapter 2: General Methods for preparing Polymers.
- Chapter 2: General Methods for preparing Polymers. (2023-09-13).
Sources
- 1. mdpi.com [mdpi.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. iscientific.org [iscientific.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Polymer characterization - Wikipedia [en.wikipedia.org]
- 19. mocedes.org [mocedes.org]
- 20. researchgate.net [researchgate.net]
- 21. pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-Propylsuccinic Acid as a Potent Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-propylsuccinic acid as a potent enzyme inhibitor. While direct kinetic data for this compound is not extensively published, this guide synthesizes information from structurally analogous succinic acid derivatives to provide a robust framework for its use. The primary focus is on its inhibitory action against metalloenzymes, particularly zinc-dependent carboxypeptidases such as Carboxypeptidase A (CPA) and Glutamate Carboxypeptidase II (GCPII). This guide details the mechanistic basis of inhibition, provides adaptable, step-by-step experimental protocols for enzyme kinetic assays, and discusses potential applications in research and therapeutic development.
Introduction: The Potential of this compound in Enzyme Inhibition
Succinic acid and its derivatives are a well-established class of enzyme inhibitors, particularly for metalloproteases where the dicarboxylate structure can effectively chelate the active site metal ion.[1][2] this compound, a member of this family, is anticipated to exhibit potent inhibitory activity against zinc-containing enzymes like Carboxypeptidase A and Glutamate Carboxypeptidase II. The alkyl substitution at the C2 position can provide additional hydrophobic interactions within the enzyme's active site, potentially enhancing binding affinity and specificity.[1][3]
Understanding the inhibitory properties of this compound is valuable for researchers in enzymology, drug discovery, and molecular biology. Its potential applications range from serving as a tool compound to elucidate enzyme mechanisms to acting as a scaffold for the development of novel therapeutics targeting diseases associated with aberrant enzyme activity.[4][5]
Mechanism of Action: A Tale of Bidentate Chelation and Active Site Mimicry
The inhibitory action of succinic acid derivatives against zinc metallopeptidases is primarily attributed to their ability to act as transition-state or product-mimicking inhibitors. The two carboxylate groups of the succinic acid moiety are crucial for this activity.
One carboxylate group coordinates directly with the catalytic zinc ion in the enzyme's active site, displacing a water molecule that is essential for catalysis.[2] The second carboxylate group often forms hydrogen bonds with key amino acid residues, such as arginine and asparagine, in the active site.[2] This bidentate interaction anchors the inhibitor firmly within the active site, preventing the binding and processing of the natural substrate.
The propyl group at the C2 position of this compound is expected to occupy a hydrophobic pocket within the active site, analogous to the side chain of a substrate's C-terminal amino acid. This further strengthens the binding affinity of the inhibitor.
Caption: Mechanism of this compound inhibition.
Target Enzymes and Potential Applications
Based on the known inhibitory profiles of similar succinic acid derivatives, this compound is a promising inhibitor for the following enzymes:
-
Carboxypeptidase A (CPA): A digestive enzyme that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. Inhibitors of CPA are valuable tools for studying protein digestion and can have therapeutic potential in conditions where excessive protein degradation is a factor.[1][6]
-
Glutamate Carboxypeptidase II (GCPII): Also known as Prostate-Specific Membrane Antigen (PSMA), GCPII is a key enzyme in the nervous system and is overexpressed in prostate cancer.[4][5][7] In the brain, it hydrolyzes N-acetylaspartylglutamate (NAAG) to produce glutamate.[7][8][9] Inhibition of GCPII is a promising therapeutic strategy for neurological disorders associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[4][5][10][11]
Experimental Protocols: A Guide to Characterizing Inhibition
The following protocols are adapted from established methods for characterizing inhibitors of Carboxypeptidase A and Glutamate Carboxypeptidase II.[12][13][14][15][16][17][18][19] Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Determination of IC50 and Ki for this compound against Carboxypeptidase A
This protocol utilizes a continuous spectrophotometric assay to measure the inhibition of CPA activity.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (25 mM, pH 7.5, containing 500 mM NaCl)[15]
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CPA in cold 10% LiCl.[12] The final concentration in the assay should be in the range of 0.6-1.2 units/mL.[15]
-
Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine, in the Tris-HCl buffer. A typical final concentration in the assay is 1.0 mM.[15]
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Performance:
-
Set up a series of reactions in quartz cuvettes, each containing the Tris-HCl buffer and the substrate at the final desired concentration.
-
Add varying concentrations of this compound to the experimental cuvettes. Include a control cuvette with no inhibitor.
-
Equilibrate the cuvettes to 25°C in the spectrophotometer.[14][15]
-
Initiate the reaction by adding the CPA enzyme solution to each cuvette.
-
Monitor the increase in absorbance at 254 nm for 5 minutes.[12][14][15] This increase is due to the formation of hippuric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Dixon plots.
-
Sources
- 1. Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation / Bioorganic & Medicinal Chemistry, 1999 [sci-hub.box]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of glutamate carboxypeptidase II in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic GCPII (glutamate-carboxypeptidase-II) inhibition reduces pT217Tau levels in the entorhinal and dorsolateral prefrontal cortices of aged macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate carboxypeptidase II inhibition behaviorally and physiologically improves pyridoxine-induced neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 19. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Stereoselective Synthesis of 2-Propylsuccinic Acid
Abstract
This application note provides a detailed, field-proven protocol for the stereoselective synthesis of 2-propylsuccinic acid, a valuable chiral building block in medicinal chemistry and materials science. The strategy detailed herein leverages the well-established Evans' chiral auxiliary methodology, ensuring high diastereoselectivity and yielding the desired enantiomer in high purity. We provide a step-by-step guide from the preparation of the key N-acyloxazolidinone intermediate to the final cleavage and isolation of the target molecule. The causality behind experimental choices, expected outcomes, and critical parameters are discussed to ensure successful replication and adaptation.
Introduction: The Significance of Chiral Succinic Acids
Substituted succinic acids are prevalent motifs in a wide array of biologically active molecules and advanced materials. The stereochemistry at the substituted carbon atom is often critical for biological function, making enantiomerically pure compounds essential for drug development and pharmacological studies. This compound, with its chiral center at the C2 position, serves as a key intermediate for synthesizing complex targets where precise three-dimensional orientation is paramount for efficacy and selectivity.
Traditional synthetic methods often yield racemic mixtures, necessitating challenging and costly resolution steps. The protocol described here circumvents this issue by employing a substrate-controlled approach using a recoverable chiral auxiliary, a cornerstone of modern asymmetric synthesis.[1] This method is renowned for its reliability, high stereochemical control, and predictability.[2][3]
Strategic Overview: The Evans' Asymmetric Alkylation
The core of this protocol is the asymmetric alkylation of an N-acyloxazolidinone, a technique pioneered by David A. Evans.[4] The strategy involves three key stages, as illustrated below.
Caption: High-level workflow for the synthesis.
-
Acylation: A mono-protected succinic acid derivative is coupled to a chiral oxazolidinone, typically derived from an amino acid like L-valine or L-phenylalanine. This creates an N-acyloxazolidinone substrate.
-
Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate.[2] Subsequent introduction of an electrophile (propyl iodide) occurs almost exclusively from the less sterically hindered face, establishing the new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is hydrolytically removed from the alkylated product, typically using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[5][6] This step yields the desired enantiomerically enriched this compound and allows for the recovery and recycling of the valuable chiral auxiliary.
Detailed Experimental Protocol
This protocol details the synthesis of (S)-2-propylsuccinic acid using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary. For the (R)-enantiomer, the corresponding (R)-4-benzyl-2-oxazolidinone should be used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-4-Benzyl-2-oxazolidinone | ≥99% | e.g., Sigma-Aldrich | Dry thoroughly before use. |
| Succinic anhydride | ≥99% | e.g., Acros Organics | |
| Methanol (MeOH) | Anhydrous | e.g., Sigma-Aldrich | |
| Thionyl Chloride (SOCl₂) | Reagent Grade | e.g., Sigma-Aldrich | Use with caution in a fume hood. |
| Triethylamine (Et₃N) | ≥99.5%, distilled | e.g., Sigma-Aldrich | Distill from CaH₂. |
| Tetrahydrofuran (THF) | Anhydrous, stabilized | e.g., Sigma-Aldrich | Distill from sodium/benzophenone ketyl. |
| Sodium Hexamethyldisilazide (NaHMDS) | 1.0 M solution in THF | e.g., Sigma-Aldrich | Titrate before use for accurate molarity. |
| 1-Iodopropane (Propyl Iodide) | ≥99%, stabilized | e.g., Sigma-Aldrich | Pass through a short plug of basic alumina to remove inhibitor. |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | ACS Reagent | e.g., Fisher Scientific | |
| Hydrogen Peroxide (H₂O₂) | 30% w/w solution | e.g., Sigma-Aldrich | Handle with care; strong oxidizer. |
| Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc), Hexanes | ACS Grade | Various | For extraction and chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying organic layers. |
Part A: Synthesis of N-(3-Methoxycarbonyl)propanoyl-(S)-4-benzyl-2-oxazolidinone (3)
This part involves creating the mono-ester of succinic acid and coupling it to the chiral auxiliary.
Caption: Reaction scheme for the acylation step.
Step A1: Preparation of Monomethyl Succinate (2)
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add succinic anhydride (10.0 g, 100 mmol) and anhydrous methanol (100 mL).
-
Heat the mixture to reflux and stir for 4 hours until the anhydride has completely dissolved and reacted.
-
Cool the solution to room temperature and remove the methanol under reduced pressure to yield monomethyl succinate as a white solid or colorless oil. This is typically used in the next step without further purification.
Step A2: Acylation of the Chiral Auxiliary (Formation of 3)
-
To the flask containing crude monomethyl succinate, add thionyl chloride (11.0 mL, 150 mmol) dropwise at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl, SO₂).
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude monomethyl succinoyl chloride.
-
In a separate 500 mL three-neck flask under an argon atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone (17.7 g, 100 mmol) in anhydrous THF (200 mL).
-
Cool the solution to 0 °C and add triethylamine (21.0 mL, 150 mmol) via syringe.
-
Add the crude monomethyl succinoyl chloride dissolved in 50 mL of anhydrous THF dropwise to the auxiliary solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the N-acyloxazolidinone 3 as a white solid.
Part B: Diastereoselective Alkylation with Propyl Iodide
Step B1: Enolate Formation and Alkylation
-
Add the purified N-acyloxazolidinone 3 (29.1 g, 100 mmol) to a 1 L oven-dried, three-neck round-bottom flask under an argon atmosphere.
-
Dissolve the solid in 400 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.0 M solution in THF, 105 mL, 105 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution should turn a pale yellow, indicating enolate formation.
-
Stir the solution at -78 °C for 30 minutes.
-
Add 1-iodopropane (11.7 mL, 120 mmol) dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product 4 is typically a viscous oil. Diastereomeric ratio can be assessed by ¹H NMR or HPLC analysis at this stage.
Part C: Auxiliary Cleavage and Saponification
Step C1: Hydrolysis to this compound (5)
-
Dissolve the crude alkylated product 4 in a mixture of THF (300 mL) and water (100 mL) in a 1 L flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (34 mL, ~300 mmol) dropwise.
-
Add lithium hydroxide monohydrate (8.4 g, 200 mmol) dissolved in 100 mL of water. Caution: This reaction can be exothermic.
-
Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the excess peroxide by slowly adding 150 mL of a saturated aqueous sodium sulfite (Na₂SO₃) solution at 0 °C and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Wash the remaining aqueous solution with dichloromethane (3 x 100 mL) to recover the chiral auxiliary. The auxiliary can be purified from the organic layers.
-
Acidify the aqueous layer to pH 1-2 by the slow addition of concentrated HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 150 mL).
-
Combine the ethyl acetate layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound 5 as a white solid or viscous oil.
-
Recrystallize from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to obtain the purified product.
Expected Results and Characterization
| Step | Product | Expected Yield | Diastereomeric Ratio (d.r.) | Key Characterization Techniques |
| Part A | N-acyloxazolidinone 3 | 80-90% | N/A | ¹H NMR, ¹³C NMR, HRMS |
| Part B | Alkylated Product 4 | 85-95% | >98:2 | ¹H NMR (for d.r.), Chiral HPLC (after cleavage), Optical Rotation |
| Part C | (S)-2-Propylsuccinic Acid 5 | 80-90% | >98% ee | ¹H NMR, ¹³C NMR, Chiral HPLC, Polarimetry ([α]D) |
Verification of Stereoselectivity: The enantiomeric excess (ee%) of the final product should be determined by chiral HPLC analysis, often after conversion to a suitable derivative (e.g., a dimethyl ester) to improve resolution on the chiral column.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol originates from the rigid conformation of the sodium enolate intermediate. The sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the enolate into a specific conformation. The bulky benzyl group at the C4 position of the auxiliary sterically blocks the top face of the planar enolate, forcing the incoming propyl iodide electrophile to approach from the less hindered bottom face.
Caption: A simplified model showing the steric influence of the auxiliary.
Conclusion
The Evans' chiral auxiliary method provides a reliable and highly stereoselective route to enantiomerically enriched this compound. This protocol is robust, scalable, and utilizes commercially available starting materials. The detailed step-by-step procedure and mechanistic insights offered in this note are intended to enable researchers to confidently synthesize this and related chiral building blocks for applications in drug discovery and beyond.
References
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using Boron Enolates. Org. Synth.1990 , 68, 83. [Link] (Note: While an aldol reaction, this reference is a primary source for the LiOH/H₂O₂ cleavage method).
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Lombardo, M.; Trombini, C. The Chemistry of Chiral Oxazolidinones. In Targets in Heterocyclic Systems; Attanasi, O. A., Spinelli, D., Eds.; Italian Society of Chemistry: Rome, 2001; Vol. 5, pp 231-283. [Link]
-
Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Pu, L. Asymmetric Catalysis with Chiral Oxazolidinone-Containing Ligands. Chem. Rev.1998 , 98 (7), 2405–2494. [Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
-
Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: A Practical Method for the Synthesis of β-Hydroxy α-Methyl Carboxylic Acid Derivatives. J. Org. Chem.1996 , 61 (13), 4192–4193. [Link]
-
Kollár, L.; Keglevich, G. Hydroformylation of Olefins with Chiral Ligands. In Homogeneous Catalysis; Springer, 2011; pp 13-56. [Link]
-
Gage, J. R. Asymmetric Synthesis using Chiral Oxazolidinones. University of California, Berkeley, 1990. [Link]
-
Eastgate, M. D. et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Org. Process Res. Dev.2019 , 23 (7), 1434–1440. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
Topic: Analytical Methods for the Enantioselective Analysis of 2-Propylsuccinic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylsuccinic acid, a dicarboxylic acid featuring a single chiral center, presents a common analytical challenge: the separation and quantification of its enantiomers. As enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic profiles, their accurate analysis is critical in drug development, quality control, and metabolomics research.[1] This document provides a detailed guide to two robust analytical strategies for resolving the enantiomers of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Indirect Analysis via Diastereomeric Derivatization . We will explore the causality behind methodological choices, provide step-by-step protocols, and present data in a clear, comparative format to ensure scientific integrity and practical applicability.
Introduction: The Challenge of Analyzing this compound
This compound (C₇H₁₂O₄) is a small, highly polar molecule.[2][3] These characteristics, combined with its lack of a strong chromophore, render it difficult to analyze using standard reversed-phase HPLC with UV detection. The primary analytical hurdle, however, is its chirality. Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with conventional chromatographic techniques.[1]
Therefore, specialized methods are required that can differentiate between the (R)- and (S)-enantiomers. The choice between a direct or indirect approach depends on available instrumentation, required sensitivity, sample matrix complexity, and the ultimate goal of the analysis—be it for purity assessment or trace-level quantification in biological fluids.
Method 1: Direct Enantioseparation by Chiral HPLC
The most straightforward approach to resolving enantiomers is through direct separation on a Chiral Stationary Phase (CSP). This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to differential retention times.[4]
Principle and Rationale
For acidic compounds like this compound, anion-exchange type CSPs are particularly effective.[5] These phases typically feature a chiral selector, such as a quinine or quinidine derivative, which is protonated under acidic mobile phase conditions. The positively charged selector then interacts with the deprotonated (anionic) carboxylic acid analytes via an ion-exchange mechanism.[5] This primary interaction, supplemented by other forces like hydrogen bonding and steric repulsion, creates the enantioselective recognition necessary for separation.[5]
Experimental Protocol: Chiral HPLC-MS
This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system, which provides superior sensitivity and specificity for a non-chromophoric analyte like this compound compared to UV detection.
Instrumentation:
-
HPLC or UHPLC system with a temperature-controlled column compartment.
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | CHIRALPAK QN-AX (5 µm, 4.6 x 150 mm) | Anion-exchanger CSP specifically designed for acidic compounds.[5] |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate (100 / 0.3 / 0.05, v/v/w) | The acid protonates the chiral selector, and the salt modulates the ionic strength to control retention. |
| Flow Rate | 0.5 mL/min | Chiral separations often benefit from lower flow rates, which allow more time for selective interactions to occur, thus improving resolution.[6] |
| Column Temp. | 25 °C | Maintaining a stable temperature is critical for reproducible retention times and selectivity.[6] |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve standard or sample in the mobile phase to a concentration of 1 mg/mL. | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Capillary Voltage | 3.0 kV |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 10 L/min |
Workflow and Expected Results
The workflow involves simple sample dissolution followed by direct injection into the LC-MS system. The two enantiomers will be separated based on their differential interaction with the CSP, yielding two distinct peaks in the chromatogram.
Caption: Workflow for direct chiral HPLC-MS analysis.
Method 2: Indirect Analysis via Diastereomeric Derivatization
The indirect approach converts the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and can be separated on a standard, achiral column.[7] This method is particularly powerful as it can simultaneously improve chromatographic behavior and enhance detection sensitivity.[7][8]
Principle and Rationale
The reaction of a racemic mixture (R-acid and S-acid) with a single, pure enantiomer of a CDA (e.g., S-agent) produces two diastereomers: (R-acid)-(S-agent) and (S-acid)-(S-agent). These diastereomers can then be resolved using conventional achiral chromatography (e.g., reversed-phase HPLC or GC). For LC-MS analysis, a CDA like (S)-anabasine is advantageous because it introduces a basic nitrogen atom that is highly responsive in positive-ion ESI-MS, leading to a significant increase in signal intensity.[9]
Experimental Protocol: Derivatization and LC-MS/MS
This protocol details the derivatization of both carboxylic acid groups of this compound followed by analysis on a standard reversed-phase column with tandem mass spectrometry for ultimate sensitivity.
Step 1: Derivatization Procedure
-
Prepare Sample: In a 1.5 mL microcentrifuge tube, place 50 µL of a 100 µg/mL solution of this compound in acetonitrile.
-
Add Reagents: Add 50 µL of a 10 mM solution of (S)-anabasine in acetonitrile and 50 µL of a 10 mM solution of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in acetonitrile. DMT-MM acts as a condensation agent to facilitate amide bond formation.[9]
-
React: Vortex the mixture briefly and let it stand at room temperature for 10 minutes. The reaction is typically rapid and quantitative.[7][9]
-
Dilute: Dilute the reaction mixture 10-fold with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) before injection.
Step 2: LC-MS/MS Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Standard C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | An achiral column is sufficient for separating the newly formed diastereomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute the derivatized, less polar products. |
| Flow Rate | 0.3 mL/min | |
| Column Temp. | 40 °C | |
| Ionization Mode | ESI Positive | The derivatizing agent introduces a readily protonated site. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-product ion transitions. |
Workflow and Expected Results
This workflow involves a chemical reaction step prior to chromatographic analysis. The resulting diastereomers are separated on a standard C18 column.
Caption: Workflow for indirect analysis via derivatization.
Method Validation and Trustworthiness
To ensure the reliability of any analytical method, a validation process is essential. Both protocols described here must be validated for their intended purpose. Key parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. For the indirect method, this includes ensuring the derivatizing agent does not interfere with the peaks of interest.
-
Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy & Precision: Confirming the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified. The derivatization method is expected to yield significantly lower LOD/LOQ values due to enhanced MS response.[8][9]
A self-validating system is one where controls and standards are run alongside unknown samples to continuously verify performance, ensuring the trustworthiness of the generated data.
Conclusion
The enantioselective analysis of this compound can be successfully achieved using either direct or indirect chromatographic methods.
-
Direct Chiral HPLC offers a simpler workflow with minimal sample preparation but may require specialized, more expensive columns and potentially offers lower sensitivity.
-
Indirect Analysis via Derivatization involves a more complex sample preparation step but provides significant advantages in sensitivity and allows the use of standard, robust achiral columns.
The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. Both approaches, when properly developed and validated, provide reliable and accurate quantification of this compound enantiomers for critical applications in research and development.
References
-
Nakano, S., et al. (2016). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. Available at: [Link]
-
Bileck, A., et al. (2016). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link]
-
Ilies, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Available at: [Link]
-
Miller, S. A., et al. (1998). Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. The Journal of Organic Chemistry. Available at: [Link]
-
Li, G., et al. (2023). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Wang, Z., et al. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. Available at: [Link]
-
Axios Research. This compound - CAS - 618-57-5. Axios Research. Available at: [Link]
-
Analytical Technology & Control Ltd. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Today. Available at: [Link]
-
Shimadzu. (2021). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]
-
Kromasil. User's Guide - HPLC. Kromasil. Available at: [Link]
-
LookChem. 2-PROPYL SUCCINIC ACID 618-57-5 wiki. LookChem. Available at: [Link]
-
Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]
-
R Discovery. Succinic Derivatives Research Articles. R Discovery. Available at: [Link]
-
MDPI. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Succinic Acid on BIST A+ Column. SIELC Technologies. Available at: [Link]
-
Ilisz, I., et al. (2021). Enantiomers and Their Resolution. MDPI. Available at: [Link]
-
LibreTexts. SC14. Optical resolution. LibreTexts. Available at: [Link]
-
Andersson, S., et al. (2005). Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD. PubMed. Available at: [Link]
-
Golaň, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
-
Contreras, J., et al. (2001). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. PubMed. Available at: [Link]
-
Cheng, K., et al. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers. Available at: [Link]
-
Cheng, K., et al. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Stereochemistry [employees.csbsju.edu]
- 2. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing GC-MS Analysis of 2-Propylsuccinic Acid Through Silylation Derivatization
Introduction
2-Propylsuccinic acid (CAS 618-57-5), a dicarboxylic acid with the molecular formula C₇H₁₂O₄, is a compound of interest in various fields, including pharmaceutical research and organic synthesis.[1][2] Its structure, featuring two carboxylic acid functional groups, imparts polarity and a high boiling point, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1][3] These characteristics can lead to poor chromatographic peak shape, low volatility, and thermal instability within the GC system.[4][5] To overcome these analytical hurdles, derivatization is a critical sample preparation step.[6] This application note provides a detailed protocol for the derivatization of this compound using silylation, a robust technique that enhances its volatility and thermal stability for reliable GC-MS analysis.[7]
Derivatization chemically modifies a compound to produce a new substance with properties that are more amenable to a specific analytical method.[6] For carboxylic acids like this compound, common derivatization strategies for GC-MS include silylation and esterification.[8][9] Silylation involves replacing the active hydrogen atoms of the carboxylic acid groups with a trimethylsilyl (TMS) group.[10][11] This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability.[4][7]
Among the various silylating reagents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used agent for derivatizing a broad range of polar compounds, including carboxylic acids.[12][13] It reacts rapidly and its by-products are highly volatile, minimizing interference in the chromatogram.[12][14] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, particularly for sterically hindered compounds.[10][15]
This guide will provide a comprehensive, step-by-step protocol for the silylation of this compound using BSTFA with a TMCS catalyst, followed by GC-MS analysis. The causality behind each experimental choice will be explained to ensure a thorough understanding of the methodology.
Derivatization Strategy: Silylation with BSTFA + TMCS
Silylation is the preferred method for the derivatization of dicarboxylic acids for GC-MS analysis due to its ability to produce stable, volatile derivatives with excellent chromatographic properties.[8][9] The reaction mechanism involves the nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating agent, leading to the formation of a trimethylsilyl ester.
Causality of Reagent Selection:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a strong silylating reagent that reacts efficiently with carboxylic acids.[12][16] Its by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, preventing interference with the analyte peaks.[11][14]
-
TMCS (Trimethylchlorosilane): TMCS is often used as a catalyst in silylation reactions.[10] It increases the silylating power of BSTFA, ensuring a more complete and rapid derivatization, especially for compounds that may be less reactive.[15]
-
Pyridine: Pyridine can be used as a basic catalyst to accelerate the reaction, particularly for sterically hindered groups, and also acts as a solvent.
The derivatization of this compound with BSTFA results in the formation of di-trimethylsilyl 2-propylsuccinate, a much more volatile and thermally stable compound suitable for GC-MS analysis.
Experimental Workflow Diagram
Sources
- 1. guidechem.com [guidechem.com]
- 2. apicule.com [apicule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. restek.com [restek.com]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silylation Reagents - Regis Technologies [registech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 15. gcms.cz [gcms.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Propylsuccinic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Metabolic Pathways with Substituted Dicarboxylic Acids
Metabolic reprogramming is a hallmark of numerous physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. The ability to selectively perturb metabolic pathways is crucial for understanding their underlying mechanisms and for the development of novel therapeutic strategies. Substituted dicarboxylic acids, structural analogs of key metabolic intermediates, represent a promising class of chemical tools for such investigations. 2-Propylsuccinic acid, a derivative of the Krebs cycle intermediate succinic acid, is emerging as a compound of interest for modulating cellular metabolism. Its structural similarity to succinic acid suggests a potential to interfere with central carbon metabolism and fatty acid oxidation.
This guide provides a comprehensive overview of the postulated applications of this compound in metabolic studies. It details its hypothetical mechanism of action, provides protocols for its use as a metabolic probe, and offers insights into data interpretation.
Postulated Mechanism of Action: Competitive Inhibition in the Krebs Cycle
This compound is a dicarboxylic acid with the chemical formula C₇H₁₂O₄[1]. Due to its structural analogy to succinic acid, it is hypothesized that this compound may act as a competitive inhibitor of enzymes that utilize succinate as a substrate. The primary candidate for this interaction is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.
By competitively binding to the active site of SDH, this compound could potentially disrupt the Krebs cycle, leading to an accumulation of succinate and a reduction in the downstream production of fumarate, malate, and oxaloacetate. This inhibition would also decrease the transfer of electrons to the electron transport chain, thereby affecting mitochondrial respiration and ATP production[2].
Furthermore, alterations in the Krebs cycle can have far-reaching consequences on cellular metabolism, including shifts in glucose and fatty acid utilization[3][4]. The inhibition of fatty acid oxidation is a known therapeutic strategy for conditions like diabetes and ischemic heart disease[3][4].
It is important to note that while structurally related compounds, such as 2-ethyl-2-methylsuccinic acid, have been shown to be potent enzyme inhibitors, the specific enzymatic targets of this compound require empirical validation[4].
Caption: Postulated mechanism of this compound as a competitive inhibitor of Succinate Dehydrogenase.
Application Protocol: Investigating the Impact of Cell-Permeable this compound on Mitochondrial Respiration
To overcome the generally poor cell permeability of dicarboxylic acids, a cell-permeable esterified form, such as di-propyl 2-propylsuccinate , is recommended for cellular studies. Cellular esterases will cleave the ester bonds, releasing this compound intracellularly.
Objective:
To assess the effect of this compound on mitochondrial respiration in cultured cells using high-resolution respirometry.
Materials:
-
Cell Line: A metabolically active cell line (e.g., HepG2, C2C12, or primary cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Di-propyl 2-propylsuccinate: Synthesized or commercially sourced.
-
Vehicle Control: DMSO or ethanol, depending on the solvent for the test compound.
-
High-Resolution Respirometer: (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Respirometry Medium: Specific for the instrument being used (e.g., MiR05 for Oroboros).
-
Mitochondrial Substrates and Inhibitors: (e.g., pyruvate, malate, ADP, succinate, rotenone, antimycin A).
-
Cell Counter and viability stain (e.g., trypan blue).
Experimental Workflow:
Caption: Experimental workflow for assessing mitochondrial respiration.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cells to approximately 80-90% confluency under standard conditions.
-
Ensure consistent passage numbers and growth conditions across all experimental groups.
-
-
Cell Harvest and Counting:
-
Harvest cells using standard trypsinization methods.
-
Neutralize trypsin and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh culture medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
-
Preparation for Respirometry:
-
Centrifuge the required number of cells for each experimental run.
-
Resuspend the cell pellet in the appropriate pre-warmed respirometry medium at a recommended concentration for your instrument (e.g., 1-2 million cells/mL).
-
-
Respirometer Setup and Cell Loading:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add the cell suspension to the respirometer chambers.
-
Allow the system to equilibrate and record a stable baseline oxygen consumption rate.
-
-
Treatment with Di-propyl 2-propylsuccinate:
-
Prepare a stock solution of di-propyl 2-propylsuccinate in a suitable vehicle (e.g., DMSO).
-
Perform a dose-response experiment to determine the optimal concentration. Start with a range from 1 µM to 100 µM.
-
Add the test compound or vehicle control to the chambers and monitor the oxygen consumption rate.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Following treatment, perform a SUIT protocol to dissect the effects on different parts of the electron transport chain. A common protocol involves the sequential addition of:
-
Pyruvate and Malate: To assess Complex I-linked respiration.
-
ADP: To measure oxidative phosphorylation capacity.
-
Succinate: To assess Complex II-linked respiration and bypass any Complex I inhibition.
-
Rotenone: To inhibit Complex I and isolate Complex II activity.
-
Antimycin A: To inhibit Complex III and measure residual oxygen consumption.
-
-
-
Data Analysis and Interpretation:
-
Calculate the oxygen consumption rates (OCR) for each stage of the SUIT protocol.
-
Normalize the OCR data to the cell number.
-
Compare the OCRs between the vehicle-treated and this compound-treated groups.
-
Expected Results and Data Presentation
A successful experiment will likely show a dose-dependent decrease in basal and ADP-stimulated respiration in cells treated with di-propyl 2-propylsuccinate. A significant reduction in succinate-driven respiration after the addition of rotenone would strongly suggest inhibition of SDH.
Table 1: Hypothetical Oxygen Consumption Rates (pmol O₂/s/10⁶ cells)
| SUIT Protocol Stage | Vehicle Control | 10 µM Di-propyl 2-propylsuccinate | 50 µM Di-propyl 2-propylsuccinate |
| Basal Respiration | 15.2 ± 1.3 | 12.8 ± 1.1 | 9.5 ± 0.9 |
| + Pyruvate/Malate + ADP | 45.8 ± 3.5 | 38.5 ± 2.9 | 25.1 ± 2.2 |
| + Succinate | 60.1 ± 4.2 | 48.9 ± 3.8 | 30.7 ± 2.8 |
| + Rotenone | 55.3 ± 4.0 | 40.2 ± 3.1 | 22.4 ± 1.9 |
| + Antimycin A | 2.1 ± 0.3 | 2.0 ± 0.2 | 1.9 ± 0.3 |
Further Applications and Considerations
-
Metabolomics: To confirm the metabolic consequences of this compound treatment, untargeted or targeted metabolomics can be performed using LC-MS/MS or GC-MS to measure the intracellular levels of Krebs cycle intermediates.
-
Fatty Acid Oxidation: The impact on fatty acid oxidation can be assessed using radiolabeled substrates (e.g., ¹⁴C-palmitate) or specific respirometry protocols with fatty acid substrates.
-
Cell Viability and Toxicity: It is crucial to assess the cytotoxicity of this compound at the concentrations used in metabolic assays to ensure that the observed effects are not due to cell death. Standard assays like MTT or LDH release can be used.
-
In Vivo Studies: For in vivo applications, this compound or its esterified derivatives can be administered to animal models, followed by metabolic profiling of tissues and plasma.
Conclusion
This compound holds potential as a valuable tool for probing cellular metabolism, particularly the Krebs cycle and its intersections with other pathways. While direct experimental evidence for its specific applications is still emerging, its structural similarity to succinic acid provides a strong rationale for its investigation as a modulator of mitochondrial function. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the metabolic effects of this intriguing molecule. As with any novel chemical probe, careful validation and characterization of its mechanism of action are paramount for robust and reproducible findings.
References
-
Bondar, O. V., et al. (2013). Conjugation of succinic acid to non-ionogenic amphiphilic polymers modulates their interaction with cell plasma membrane and reduces cytotoxic activity. Colloids and Surfaces B: Biointerfaces, 109, 204-211. Available from: [Link]
-
Chem-Station. (n.d.). 2-PROPYL SUCCINIC ACID CAS 618-57-5 wiki. Available from: [Link]
-
A. S. Clanachan, G. D. Lopaschuk. (2005). Fatty acid oxidation inhibitors in the management of chronic complications of atherosclerosis. Current Atherosclerosis Reports, 7(1), 63-70. Available from: [Link]
-
E. Asante-Appiah, et al. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755-1760. Available from: [Link]
-
Gill, A. L. (2012). Inhibitors of succinate: quinone reductase/Complex II regulate production of mitochondrial reactive oxygen species and protect normal cells from ischemic damage but induce specific cancer cell death. Pharmaceutical Research, 28(11), 2695-2730. Available from: [Link]
-
Hatazawa, Y., et al. (2021). Krebs cycle: activators, inhibitors and their roles in the modulation of carcinogenesis. Archives of Toxicology, 95(4), 1161-1178. Available from: [Link]
-
Kuznetsov, A. V., et al. (2020). The effect of succinic acid on the metabolic profile in high-fat diet-induced obesity and insulin resistance. Physiological Reports, 8(21), e14630. Available from: [Link]
-
Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755-1760. Available from: [Link]
-
Tretter, L., et al. (2016). Succinate, an intermediate in metabolism, signal transduction, ROS, hypoxia, and tumorigenesis. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1857(8), 1086-1101. Available from: [Link]
-
V. D. Fiegel, et al. (1985). Succinic acid, a metabolic by-product of Bacteroides species, inhibits polymorphonuclear leukocyte function. Infection and Immunity, 48(2), 402-408. Available from: [Link]
-
Wang, T., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 1234-1240. Available from: [Link]
-
Axios Research. (n.d.). This compound - CAS - 618-57-5. Available from: [Link]
-
Park, J. H., et al. (2023). Effects of succinic acid on dermal fibroblasts during cultivation under extremely hypoxic conditions. Biochemistry and Biophysics Reports, 33, 101429. Available from: [Link]
-
Stanley, W. C., et al. (2002). Partial fatty acid oxidation inhibitors: a potentially new class of drugs for heart failure. European Journal of Heart Failure, 4(1), 3-6. Available from: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
Application Notes & Protocols: 2-Propylsuccinic Acid as a Versatile Linker in Drug Conjugate Development
Introduction: The Critical Role of Linker Chemistry in Drug Conjugate Efficacy
The therapeutic success of targeted drug conjugates, such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and small molecule-drug conjugates (SMDCs), is critically dependent on the intricate interplay between the targeting moiety, the cytotoxic payload, and the intervening linker.[1] The linker is far from a passive spacer; it is a sophisticated chemical entity that dictates the conjugate's stability in circulation, its release mechanism at the target site, and ultimately, its overall therapeutic index.[1][2] Among the diverse array of linkers, those derived from dicarboxylic acids have garnered significant attention for their versatility and biocompatibility. This guide focuses on a specific and promising linker building block: 2-propylsuccinic acid .
This compound, a derivative of succinic acid, introduces a unique combination of properties that can be harnessed to fine-tune the characteristics of a drug conjugate.[3][4] The presence of the propyl group imparts a degree of lipophilicity that can influence the conjugate's interaction with cell membranes and its pharmacokinetic profile. Furthermore, the two carboxylic acid functionalities provide versatile handles for conjugation to both the targeting vehicle and the therapeutic payload, enabling the creation of stable amide or ester bonds.[5]
These application notes provide a comprehensive overview of the rationale for using this compound as a linker, detailed protocols for its incorporation into drug conjugates, and methods for the characterization of the final product.
Scientific Rationale: Why Choose a this compound Linker?
The selection of a linker is a pivotal decision in the design of a drug conjugate. This compound offers several compelling advantages rooted in its chemical structure:
-
Modulated Hydrophobicity: The propyl substituent introduces a moderate increase in lipophilicity compared to an unsubstituted succinic acid linker. This can be strategically employed to enhance cell membrane permeability or to fine-tune the overall solubility and aggregation propensity of the final conjugate.
-
Biocompatibility: As a derivative of a naturally occurring metabolite in the citric acid cycle, succinic acid and its derivatives are generally well-tolerated and exhibit favorable biocompatibility.[6]
-
Versatile Conjugation Chemistry: The two carboxylic acid groups of this compound can be differentially activated to allow for sequential conjugation to a drug and a targeting moiety. This enables precise control over the final conjugate structure.
-
Potential for Controlled Release: While often used to form stable, non-cleavable amide linkages, the ester bonds that can be formed with hydroxyl-containing drugs or targeting ligands can be designed to be susceptible to hydrolysis, potentially in the acidic tumor microenvironment or within the lysosome, offering a mechanism for controlled drug release.[1][7]
The logical workflow for incorporating a this compound linker into a drug conjugate is depicted below.
Sources
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Biosynthesis of succinic acid - Will & Co BV [will-co.eu]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2-Propylsuccinic Acid in In Vitro Enzyme Inhibition Assays
Introduction: The Therapeutic Potential of Carboxypeptidase A Inhibition
Metalloenzymes are a critical class of proteins involved in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. Among these, zinc-dependent metalloexopeptidases, such as Carboxypeptidase A (CPA), play a pivotal role in protein digestion, peptide hormone processing, and potentially in disease progression.[1] The active site of CPA contains a catalytic zinc ion essential for its hydrolytic activity.[2] Consequently, the development of small molecule inhibitors that can chelate this zinc ion or mimic the transition state of the substrate offers a promising strategy for modulating its enzymatic function.[3] This has significant implications, for instance, in the design of anti-hypertensive drugs, where inhibitors of the structurally similar angiotensin-converting enzyme, another zinc metalloprotease, have proven highly successful.[1]
Succinic acid derivatives have emerged as a promising class of carboxypeptidase inhibitors. Compounds such as 2-benzylsuccinic acid and gem-dialkyl succinic acids have demonstrated potent inhibition of CPA.[4][5] These molecules are thought to act as transition-state or multisubstrate analogues, effectively blocking the active site of the enzyme.[6] This application note focuses on 2-Propylsuccinic acid , a dicarboxylic acid with structural similarities to known CPA inhibitors, and provides a detailed protocol for evaluating its inhibitory potential against Carboxypeptidase A in vitro.
Principle of the Assay
The inhibitory activity of this compound on Carboxypeptidase A can be quantified by monitoring the enzymatic hydrolysis of a synthetic substrate, N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MAPP) or, more traditionally, hippuryl-L-phenylalanine.[7][8] In the presence of an inhibitor, the rate of substrate hydrolysis will decrease. This change in reaction rate is measured spectrophotometrically. By performing the assay with varying concentrations of this compound, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the in vitro Carboxypeptidase A inhibition assay.
Caption: Workflow for the Carboxypeptidase A Inhibition Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Carboxypeptidase A from bovine pancreas | Sigma-Aldrich | C9268 | 2-8°C |
| Hippuryl-L-phenylalanine | Sigma-Aldrich | H6875 | Room Temperature |
| This compound | Axios Research | AR-S10875 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T-3253 | Room Temperature |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |
| Hydrochloric Acid (HCl) | Varies | Varies | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Room Temperature |
| 96-well UV-transparent microplates | Varies | Varies | Room Temperature |
Detailed Protocol: Carboxypeptidase A Inhibition Assay
This protocol is adapted from established methods for measuring CPA activity and inhibition.[8][9][10]
Reagent Preparation
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5):
-
Dissolve 0.303 g of Tris-HCl and 2.92 g of NaCl in 80 mL of purified water.
-
Adjust the pH to 7.5 at 25°C using 1 N HCl.
-
Bring the final volume to 100 mL with purified water. Store at room temperature.[9]
-
-
Substrate Stock Solution (10 mM Hippuryl-L-phenylalanine):
-
Dissolve 32.6 mg of hippuryl-L-phenylalanine in 10 mL of Assay Buffer. Gentle warming and vortexing may be required for complete dissolution. Prepare this solution fresh daily.[9]
-
-
Enzyme Stock Solution (1 mg/mL Carboxypeptidase A):
-
Inhibitor Stock Solution (10 mM this compound):
-
Dissolve 16.02 mg of this compound in 10 mL of DMSO to create a 10 mM stock solution.
-
Prepare a serial dilution series in DMSO to achieve the desired final concentrations for the assay.
-
Assay Procedure (96-well plate format)
-
Assay Plate Setup:
-
Design the plate layout to include wells for blanks (no enzyme), controls (no inhibitor), and a range of this compound concentrations. It is recommended to perform all measurements in triplicate.
-
-
Reagent Addition:
-
Add the following to each well of a 96-well UV-transparent microplate:
-
Assay Buffer: Adjust the volume to bring the final reaction volume to 200 µL.
-
This compound Dilutions: Add 2 µL of the respective inhibitor dilutions (or DMSO for the control wells).
-
Enzyme Working Solution: Add 10 µL of the Carboxypeptidase A working solution to all wells except the blanks. For the blank wells, add 10 µL of 1.0 M NaCl.
-
-
-
Pre-incubation:
-
Mix the contents of the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the 10 mM Hippuryl-L-phenylalanine substrate stock solution to all wells.
-
Immediately place the microplate in a spectrophotometer capable of kinetic measurements.
-
Measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes at 25°C.[8][9]
-
Data Analysis
-
Calculate the Rate of Reaction (Velocity):
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA254/min).
-
-
Calculate the Percentage of Inhibition:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_control is the reaction rate in the absence of the inhibitor.
-
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Determine the Inhibition Constant (Ki) and Mode of Inhibition:
-
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor.
-
The data can then be plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the effect of the inhibitor on Vmax and Km. The Ki can be calculated from these plots.
-
Expected Results and Interpretation
Based on the structural similarity of this compound to other known succinate-based inhibitors, it is hypothesized that it will exhibit inhibitory activity against Carboxypeptidase A. The potency of the inhibition (IC50 and Ki values) will provide insight into its potential as a lead compound for further drug development. A low IC50 value (in the micromolar or nanomolar range) would indicate potent inhibition. The mode of inhibition will elucidate the mechanism by which this compound interacts with the enzyme.
Visualizing the Carboxypeptidase A Inhibition Mechanism
The following diagram illustrates the proposed mechanism of inhibition of Carboxypeptidase A by a succinic acid derivative.
Caption: Proposed Binding of this compound to CPA.
Concluding Remarks
This application note provides a comprehensive framework for the in vitro evaluation of this compound as a potential inhibitor of Carboxypeptidase A. The detailed protocol and data analysis guidelines are designed to be readily implemented in a research or drug discovery setting. The insights gained from these assays will be crucial in understanding the structure-activity relationship of succinate-based inhibitors and could pave the way for the development of novel therapeutics targeting zinc metalloproteases.
References
- Wikipedia. (n.d.). Carboxypeptidase A inhibitor.
- Proteopedia. (2019, January 9). Carboxypeptidase A.
- Bio-protocol. (2016, December 5). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes.
- MedchemExpress.com. (n.d.). Carboxypeptidase | Inhibitors.
- American Chemical Society. (2002, October 23). Sulfamide-Based Inhibitors for Carboxypeptidase A. Novel Type Transition State Analogue Inhibitors for Zinc Proteases.
- Wikipedia. (n.d.). Carboxypeptidase A.
- Worthington Biochemical. (n.d.). Carboxypeptidase A - Assay.
- Sigma-Aldrich. (n.d.). Enzymatic Assay: Carboxypeptidase.
- Sigma-Aldrich. (n.d.). Carboxypeptidase A Assay Kit (CS1130) - Technical Bulletin.
- Benchchem. (n.d.). A Comparative Guide to Carboxypeptidase Substrates: Focus on H-Val-Ala-Ala-Phe-OH.
- ACS Publications. (n.d.). The Kinetics of Some Carboxypeptidase A and Acetylcarboxypeptidase A Catalyzed Hydrolyses*.
- Sigma-Aldrich. (n.d.). Carboxypeptidase A from bovine pancreas (C9268) - Enzyme Assay.
- NIH. (n.d.). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC.
- LookChem. (n.d.). 2-PROPYL SUCCINIC ACID 618-57-5 wiki.
- PubMed. (n.d.). Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases.
- Axios Research. (n.d.). This compound - CAS - 618-57-5.
Sources
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Yield in 2-Propylsuccinic Acid Synthesis
Welcome to the comprehensive technical support center for the synthesis of 2-propylsuccinic acid. This guide is meticulously designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and ultimately improve your experimental outcomes. As seasoned chemists understand, theoretical pathways often encounter practical hurdles. This document aims to bridge that gap by not only presenting protocols but also elucidating the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Understanding the Synthetic Landscape: Key Routes to this compound
The successful synthesis of this compound predominantly relies on two robust and well-established methodologies in organic chemistry: the Malonic Ester Synthesis and the Michael Addition . Each pathway presents its own set of advantages and potential challenges. This guide will delve into both, offering detailed protocols and troubleshooting strategies to maximize your yield and purity.
Diagram: Synthetic Approaches to this compound
Caption: Step-by-step workflow for the malonic ester synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield of diethyl propylmalonate is low, and I observe a significant amount of unreacted diethyl malonate. What could be the issue?
A1: This is a common issue that typically points to incomplete deprotonation of the diethyl malonate. The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13 in DMSO) is crucial for the reaction's success, and a sufficiently strong base is required for complete enolate formation. [1]
-
Causality & Solution:
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH). [2]Using a slight excess of the base can help drive the deprotonation to completion.
-
Base Quality: The base may have degraded due to improper storage. Use freshly prepared or opened reagents. Sodium ethoxide is particularly sensitive to moisture.
-
Reaction Conditions: The reaction should be conducted under anhydrous (dry) conditions, as any water present will react with the strong base, rendering it ineffective. [3]Ensure all glassware is oven-dried and solvents are anhydrous.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct, likely diethyl dipropylmalonate. How can I minimize this dialkylation?
A2: Dialkylation is a frequent side reaction in malonic ester synthesis because the mono-alkylated product still possesses an acidic proton that can be removed by the base, leading to a second alkylation. [4]
-
Causality & Solution:
-
Stoichiometry: The most effective way to minimize dialkylation is to use an excess of the malonic ester relative to the alkylating agent (propyl bromide). [5]A molar ratio of 1.1 to 1.5 of diethyl malonate to propyl bromide is recommended.
-
Controlled Addition: Add the propyl bromide slowly and dropwise to the solution of the diethyl malonate enolate. [6]This ensures that the concentration of the alkylating agent is kept low at all times, favoring mono-alkylation.
-
Temperature Control: Perform the alkylation at a controlled temperature. While heating is often necessary to drive the reaction, excessive temperatures can increase the rate of the second alkylation.
-
Q3: The hydrolysis of my diethyl propylmalonate is incomplete, or I am experiencing difficulty with the subsequent decarboxylation.
A3: Complete hydrolysis of the ester groups is essential for successful decarboxylation. The decarboxylation step itself requires sufficient thermal energy.
-
Causality & Solution:
-
Incomplete Hydrolysis: For complete hydrolysis, refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., aqueous NaOH) is necessary. [2]Ensure you are using a sufficient excess of the acid or base and refluxing for an adequate amount of time (typically several hours). The disappearance of the organic ester layer is a good indicator of reaction completion.
-
Decarboxylation Issues: After hydrolysis, the resulting propylmalonic acid needs to be heated to induce decarboxylation. This is typically achieved by heating the acidic aqueous solution. If decarboxylation is sluggish, ensure the temperature is high enough (gentle reflux).
-
Alternative: Krapcho Decarboxylation: For substrates that are sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation offers a milder alternative. [7][8][9]This reaction is typically carried out by heating the ester with a salt (like LiCl or NaCl) in a polar aprotic solvent such as DMSO, often with a small amount of water. [8][10]
Troubleshooting Summary: Malonic Ester Synthesis Issue Primary Cause(s) & Recommended Solution(s) Low yield of alkylated product Incomplete Deprotonation: Use at least one full equivalent of a strong, fresh base under anhydrous conditions. Significant dialkylation Incorrect Stoichiometry: Use a 1.1-1.5 molar excess of diethyl malonate. Slow Addition: Add the propyl bromide dropwise to the enolate solution. Incomplete hydrolysis Insufficient Acid/Base or Time: Use a sufficient excess of strong acid or base and ensure adequate reflux time. | Poor decarboxylation | Insufficient Heat: Ensure the temperature is high enough during the decarboxylation step. Consider Krapcho decarboxylation for a milder alternative. |
-
Part 2: Navigating the Michael Addition Route
The Michael addition, or conjugate addition, offers an alternative and often efficient route to this compound. [11]This reaction involves the 1,4-addition of a nucleophile, in this case, a propyl group from an organocuprate (Gilman reagent), to an α,β-unsaturated dicarbonyl compound like maleic acid or its esters. [12][13]
Experimental Workflow: Michael Addition for this compound Synthesis
Caption: Step-by-step workflow for the Michael addition synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Michael addition reaction is giving a low yield of the desired this compound ester. What are the likely causes?
A1: Low yields in Michael additions with organocuprates can often be traced back to the preparation and handling of the Gilman reagent or the choice of reaction conditions.
-
Causality & Solution:
-
Inactive Gilman Reagent: Organocuprates are sensitive to air and moisture. Ensure the preparation is conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The quality of the starting organolithium or Grignard reagent is also critical.
-
Reaction Temperature: The addition of the organocuprate to the α,β-unsaturated ester is typically carried out at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. Allowing the reaction to warm up prematurely can lead to decomposition of the cuprate and reduced yield.
-
Substrate Purity: Ensure the diethyl maleate is pure and free from acidic impurities that could quench the organocuprate.
-
Q2: I am observing byproducts from a 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition.
A2: While organocuprates strongly favor 1,4-addition, contamination with more reactive organometallic species can lead to 1,2-addition. [12]
-
Causality & Solution:
-
Incomplete Cuprate Formation: If the reaction between the organolithium or Grignard reagent and the copper(I) salt is incomplete, the remaining, more reactive organometallic species can attack the carbonyl group directly. Ensure the correct stoichiometry is used for the preparation of the Gilman reagent (typically 2 equivalents of the organolithium/Grignard to 1 equivalent of Cu(I) salt).
-
Reaction Temperature: Higher reaction temperatures can sometimes favor 1,2-addition. Maintaining a low temperature during the addition is crucial.
-
Q3: The hydrolysis of the resulting diethyl 2-propylsuccinate is proving problematic.
A3: Similar to the malonic ester synthesis, complete hydrolysis is key to obtaining the final diacid.
-
Causality & Solution:
-
Hydrolysis Conditions: Use a sufficient excess of a strong acid (e.g., 6M HCl) or base (e.g., aqueous NaOH) and ensure the reaction is refluxed for an adequate duration to drive the hydrolysis to completion.
-
Workup Procedure: After basic hydrolysis, careful acidification is required to precipitate the this compound. Adding the acid slowly and with cooling can improve the crystal size and purity of the product.
-
| Troubleshooting Summary: Michael Addition | |
| Issue | Primary Cause(s) & Recommended Solution(s) |
| Low yield of conjugate addition product | Inactive Gilman Reagent: Prepare and handle the organocuprate under a strict inert atmosphere with anhydrous solvents. Incorrect Temperature: Maintain low temperatures during the addition. |
| Formation of 1,2-addition byproducts | Incomplete Cuprate Formation: Ensure the correct stoichiometry for Gilman reagent preparation. High Reaction Temperature: Perform the addition at low temperatures. |
| Incomplete hydrolysis | Insufficient Acid/Base or Time: Use a sufficient excess of strong acid or base and ensure adequate reflux time. |
Part 3: Purification of this compound
Regardless of the synthetic route, obtaining pure this compound is crucial. The final product is a solid at room temperature, and purification is typically achieved through recrystallization.
Recommended Purification Protocol
-
Crude Product Isolation: After the final hydrolysis and workup, isolate the crude this compound by filtration.
-
Solvent Selection: Water is a common and effective solvent for the recrystallization of succinic acid derivatives. The product should be soluble in hot water and sparingly soluble in cold water.
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot water.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals thoroughly, for example, in a vacuum oven at a moderate temperature.
-
Purity Assessment
The purity of the final product can be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry: Confirms the molecular weight of the product.
References
- Krapcho, A. P., & Lovey, A. J. (1973). A new synthesis of ketones from malonic esters. Tetrahedron Letters, 14(12), 957-960.
-
Chem-Station. (2018). Krapcho Decarboxylation. [Link]
- Poon, P. S., Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(1), 1-5.
-
YouTube. (2022, November 5). Krapcho Decarboxylation. [Link]
-
Brainly. (2022, May 23). [FREE] Diethyl malonate reacts with propyl bromide in a three-step reaction sequence. Identify the product that is. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
YouTube. (2023, February 6). Diethyl Malonate : Synthesis via Fischer Esterification. [Link]
-
Reddit. (2025, December 14). importance of intermediate compound formation during synthesis of diethyl malonate. [Link]
-
Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. [Link]
-
Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. [Link]
-
YouTube. (2021, February 13). 1,2 vs 1,4 Addition, Alpha-Beta Unsaturated Carbonyls & Cuprates. [Link]
-
Chegg. (2020, May 7). diethyl malonate reacts with propyl bromide in a three step reaction sequence. [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
-
Organic Chemistry Portal. (2005, February 4). Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. [Link]
-
PatSnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Sciencemadness.org. (2022, October 25). Conditions in malonic ester synthesis. [Link]
-
Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. [Link]
-
Filo. (2025, October 11). How will you prepared succinic acid from diethyl malonate. [Link]
-
YouTube. (2021, July 8). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. [Link]
- Google Patents. (n.d.). DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid.
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]
-
Frontiers in Chemistry. (2019, November 14). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
National Center for Biotechnology Information. (n.d.). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. [Link]
- Google Patents. (n.d.). CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid.
-
National Center for Biotechnology Information. (2019, November 14). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
- Google Patents. (n.d.).
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
ResearchGate. (n.d.). Aza‐Michael addition of pyridine to maleic acid followed by deracemization via dynamic crystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). Process optimisation for production and recovery of succinic acid using xylose-rich hydrolysates by Actinobacillus succinogenes. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2019, June 5). 11.2.6 Conjugate Addition to α, β- Unsaturated Carbonyls. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Michael Addition Reaction of Propynoic Acid and Its Esters: Synthesis of Insecticidally Active Aralkyl-3-Substituted 2(E)-Propenoates. [Link]
-
Organic Syntheses. (n.d.). PHENYLSUCCINIC ACID. [Link]
-
Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Conditions in malonic ester synthesis. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scite.ai [scite.ai]
- 11. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 2-Propylsuccinic Acid
Welcome to the technical support center for the crystallization of 2-propylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this alkyl-substituted dicarboxylic acid. By understanding the underlying principles and employing systematic troubleshooting, you can achieve high-purity crystalline this compound with consistent and desirable physical properties.
Introduction to Crystallization Challenges
This compound (C₇H₁₂O₄, MW: 160.17 g/mol ) is a dicarboxylic acid with a melting point of approximately 100.5°C.[1] The presence of the propyl group introduces a degree of lipophilicity compared to its parent compound, succinic acid, which can influence its solubility profile and crystallization kinetics. Common challenges in the crystallization of dicarboxylic acids include solvent selection, control of supersaturation, impurity rejection, and the potential for polymorphism. This guide provides a structured approach to addressing these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for the crystallization of this compound?
A1: The ideal solvent for crystallization should exhibit a steep solubility curve with temperature, meaning it dissolves a large amount of this compound at elevated temperatures and a significantly lower amount at room temperature or below. Given that this compound is a dicarboxylic acid, polar solvents are generally a good starting point. However, the propyl group adds non-polar character, suggesting that a moderately polar solvent or a mixed solvent system might be optimal.[2]
-
Good starting points: Water, ethanol, isopropanol, acetone, and mixtures thereof (e.g., ethanol/water). For succinic acid, solubility is high in water and alcohols. The propyl group in this compound will likely decrease its solubility in water and increase its solubility in alcohols compared to succinic acid.
-
Avoid: Highly non-polar solvents like hexanes or toluene, in which dicarboxylic acids are typically insoluble.[3]
Q2: My this compound is slightly yellow. How can I remove color impurities?
A2: A common and effective method for removing color impurities is to treat the hot, dissolved solution with activated carbon. The activated carbon adsorbs the colored organic impurities.
-
Procedure: After dissolving the crude this compound in the chosen solvent at an elevated temperature, add a small amount of activated carbon (typically 1-2% w/w of the solute). Stir the mixture for 5-15 minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[4]
Q3: What is polymorphism, and should I be concerned about it with this compound?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. Succinic acid is known to exhibit polymorphism, and it is plausible that this compound does as well.[5][6] It is crucial to control the crystallization process to consistently produce the desired polymorph. Analytical techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing different polymorphic forms.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Cause: This is a common issue that typically arises from one of two scenarios:
-
Excess Solvent: The concentration of this compound is below the saturation point even at the lower temperature.
-
High Solubility: The chosen solvent is too effective, keeping the compound in solution even when cooled.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.[8][9]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9]
-
Seeding: Add a single, small crystal of pure this compound to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[3][8][9]
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility.
-
-
Change Solvent System: If the above methods fail, the solvent is likely too good. Consider adding an "anti-solvent" – a solvent in which this compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then warm the solution until it becomes clear again before allowing it to cool slowly.
Problem 2: The Product "Oils Out" Instead of Crystallizing
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4][10] This often happens when a solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution. For this compound, with a melting point around 100.5°C, this can occur if a high-boiling point solvent is used and the solution is still hot when it becomes supersaturated. Impurities can also lower the melting point of the compound, increasing the likelihood of oiling out.[11]
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to prevent a rapid increase in supersaturation.
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Then, allow the solution to cool more slowly. The lower concentration will reduce the degree of supersaturation at any given temperature.[4]
-
Lower the Dissolution Temperature: Use a solvent that will dissolve the this compound at a temperature below its melting point.
-
Agitation: Gentle stirring during cooling can sometimes promote crystallization over oiling out.
Problem 3: The Crystallization Yield is Low
Cause: A low yield can result from several factors:
-
Incomplete Crystallization: A significant amount of the product remains dissolved in the mother liquor.
-
Use of Excess Solvent: Too much solvent was used to dissolve the initial solid.
-
Premature Crystallization: The product crystallized during a hot filtration step.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.
-
Cooling to a Lower Temperature: Ensure the solution has been sufficiently cooled to maximize the amount of product that crystallizes out. An ice bath can be beneficial.
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hotplate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Characterization of Crystal Form
To assess for potential polymorphism, the crystalline product should be analyzed using the following techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal form. Different polymorphs will produce distinct diffraction patterns.[7]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to detect any phase transitions that may occur upon heating, which can be indicative of polymorphism.[7][12]
-
Microscopy: Visual inspection of the crystals under a microscope can reveal differences in crystal habit (shape), which can sometimes be associated with different polymorphs.
Visualizing the Troubleshooting Process
The following diagram illustrates a general workflow for troubleshooting common crystallization problems.
Sources
- 1. Page loading... [guidechem.com]
- 2. Towards an atomistic understanding of polymorphism in molecular solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 5. Polymorphism manifestations and aqueous environment influence on the physico-chemical properties of modified succinic acid | Physics [fizika.sgu.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. Solubility of Succinic Acid in Ethanol Plus Water Systems from 278.15 K to 333.15 K [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Reaction Conditions for 2-Propylsuccinic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-propylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the derivatization of this key pharmaceutical intermediate.[1] As a dicarboxylic acid, this compound presents unique challenges in achieving complete and clean derivatization for analytical or synthetic purposes. This resource synthesizes established protocols and field-proven insights to help you navigate these complexities and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is often essential for several analytical and synthetic reasons. For gas chromatography (GC) analysis, the high polarity and low volatility of carboxylic acids like this compound lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[2] Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl ethers, significantly improving analytical outcomes.[2][3][4] For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency, improve chromatographic retention on reverse-phase columns, and increase detection sensitivity.[5][6][7] In synthetic applications, derivatization is used to create esters or amides as precursors for further chemical transformations.[8]
Q2: What are the most common derivatization strategies for this compound?
A2: The choice of derivatization strategy depends largely on the intended application:
-
For GC Analysis (Silylation): This is a widely used method for making carboxylic acids volatile. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed to convert the carboxylic acid groups to trimethylsilyl (TMS) esters.[3][9][10][11]
-
For GC and Synthetic Applications (Esterification): Converting the carboxylic acids to methyl, ethyl, or other alkyl esters is a robust method. This can be achieved using alcohols in the presence of an acid catalyst (e.g., H₂SO₄, HCl) or with specific alkylating agents.[12][13][14]
-
For LC-MS Analysis and Synthetic Applications (Amidation): Coupling the carboxylic acid with an amine using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or uronium/aminium salts (e.g., HATU) is effective.[5][15][16] This is particularly useful for enhancing detection in positive ion mode ESI-MS.[5]
Q3: What are the primary challenges when derivatizing a dicarboxylic acid like this compound?
A3: Dicarboxylic acids present specific challenges compared to their monocarboxylic counterparts:
-
Incomplete Derivatization: It can be difficult to achieve complete derivatization of both carboxylic acid groups, leading to a mixture of mono- and di-derivatized products. This complicates analysis and reduces the yield of the desired product.
-
Intramolecular Cyclization: Under certain conditions, particularly with some coupling reagents, dicarboxylic acids can undergo intramolecular cyclization to form cyclic anhydrides.[5]
-
Steric Hindrance: The propyl group in this compound can introduce some steric hindrance, potentially slowing down the reaction rate compared to unsubstituted succinic acid.[16]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive reagents (e.g., moisture contamination of silylating agents or coupling reagents).2. Suboptimal reaction temperature or time.3. Presence of water in the reaction mixture (especially for silylation and some esterifications).[13]4. Incorrect stoichiometry of reagents. | 1. Use fresh, anhydrous reagents and solvents. Store silylating agents under an inert atmosphere.2. Optimize reaction temperature and time based on literature protocols for similar compounds. For silylation with BSTFA, a temperature of 70°C for 3-4 hours is often effective.[3][10][11]3. Thoroughly dry your starting material and use anhydrous solvents.4. Use a molar excess of the derivatizing agent.[9] |
| Incomplete Derivatization (Mixture of Mono- and Di-derivatives) | 1. Insufficient amount of derivatizing reagent.2. Reaction time is too short.3. Steric hindrance slowing the reaction at one carboxylic acid site. | 1. Increase the molar excess of the derivatizing reagent.2. Extend the reaction time and monitor the progress by TLC or a pilot GC/LC-MS run.3. Consider a more reactive derivatizing agent or a higher reaction temperature. |
| Presence of Unwanted Side Products (e.g., N-acylurea from carbodiimides) | 1. Use of carbodiimide coupling agents (like DCC or EDAC) without an additive.2. High reaction temperatures. | 1. Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture to suppress the formation of N-acylurea and reduce racemization risk if the alpha-carbon were chiral.[16]2. Maintain a low reaction temperature (e.g., 0°C to room temperature).[16] |
| Poor Chromatographic Peak Shape (Tailing) in GC Analysis | 1. Incomplete derivatization, leaving free carboxylic acid groups.2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization procedure to ensure complete conversion (see above).2. Use a deactivated GC inlet liner and a high-quality, inert GC column. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is adapted from established methods for the silylation of dicarboxylic acids.[3][9][10][11]
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Internal standard (e.g., o-terphenyl)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to dissolve the sample. Then, add 50 µL of BSTFA (with 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 3 hours in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Add an internal standard if quantitative analysis is required. The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification of this compound for Synthetic or Analytical Applications
This protocol is a general method for acid-catalyzed esterification.
Materials:
-
This compound
-
Anhydrous ethanol (or methanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol (e.g., 20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the diethyl 2-propylsuccinate with an organic solvent like diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Visualizing the Workflow
A logical approach to troubleshooting derivatization issues can be visualized as a decision-making workflow.
Sources
- 1. apicule.com [apicule.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. gcms.cz [gcms.cz]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. commons.und.edu [commons.und.edu]
- 10. Bio-based Succinic Acid Sample Preparation and Derivatization Procedure Optimisation for Gas Chromatography-mass Spectrometry Analysis - Neliti [neliti.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolution of 2-Propylsuccinic Acid Enantiomers
Welcome to the technical support center for the resolution of 2-propylsuccinic acid enantiomers. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of these chiral molecules. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for success in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
The resolution of this compound, a dicarboxylic acid, primarily relies on three well-established techniques:
-
Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most cost-effective method at a larger scale. The racemic acid is reacted with a stoichiometric amount of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
-
Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes, such as lipases. Typically, the racemic acid is first converted to a diester derivative. An enzyme is then used to selectively hydrolyze one of the enantiomeric esters back to the acid, leaving the other enantiomeric ester unreacted. The resulting acid and ester can then be easily separated.
-
Chiral Chromatography: This analytical or semi-preparative method involves using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. While highly effective for analysis and small-scale separation, it can be expensive to scale up.
Q2: How do I select the optimal chiral resolving agent for classical resolution?
Selecting the right resolving agent is a critical step that often requires empirical screening. The ideal agent should form a stable, crystalline salt with one enantiomer of this compound while the salt of the other enantiomer remains in the mother liquor.
Key factors to consider are:
-
Matching Acidity/Basicity: As this compound is an acid, a chiral base is required. Common choices include alkaloids (e.g., brucine, strychnine, quinine, cinchonine) or synthetic amines (e.g., α-methylbenzylamine).
-
Structural Rigidity: Resolving agents with rigid conformational structures often form more well-defined crystal lattices, which is crucial for effective separation.
-
Cost and Availability: The cost of the resolving agent, especially for large-scale resolutions, is a significant practical consideration. Both enantiomers of the resolving agent should ideally be available to isolate both enantiomers of the target acid.
A study on the resolution of a similar compound, 2-ethyl-2-methylsuccinic acid, successfully utilized (+)-cinchonine, indicating that cinchona alkaloids are a promising class of resolving agents for this substrate class.
Q3: How is Enantiomeric Excess (e.e.) determined for this compound?
Accurate determination of enantiomeric excess is vital to validate the success of your resolution. The most reliable method is chiral chromatography.
-
Chiral HPLC/GC: A sample of the resolved acid (often derivatized to a methyl or ethyl ester for volatility in GC) is injected onto a column with a chiral stationary phase. The two enantiomers will be separated into distinct peaks. The enantiomeric excess is calculated from the areas of the two peaks using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
Historically, polarimetry was used to measure the optical rotation of the sample. While useful for a quick check, it is not a primary method for determining enantiomeric purity as the measurement can be affected by impurities and experimental conditions.
Troubleshooting Guide: Classical Resolution by Diastereomeric Crystallization
This is often the most challenging method, where minor variations can significantly impact the outcome.
Problem: No crystals are forming upon addition of the resolving agent.
-
Causality & Solution: Crystal formation is a thermodynamically driven process governed by supersaturation and nucleation.
-
Incorrect Stoichiometry: this compound is a dicarboxylic acid. It can form salts with one or two equivalents of a monoacidic resolving agent. The stoichiometry must be precise. Start with a 1:1 molar ratio of the diacid to a dibasic amine or a 2:1 ratio of a monobasic amine to the diacid.
-
Solvent Choice is Critical: The solvent must be one in which the desired diastereomeric salt has low solubility, while the other salt is highly soluble. If no crystals form, the salt may be too soluble. Try slowly adding a less polar "anti-solvent" to the solution to induce precipitation. Common solvents to screen include ethanol, methanol, acetone, and mixtures with water.
-
Concentration is Too Low: The solution may not be supersaturated. Carefully evaporate some of the solvent under reduced pressure and allow the solution to cool slowly again.
-
Induce Nucleation: Use a seed crystal from a previous successful batch if available. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can create microscopic imperfections that serve as nucleation sites.
-
Problem: The recovered acid has low enantiomeric excess (e.e.).
-
Causality & Solution: Low e.e. indicates poor discrimination between the two diastereomeric salts during crystallization.
-
Insufficient Recrystallizations: A single crystallization is rarely sufficient. The isolated diastereomeric salt must be recrystallized, often multiple times, from the same or a different solvent system to enhance its purity. The progress should be monitored after each step by measuring the optical rotation of the salt or the e.e. of the acid recovered from a small sample.
-
Cooling Rate Was Too Fast: Rapid cooling can cause the undesired diastereomer to co-precipitate. The best crystals are formed by allowing the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
-
Inappropriate Solvent: The chosen solvent may not provide sufficient solubility difference between the diastereomers. A screening of different solvents is highly recommended. A table summarizing potential starting points is provided below.
-
| Solvent System | Rationale |
| Ethanol/Water Mixtures | Modulates polarity to fine-tune solubility differences. |
| Acetone | Good for dissolving salts, can be cooled to low temperatures. |
| Ethyl Acetate | Lower polarity, may provide different selectivity. |
| Isopropanol | Often yields good quality crystals. |
Problem: Difficulty recovering the free acid from the diastereomeric salt.
-
Causality & Solution: The diastereomeric salt must be partitioned to liberate the resolved acid.
-
Incomplete Acidification: The salt must be treated with a strong acid (e.g., 2M HCl) to protonate the carboxylate groups of the succinic acid and the chiral amine. The pH of the aqueous phase should be lowered to ~1-2 to ensure complete protonation of the dicarboxylic acid.
-
Inefficient Extraction: Once acidified, the free this compound needs to be extracted from the aqueous layer into an organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions (at least 3x) to ensure complete recovery. The chiral resolving agent, now as its hydrochloride salt, will remain in the aqueous layer.
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, especially with dicarboxylic acids. Use gentle, swirling inversions of the separatory funnel. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Experimental Protocols & Workflows
Workflow 1: General Scheme for Classical Resolution
Below is a generalized workflow diagram for the resolution of this compound using a chiral base.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- Fredga, A., & Matell, M. (1952). Studies on synthetic growth substances. V. The resolution of α-ethyl-α-methyl-succinic acid and the steric relations of the active form to the auxin series. Arkiv för Kemi, 5, 283-287.
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. [Source: (A foundational textbook on the topic, available for purchase or through institutional libraries)]
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(22), 3331-3351. [URL: https://doi.org/10.1016/j.tetasy.2004.09.028]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Source: (A comprehensive textbook on stereochemistry, available for purchase or through institutional libraries)]
Technical Support Center: Stereoselective Synthesis of 2-Propylsuccinic Acid
Welcome to the Technical Support Center for the stereoselective synthesis of 2-propylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to achieving high yield and stereoselectivity in this synthesis.
Introduction: The Challenge of Synthesizing this compound with Stereocontrol
This compound is a chiral dicarboxylic acid with applications as a building block in the synthesis of various biologically active molecules. The key challenge in its preparation lies in the precise control of the stereochemistry at the C2 position, which dictates the biological and physical properties of the final products. Low yields and poor stereoselectivity are common hurdles that can significantly impact research and development timelines.
This guide will focus on troubleshooting the most common and effective method for the stereoselective synthesis of this compound: the diastereoselective alkylation of a chiral succinate derivative, primarily utilizing an Evans-type chiral auxiliary. We will also briefly touch upon alternative strategies and their associated challenges.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1.1: Issues with Diastereoselective Alkylation
Question 1: My diastereoselective alkylation of the N-succinoyl oxazolidinone resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this alkylation step can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Enolate Formation: The deprotonation of the N-succinoyl oxazolidinone is a critical step.
-
Base Selection and Quality: Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used strong bases. Ensure your base is freshly prepared or properly stored to maintain its activity. Older or improperly handled bases can lead to incomplete deprotonation.
-
Reaction Temperature: Enolate formation is typically carried out at low temperatures (-78 °C) to minimize side reactions. Ensure your reaction temperature is accurately maintained.
-
Solvent Purity: Use anhydrous solvents. Trace amounts of water can quench the strong base and the enolate, significantly reducing the yield.
-
-
Inefficient Alkylation:
-
Alkylating Agent Reactivity: Propyl iodide or propyl bromide are suitable alkylating agents. Propyl iodide is generally more reactive than propyl bromide. Ensure the purity of your alkylating agent.
-
Addition Temperature: The alkylating agent should be added slowly at low temperature (-78 °C) to control the exothermicity of the reaction and prevent side reactions. Allowing the reaction to warm up prematurely can lead to decreased diastereoselectivity and yield.
-
-
Side Reactions:
-
Multiple Alkylations: While less common with succinates compared to other systems, using an excess of the alkylating agent or a weaker base can potentially lead to dialkylation.[1]
-
Elimination: If using a secondary alkyl halide, elimination can be a competing reaction. For a propyl group, this is less of a concern.
-
Troubleshooting Workflow for Low Yield:
Caption: Workflow for diagnosing low alkylation yield.
Question 2: The diastereoselectivity of my alkylation is poor (close to a 1:1 mixture of diastereomers). What factors influence stereocontrol?
Answer: Poor diastereoselectivity points to issues with the formation of a single, well-defined chiral enolate or the facial selectivity of the subsequent alkylation.
-
Enolate Geometry: The formation of a specific Z-enolate is crucial for high diastereoselectivity with Evans auxiliaries.[2]
-
Chelation Control: The lithium or sodium counterion chelates with the carbonyl oxygens of the oxazolidinone, forcing the enolate into a rigid conformation. This conformation blocks one face of the enolate, directing the incoming electrophile (propyl halide) to the opposite face.
-
Base and Solvent Effects: The choice of base and solvent can influence the aggregation state of the enolate, which in turn can affect diastereoselectivity. Lithium-based enolates in THF are well-established for providing high selectivity.
-
-
Reaction Temperature: Maintaining a low temperature (-78 °C) throughout the enolization and alkylation is critical. Higher temperatures can lead to equilibration of the enolate or reduced facial selectivity, resulting in a mixture of diastereomers.
-
Purity of Starting Materials: Impurities in the N-succinoyl oxazolidinone or the alkylating agent can interfere with the chelation control and lead to lower diastereoselectivity.
Troubleshooting Workflow for Poor Diastereoselectivity:
Caption: Diagnosing poor diastereoselectivity in alkylation.
Section 1.2: Issues with Chiral Auxiliary Cleavage
Question 3: I am having trouble cleaving the chiral auxiliary after the alkylation step. What are the best methods and what can go wrong?
Answer: The removal of the chiral auxiliary is a critical final step. The choice of cleavage method depends on the desired product (acid, ester, or alcohol).
-
For the Carboxylic Acid (this compound):
-
Standard Method: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is the most common and effective method.[3]
-
Potential Issue: Incomplete Reaction: If the reaction is incomplete, you will have unreacted starting material. Ensure you are using a sufficient excess of LiOH and H₂O₂ and allowing the reaction to proceed for the recommended time.
-
Potential Issue: Side Reactions: While generally clean, prolonged reaction times or high temperatures can lead to degradation. The reaction of LiOH with the oxazolidinone can sometimes lead to ring-opening of the auxiliary as a side reaction. The use of H₂O₂ helps to favor the desired exocyclic cleavage.
-
Safety Note: The reaction of LiOH with H₂O₂ can be exothermic and can lead to the evolution of oxygen gas.[3] Ensure the reaction is well-vented and cooled appropriately, especially on a larger scale.
-
-
For other derivatives (Esters or Alcohols):
-
Transesterification: Using a sodium alkoxide in the corresponding alcohol can yield the methyl or ethyl ester.
-
Reductive Cleavage: Using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the amide to the corresponding primary alcohol.
-
Question 4: After cleavage, my product shows some racemization. How can this happen and how can I prevent it?
Answer: Racemization (or more accurately, epimerization at the newly formed stereocenter) is a risk if the conditions are too harsh.
-
Harsh Hydrolysis Conditions: Strongly basic conditions at elevated temperatures can potentially lead to epimerization of the α-carbon via enolization. The standard LiOH/H₂O₂ procedure is generally mild enough to avoid this.
-
Purification Issues: If the purification method involves harsh pH conditions or high temperatures, epimerization could occur. It is best to maintain neutral or mildly acidic conditions during workup and purification.
Section 1.3: Purification and Analysis
Question 5: How can I effectively purify my this compound and separate the diastereomers if the stereoselectivity was not perfect?
Answer:
-
Purification of the Alkylated Intermediate: If the diastereoselectivity of the alkylation is not perfect, it is often easier to separate the diastereomeric N-acylated oxazolidinones before cleaving the auxiliary. These diastereomers usually have different polarities and can be separated by flash column chromatography on silica gel.
-
Purification of this compound:
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Chromatography: For small-scale purification, column chromatography on silica gel can be used, though dicarboxylic acids can sometimes streak on the column. Using a mobile phase containing a small amount of acetic acid can help to improve the peak shape.
-
-
Separation of Enantiomers: If you end up with a racemic or enantioenriched mixture of this compound, separation can be achieved by:
-
Chiral HPLC: This is the most common analytical method to determine enantiomeric excess and can also be used for preparative separation on a larger scale.[4][5]
-
Diastereomeric Salt Formation: Reaction with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) can form diastereomeric salts that may be separable by crystallization.
-
Question 6: What are the key analytical techniques and expected signals for characterizing this compound?
Answer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You would expect to see characteristic signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and another multiplet for the CH₂ adjacent to the succinic acid backbone), a multiplet for the methine proton at C2, and two diastereotopic protons for the CH₂ group at C3. The carboxylic acid protons will appear as broad singlets.
-
¹³C NMR: You will see distinct signals for the two carbonyl carbons, the methine carbon at C2, the methylene carbon at C3, and the three carbons of the propyl group.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is essential for determining the enantiomeric excess (e.e.) of your final product. You will need to use a chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD) and develop a suitable mobile phase (typically a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid for acidic compounds).[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Part 2: Detailed Experimental Protocols
The following protocols are representative procedures for the stereoselective synthesis of this compound via diastereoselective alkylation of an Evans chiral auxiliary.
Protocol 2.1: Synthesis of N-Succinoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with succinic anhydride.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Succinic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add succinic anhydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting oxazolidinone is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting carboxylic acid is typically used in the next step without further purification.
Protocol 2.2: Diastereoselective Alkylation with Propyl Iodide
Materials:
-
N-Succinoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 2.1)
-
Sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF)
-
Propyl iodide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-succinoyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add NaHMDS (2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add propyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired diastereomer.
Expected Diastereoselectivity: >95:5 d.r.
Protocol 2.3: Cleavage of the Chiral Auxiliary to Yield (R)-2-Propylsuccinic Acid
Materials:
-
Alkylated N-succinoyl oxazolidinone (from Protocol 2.2)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (e.g., with potassium iodide-starch paper) is obtained.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-propylsuccinic acid.
Part 3: Data Summary and Visualization
Table 1: Expected Yields and Stereoselectivities
| Step | Product | Expected Yield | Expected Stereoselectivity | Common Analytical Method |
| Acylation | N-Succinoyl Oxazolidinone | >90% | N/A | ¹H NMR, ¹³C NMR |
| Alkylation | Alkylated N-Succinoyl Oxazolidinone | 70-85% | >95:5 d.r. | ¹H NMR, Chiral HPLC (after cleavage) |
| Cleavage | (R)-2-Propylsuccinic Acid | >85% | >98% e.e. (if diastereomer is pure) | Chiral HPLC, Polarimetry |
Yields and selectivities are representative and can vary based on specific reaction conditions and scale.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the stereoselective synthesis of this compound.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2017). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 15(43), 9186–9194. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 84(5), 848. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Chapter 1: Enolate Alkylations. [Link]
-
Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162–1164. [Link]
-
Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange. [Link]
-
[Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. Yakugaku Zasshi, 116(1), 55-63. [Link]
-
Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry, 32(11), 1846-1868. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1484-1490. [Link]
-
Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). HMDB. [Link]
-
2-PROPYL SUCCINIC ACID 618-57-5 wiki. Molbase. [Link]
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. ResearchGate. [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]
-
21.9: Direct Enolate Alkylation. Chemistry LibreTexts. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Synthesis of S-Malic acid and S-Chlorosuccinic acid. KIM IL SUNG UNIVERSITY. [Link]
-
2.14 Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate. [Link]
-
CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. University of Oxford. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Molecules, 23(10), 2469. [Link]
-
phenylsuccinic acid. Organic Syntheses. [Link]
-
Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic letters, 17(18), 4478–4481. [Link]
-
(PDF) Diastereoselective reactions of enolates. ResearchGate. [Link]
-
Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 605(7909), 273–279. [Link]
-
Progress on production of malic acid and succinic acid by industrially-important engineered microorganisms. Journal of biotechnology, 401, 1-11. [Link]
-
Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export. Applied and environmental microbiology, 74(9), 2694–2702. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
-
Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of pharmaceutical sciences, 105(7), 2056–2065. [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]
-
Synthesis and fungicidal activity of enantiomerically pure (R)- and (S)-silicon-containing azole fungicides. Chirality, 17(S1), S105-11. [Link]
-
Tandem one pot asymmetric conjugate addition–vinyl triflate formation–cross coupling methodology. Organic & Biomolecular Chemistry, 8(17), 3908–3914. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scas.co.jp [scas.co.jp]
Technical Support Center: 2-Propylsuccinic Acid Impurity Profiling
Welcome to the technical support center for 2-propylsuccinic acid impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities. The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products, making their characterization a critical step in drug development.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing step-by-step protocols for resolution.
Scenario 1: Unexpected Peaks in Your HPLC/UPLC Chromatogram
Question: I'm seeing extraneous peaks in my chromatogram that don't correspond to this compound or my known impurities. What are the potential sources and how can I identify them?
Answer: Unexpected peaks can originate from several sources, including the sample itself, the analytical system, or the mobile phase. A systematic approach is crucial for diagnosis.
Potential Causes & Investigative Steps:
-
System Contamination: Carryover from previous injections is a common culprit.
-
Protocol: Inject a blank solvent (ideally your mobile phase) following the same gradient as your sample analysis. If the ghost peaks appear in the blank run, the system is contaminated. Thoroughly flush the injector, lines, and column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) to remove strongly retained compounds.
-
-
Mobile Phase Contamination: Impurities in solvents or additives can introduce artifacts.
-
Protocol: Prepare a fresh batch of mobile phase using high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers before use. If the peaks disappear, the original mobile phase was the source.
-
-
Sample-Related Issues: The impurity may be a legitimate, uncharacterized species in your sample.
Scenario 2: Poor Peak Shape (Tailing/Fronting) for this compound
Question: My this compound peak is exhibiting significant tailing. What causes this and how can I improve the peak symmetry?
Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Peak fronting is typically a sign of column overload.[5]
Causality & Solutions:
-
Peak Tailing:
-
Secondary Silanol Interactions: The carboxylic acid groups of this compound can interact with residual, un-capped silanol groups on the silica-based stationary phase, leading to a secondary, slower retention mechanism that causes tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
-
Peak Fronting:
-
Column Overload: This is the most common cause of fronting.[5]
-
Solution: Systematically decrease the sample concentration and/or injection volume until a symmetrical peak is achieved.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
-
| Problem | Common Cause | Recommended Action |
| Peak Tailing | Secondary interactions with stationary phase | Lower mobile phase pH (e.g., add 0.1% formic acid) |
| Column overload | Reduce sample concentration/injection volume | |
| Peak Fronting | Column overload | Reduce sample concentration/injection volume |
| Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase |
Scenario 3: Inadequate Resolution Between Isomeric Impurities
Question: I am struggling to separate the enantiomers of this compound. What analytical approach should I take?
Answer: Separating enantiomers, which have identical physical properties, requires a chiral environment.[8] This is typically achieved using specialized chiral chromatography columns.
Methodology for Chiral Separation:
-
Chiral Column Selection: The most direct approach is to use a chiral HPLC column. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a common starting point for separating acidic compounds.[9]
-
Mobile Phase Optimization: Chiral separations are highly sensitive to the mobile phase composition.
-
Normal Phase: Often employs mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol).
-
Reversed-Phase: Uses aqueous buffers with organic modifiers like acetonitrile or methanol.
-
Modifiers: Small amounts of acidic or basic additives are often required to improve peak shape and selectivity.
-
-
Derivatization: An alternative strategy involves reacting the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column.[8]
Scenario 4: Identifying an Unknown Peak
Question: I have a significant unknown impurity peak that I need to identify and characterize, as per ICH guidelines.[3] What is the workflow for structural elucidation?
Answer: Identifying an unknown impurity requires a combination of hyphenated analytical techniques to gather structural information. The goal is to determine the molecular formula and structure of the impurity to understand its origin and potential toxicity.[1][2]
Workflow for Unknown Impurity Identification:
The following diagram outlines a systematic workflow for identifying and characterizing unknown impurities.
Caption: Workflow for the Identification of an Unknown Impurity.
Step-by-Step Protocol:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the impurity using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the confident prediction of the elemental composition and molecular formula.
-
MS/MS Fragmentation: By inducing fragmentation of the impurity ion in the mass spectrometer (MS/MS), you can obtain a fragmentation pattern. This pattern provides clues about the different components of the molecule's structure.
-
Propose Structures: Based on the molecular formula, fragmentation data, and knowledge of the this compound synthesis and potential degradation pathways, propose one or more likely structures.[10]
-
Isolation and NMR: If the impurity is present at a high enough level, it can be isolated using preparative HPLC. The pure impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine its structure.[1]
-
Synthesis and Confirmation: The final confirmation involves synthesizing the proposed impurity structure and comparing its chromatographic and spectral properties to the unknown peak in your sample.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound synthesis?
Potential impurities are highly dependent on the synthetic route. Common sources include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if synthesized from butane via maleic anhydride, residual maleic or fumaric acid could be present.[10] If produced via fermentation, other organic acids like acetic or formic acid are common by-products.[12][13]
Q2: What are the primary concerns for degradation impurities?
Dicarboxylic acids can be susceptible to dehydration to form anhydrides, especially at elevated temperatures.[10] Decarboxylation is another potential degradation pathway. A forced degradation study, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light), is essential to identify potential degradation products.
Q3: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?
A good starting point for method development is crucial. The following table provides a robust initial set of conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to suppress ionization of the carboxylic acids.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times.[14][15] |
| Detection | UV at 210 nm | Carboxylic acids have a UV absorbance at low wavelengths.[15][16] |
| Injection Vol. | 10 µL | A typical starting injection volume. |
Q4: Is GC-MS a suitable technique for impurity profiling of this compound?
Gas Chromatography (GC) can be used, but it requires a derivatization step to increase the volatility of the dicarboxylic acid.[14] Common derivatization methods include esterification or silylation.[17][18] GC-MS is particularly useful for identifying volatile impurities and residual solvents. Silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) often provides lower detection limits and higher reproducibility for dicarboxylic acids.[14][17]
Q5: How should this compound samples be stored to minimize degradation?
To prevent degradation, this compound should be stored in a cool, dry place, protected from light. It should be kept in a tightly sealed container to prevent moisture absorption, which could potentially lead to hydrolysis of any anhydride impurities or facilitate other degradation pathways.
References
-
Eurofins Scientific. Identification of unknown pharmaceutical impurities. Retrieved from [Link]
- Falkovich, A. H., & Rudich, Y. (2001). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of aerosol science, 32(2), 229-243.
-
Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
-
Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities. Retrieved from [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
Shimadzu Corporation. Impurities Analysis. Retrieved from [Link]
- Li, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
-
ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- El-Haddad, N., et al. (2022).
- Pereira, V., et al. (2010). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
-
ResearchGate. Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. Retrieved from [Link]
-
Nacalai Tesque. Poor peak shape. Retrieved from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
-
Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- Zenkevich, I. G. (2015). FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS. Analitika i kontrol', 19(1), 4-10.
-
Axios Research. This compound. Retrieved from [Link]
- Agnew, D. W., et al. (2006).
-
Wikipedia. Succinic acid. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. Retrieved from [Link]
- Dvorak, H., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons.
-
LookChem. 2-PROPYL SUCCINIC ACID. Retrieved from [Link]
-
PharmaInfo. Impurity Profiling: Theory and Practice. Retrieved from [Link]
-
ResearchGate. Three main metabolic pathways of succinic acid production. Retrieved from [Link]
-
apicule. This compound (CAS No: 618-57-5) API Intermediate Manufacturers. Retrieved from [Link]
- McKinlay, J. B., et al. (2017). Succinic Acid: Technology Development and Commercialization.
- Karlsson, A., & Pettersson, C. (2005). Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD.
- Li, Q., et al. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers in Bioengineering and Biotechnology, 10, 863216.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
-
St. John's University & College of St. Benedict. Optical resolution. Retrieved from [Link]
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
-
ResearchGate. Strategies in impurity profiling. Retrieved from [Link]
- Shamsi, S. A., & Macossay, J. (2004). Polymeric Alkenoxy Amino Acid Surfactants: II. Chiral Separations of Beta-Blockers With Multiple Stereogenic Centers. Chirality, 16(7), 437-447.
- Cserháti, T., & Forgács, E. (2003). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Molecules, 8(12), 903-912.
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Stereochemistry [employees.csbsju.edu]
- 9. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinic acid - Wikipedia [en.wikipedia.org]
- 11. pharmainfo.in [pharmainfo.in]
- 12. commons.und.edu [commons.und.edu]
- 13. Succinic Acid: Technology Development and Commercialization [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scioninstruments.com [scioninstruments.com]
- 17. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Method Development for 2-Propylsuccinic Acid
Welcome to the technical support resource for the quantitative analysis of 2-Propylsuccinic Acid in biological matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. The information herein is structured to follow the logical workflow of bioanalysis, from initial method selection to routine sample analysis, ensuring scientific integrity and robust results.
Section 1: Frequently Asked Questions (FAQs) - Initial Method Design
This section addresses high-level questions that form the foundation of your analytical method.
Q1: What is the best analytical platform for this compound analysis in biological fluids: LC-MS or GC-MS?
A1: The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on available instrumentation, required sensitivity, sample throughput, and the complexity of the biological matrix.
-
LC-MS/MS is generally the preferred method for its high specificity, sensitivity, and reduced need for sample derivatization. This compound, being a polar dicarboxylic acid, is often challenging to retain on standard reversed-phase columns.[1] Therefore, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography may be necessary.[2][3] The primary challenge with LC-MS is its susceptibility to matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte, affecting accuracy and precision.[4][5]
-
GC-MS is a robust alternative but requires a chemical derivatization step to make the non-volatile this compound amenable to gas chromatography.[6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the carboxylic acid groups into more volatile silyl esters.[7] While this adds a sample preparation step, it can result in excellent chromatographic peak shapes and high sensitivity.[6][8]
The following decision tree and comparison table can guide your selection.
Decision Logic: LC-MS vs. GC-MS
Caption: High-level decision tree for analytical platform selection.
Table 1: Comparison of LC-MS and GC-MS for this compound Analysis
| Feature | LC-MS/MS | GC-MS |
| Derivatization | Generally not required, but can be used to improve retention/sensitivity.[9][10] | Mandatory (e.g., silylation) to increase volatility.[6][7] |
| Sample Throughput | Potentially higher due to fewer sample preparation steps. | Lower due to the additional derivatization and incubation steps. |
| Primary Challenge | Matrix effects (ion suppression/enhancement).[11] | Potential for incomplete derivatization or degradation of derivatives. |
| Chromatography | Requires specialized columns (HILIC, ion-exchange) for good retention.[1] | Excellent separation and peak shape on standard capillary columns. |
| Robustness | Ion source can be prone to contamination from complex matrices. | Generally very robust, but inlet liner requires regular maintenance. |
Q2: Which biological matrices are most common for this type of analysis, and what are the key pre-analytical considerations?
A2: Plasma and urine are the most common matrices. Pre-analytical handling is critical to ensure sample integrity.
-
Plasma: Use tubes with an appropriate anticoagulant (e.g., EDTA, Heparin). After collection, centrifuge promptly to separate plasma from blood cells. Store frozen (ideally at -80°C) to prevent degradation of analytes. Avoid repeated freeze-thaw cycles.
-
Urine: For quantitative analysis, 24-hour urine collection is often preferred to account for diurnal variations. For spot samples, concentrations are typically normalized to creatinine to correct for dilution.[12] Urine samples should be stored frozen, and preservatives may be considered if specific enzyme-driven degradation is a concern, though a universal preservative does not exist.[13]
Q3: Why is an internal standard essential, and what kind should I use?
A3: An internal standard (IS) is crucial for accurate quantification. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability in sample preparation (e.g., extraction recovery) and instrument response.
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most effective correction for matrix effects and other sources of variability.[5] If a SIL-IS is unavailable, a close structural analog that is not endogenously present in the sample may be used, but this is a less ideal approach.
Section 2: Sample Preparation - FAQs and Troubleshooting
Effective sample preparation is the most critical step for a successful bioanalytical method. Its primary goals are to remove interfering matrix components like proteins and phospholipids and to concentrate the analyte.[14][15]
FAQs: Sample Preparation
Q1: What are the main sample preparation techniques for this compound?
A1: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): The simplest method. An organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. While fast and easy, it is the "dirtiest" technique, leaving many matrix components in the supernatant, which can lead to significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). For an acidic compound like this compound, the pH of the aqueous phase is adjusted below its pKa (~4.5) to protonate the carboxylic acid groups, making the molecule less polar and more extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[16][17]
-
Solid-Phase Extraction (SPE): This is a highly selective and effective technique for sample cleanup.[18][19] For this compound, an anion exchange or mixed-mode SPE sorbent is typically used. At a pH above its pKa, the analyte will be negatively charged and will bind to the positively charged sorbent. Interferents can be washed away, and the purified analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent.[15]
Table 2: Comparison of Sample Preparation Techniques
| Technique | Selectivity | Cleanliness | Throughput | Typical Recovery |
| Protein Precipitation | Low | Low | High | >90% |
| Liquid-Liquid Extraction | Moderate | Moderate | Moderate | 70-90%[16] |
| Solid-Phase Extraction | High | High | Moderate-High | >85% |
Troubleshooting Guide: Sample Preparation
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incorrect pH for LLE/SPE: The analyte is not in the correct protonation state for extraction or binding.[16] 2. Inappropriate LLE Solvent: The polarity of the extraction solvent is not optimal. 3. SPE Cartridge Breakthrough: The sample was loaded too quickly, or the cartridge capacity was exceeded. 4. Inefficient SPE Elution: The elution solvent is too weak to desorb the analyte from the sorbent.[15] | 1. Adjust Sample pH: For LLE, acidify the sample to pH < 4. For anion exchange SPE, ensure sample pH is > 5.5. 2. Test Different Solvents: Try solvents with varying polarities (e.g., ethyl acetate, MTBE, dichloromethane). 3. Optimize SPE Loading: Decrease the flow rate during sample loading. If necessary, use a larger capacity cartridge. 4. Strengthen Elution Solvent: Increase the percentage of organic modifier, or add an acid (for reversed-phase) or base/high salt (for ion exchange) to the elution solvent. |
| High Variability (Poor Precision) | 1. Inconsistent Evaporation: Samples are being evaporated to dryness for different lengths of time, potentially causing analyte degradation. 2. Poor Pipetting Technique: Inaccurate addition of sample, internal standard, or reagents. 3. Incomplete Vortexing/Mixing: Inefficient extraction during LLE. | 1. Standardize Evaporation: Use a nitrogen evaporator with controlled temperature and gas flow. Avoid overheating. Reconstitute immediately after dryness is reached. 2. Calibrate Pipettes: Ensure all pipettes are calibrated and use proper technique. 3. Optimize Mixing: Vortex samples for a consistent, adequate time (e.g., 1-2 minutes) during LLE steps. |
| Clogged LC Column / High Backpressure | 1. Insufficient Protein Removal: PPT supernatant was not centrifuged properly, or proteins broke through. 2. Particulates in Final Extract: Dust or precipitates from the SPE cartridge are present. | 1. Improve PPT: Ensure adequate centrifugation (e.g., >10,000 x g for 10 minutes). 2. Filter Final Extract: Use a 0.22 µm syringe filter or a filtering 96-well plate before injection.[1] 3. Use a Guard Column: Install a guard column before the analytical column to protect it from contaminants.[14] |
Section 3: Chromatography & Mass Spectrometry - FAQs and Troubleshooting
This section focuses on the instrumental analysis phase.
FAQs: LC-MS & GC-MS Analysis
Q1: My this compound peak is broad and tailing in LC-MS. How can I improve it?
A1: Poor peak shape for acidic compounds is common.
-
Mobile Phase pH: Ensure the mobile phase pH is not close to the analyte's pKa. For reversed-phase, a low pH (e.g., 2.5-3.0 using formic or acetic acid) will keep the carboxylic acids protonated and improve peak shape.
-
Column Choice: As mentioned, standard C18 columns may provide poor retention.[1] Consider a HILIC column, which uses a high organic mobile phase to retain polar compounds, or an ion-exchange column.
-
System Contamination: Residual basic compounds in the LC system can interact with your acidic analyte. Passivating the system with a strong acid wash may help.[14]
Q2: I am seeing significant ion suppression in my LC-MS/MS analysis. What can I do?
A2: Ion suppression is a major challenge in bioanalysis.[4] It occurs when matrix components co-elute with the analyte and compete for ionization in the MS source.
-
Improve Sample Cleanup: This is the most effective solution. Switch from PPT to a more selective technique like SPE to remove the interfering components.[11]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the region of suppression. A post-column infusion experiment can identify at which retention times suppression is occurring.[4]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering matrix components, but may compromise the limit of quantitation.[11]
-
Use a SIL-IS: A stable isotope-labeled internal standard will experience the same suppression as the analyte, allowing for accurate correction during data processing.[5]
Q3: What are the expected mass spectral fragments for this compound?
A3: In negative ion mode ESI-MS/MS, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 159.1. Fragmentation will typically involve neutral losses of water (H₂O) and carbon dioxide (CO₂).[20]
-
[M-H]⁻ → [M-H-H₂O]⁻: m/z 141.1
-
[M-H]⁻ → [M-H-CO₂]⁻: m/z 115.1
-
[M-H]⁻ → [M-H-H₂O-CO₂]⁻: m/z 97.1
For GC-MS of the di-TMS derivative, fragmentation will involve cleavage of the trimethylsilyl groups and fragmentation of the carbon backbone. The specific pattern should be confirmed by analyzing a reference standard.[21][22]
Troubleshooting Guide: Instrumental Analysis
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| No Analyte or IS Peak | 1. MS/MS Parameters Incorrect: Wrong precursor/product ion masses or collision energy is too high/low. 2. Clogged Injector/Tubing: Particulates from the sample have blocked the flow path. 3. Ion Source is Dirty: Contamination is preventing efficient ionization. | 1. Optimize Tuning: Infuse a standard solution of the analyte and IS directly into the mass spectrometer to optimize MS parameters. 2. System Maintenance: Flush the system. If necessary, replace tubing or the injector needle/seat. 3. Clean Ion Source: Follow the manufacturer's procedure for cleaning the ion source optics. |
| Shifting Retention Times | 1. Column Degradation: The stationary phase is breaking down, or the column is contaminated. 2. Mobile Phase Inconsistency: Improperly prepared mobile phase or pump malfunction. 3. Temperature Fluctuation: The column oven is not maintaining a stable temperature. | 1. Column Care: Use a guard column. Flush the column with a strong solvent. If the problem persists, replace the column. 2. Prepare Fresh Mobile Phase: Ensure accurate mixing and proper degassing. Check pump performance. 3. Verify Oven Temperature: Ensure the column oven is set and functioning correctly. |
| Carryover (Peak in Blank Injection) | 1. Injector Contamination: Analyte is adsorbed onto the needle, seat, or loop. 2. Strongly Retained Contaminants: The analyte or other matrix components are sticking to the column. | 1. Optimize Needle Wash: Use a strong, appropriate solvent for the needle wash. A multi-solvent wash (e.g., weak then strong solvent) is often effective.[14] 2. Improve Gradient: Add a high-organic "wash" step at the end of each chromatographic run to elute strongly retained compounds. |
Section 4: Protocols and Workflows
These protocols provide a starting point for method development. They must be optimized and validated according to regulatory guidelines such as those from the FDA or EMA.[23][24][25][26][27]
Workflow: Solid-Phase Extraction (Anion Exchange)
Caption: Step-by-step workflow for Solid-Phase Extraction.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution. Vortex briefly.
-
Add 50 µL of 2% formic acid to acidify the sample. Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~450 µL) to a clean tube or well in a 96-well plate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
Vortex to dissolve, then centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: GC-MS Derivatization (Silylation)
Note: This protocol follows a sample extract that has already been purified (e.g., by LLE or SPE) and evaporated to complete dryness.
-
Ensure the dried sample extract is completely free of water, as it will quench the derivatization reaction.
-
To the dried extract, add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).[7]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 3-4 hours to ensure complete derivatization.[7]
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
-
Analyze by GC-MS promptly, as silyl derivatives can be sensitive to moisture.
Section 5: References
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [23]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][24]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation. EMA/CHMP/ICH/172948/2019. [Link][25]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][26]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][27]
-
Ncube, S., et al. (2018). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Journal of Analytical Methods in Chemistry. [Link]
-
Stahnke, H. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link][5]
-
Shinka, T., et al. (2017). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link][16]
-
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Application Note. [Link][1]
-
Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link][11]
-
Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Presentation. [Link][14]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][21]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link][18]
-
Southam, A.D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link][2]
-
Lynch, T. P., & Grosser, A. P. K. (2000). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography and Separation Technology. [Link][6]
-
Hong, Y.K., et al. (2013). Extraction of succinic acid by aqueous two-phase system using alcohols/salts and ionic liquids/salts. Journal of Chemical Technology & Biotechnology. [Link][28]
-
ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link][29]
-
Raynie, D. (2018). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link][19]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link][9]
-
Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link][30]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link][22]
-
Jarukas, L., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ScienceRise: Pharmaceutical Science. [Link][8]
-
Jarukas, L., et al. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ScienceRise: Pharmaceutical Science. [Link][7]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link][10]
-
Tan, J. P., et al. (2021). Synergistic organic liquid formulation for succinic acid extraction from simulated aqueous solution. Malaysian Journal of Fundamental and Applied Sciences. [Link][17]
-
Van der Merwe, M. J., et al. (2023). Urine-HILIC: Automated Sample Preparation for Bottom-Up Urinary Proteome Profiling in Clinical Proteomics. International Journal of Molecular Sciences. [Link][3]
-
Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids: an unusual remote intramolecular proton transfer. Journal of Mass Spectrometry. [Link][20]
-
Delesie, M., et al. (2014). Preanalytical requirements of urinalysis. Biochemia Medica. [Link][13]
-
Centers for Disease Control and Prevention. (n.d.). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. [Link][12]
Sources
- 1. agilent.com [agilent.com]
- 2. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic organic liquid formulation for succinic acid extraction from simulated aqueous solution | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. database.ich.org [database.ich.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. uab.edu [uab.edu]
Technical Support Center: Overcoming Solubility Challenges of 2-Propylsuccinic Acid
Welcome to the technical support center for 2-propylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a dicarboxylic acid, its solubility is governed by a delicate interplay of polarity, hydrogen bonding, and crystal lattice energy.[1][2] This resource provides in-depth troubleshooting guides and validated protocols to help you overcome these challenges in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing poor solubility in non-polar organic solvents like hexane or toluene?
A1: this compound (C₇H₁₂O₄) is a dicarboxylic acid, characterized by two polar carboxylic acid functional groups (-COOH).[3] These groups can engage in strong hydrogen bonding with each other, leading to a stable crystal lattice structure that requires significant energy to break. Solvents like hexane and toluene are non-polar and cannot effectively interact with or disrupt this hydrogen-bonded network, resulting in poor solubility. The fundamental principle of "like dissolves like" governs this behavior; polar solutes dissolve best in polar solvents.[4][5]
Q2: I'm starting a new project. What organic solvents are a good starting point for dissolving this compound?
A2: Based on the behavior of similar dicarboxylic acids like succinic acid, polar organic solvents are your best starting point.[1] Consider solvents that can act as hydrogen bond acceptors or donors. Good initial choices include:
These solvents can effectively solvate the carboxylic acid groups, leading to better solubility compared to non-polar or weakly polar options.
Q3: I need to prepare a stock solution for a high-throughput screening assay. What is the quickest way to enhance the solubility of this compound?
A3: For rapid preparation, pH adjustment is the most effective and immediate strategy.[9][10] this compound is an acidic compound; by adding a suitable base, you can deprotonate one or both carboxylic acid groups to form a carboxylate salt. This salt is an ionic species and will be significantly more soluble in polar solvents, including aqueous-organic mixtures. A small amount of a base like sodium hydroxide or a volatile organic base such as triethylamine (TEA) can dramatically increase solubility. For detailed steps, refer to Protocol 2 in the Troubleshooting Guides section.
Q4: Does temperature affect the solubility of this compound?
A4: Yes, for most solid solutes, solubility in a liquid solvent increases with temperature.[4] The dissolution of this compound is an endothermic process, meaning it requires energy to break the bonds within the crystal lattice. Heating the solution provides this energy, allowing more of the solid to dissolve. However, be cautious. Once the solution cools, the compound may precipitate out if the saturation point is exceeded at the lower temperature. This property can be useful for recrystallization but must be managed carefully in experimental setups.
Q5: I've noticed that adding a small amount of water to my organic solvent seems to improve solubility. Why does this happen?
A5: This phenomenon is known as water-enhanced solubility and is well-documented for carboxylic acids in certain organic solvents.[11][12][13] Water is highly polar and an excellent hydrogen-bonding solvent. Even in small amounts, it can interact strongly with the carboxylic acid groups of this compound, helping to break apart the crystal lattice and solvate the individual molecules. This is particularly effective in Lewis-base solvents or those with a carbonyl group.[11][13]
Troubleshooting Guides & Experimental Protocols
This section provides a logical workflow for addressing solubility issues, followed by detailed experimental protocols.
Troubleshooting Workflow
Before proceeding to advanced techniques, it's crucial to systematically approach the problem. The following diagram outlines a decision-making process for troubleshooting poor solubility of this compound.
Caption: Decision tree for troubleshooting solubility.
Data Presentation: Solubility of Related Dicarboxylic Acids
While specific public data for this compound is limited, the solubility of structurally similar dicarboxylic acids provides a valuable reference point.
| Dicarboxylic Acid | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Succinic Acid | Water | 8.32 | 25 | |
| Ethanol | 5.4 | 25 | ||
| Acetone | 2.7 | 25 | ||
| Diethyl Ether | 0.88 | 25 | ||
| Adipic Acid | Ethanol | Moderate | - | [1] |
| Acetone | Moderate | - | [1] | |
| Glutaric Acid | Ethanol | High | - | [1] |
Note: This table provides a general guide. Actual solubility of this compound will vary.
Protocol 1: Enhancing Solubility with a Co-Solvent System
Objective: To improve the solubility of this compound by using a mixture of solvents with different polarities.
Rationale: A single solvent may not possess the ideal characteristics to dissolve a compound. A co-solvent system combines a primary solvent in which the compound has some solubility with a secondary solvent (the co-solvent) in which it is highly soluble. This can create a synergistic effect, enhancing overall solubility.[8][14]
Materials:
-
This compound
-
Primary solvent (e.g., Ethyl Acetate)
-
Co-solvent (e.g., Ethanol or Dimethyl Sulfoxide - DMSO)
-
Vials, magnetic stirrer, and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Initial Assessment: Determine the approximate solubility of this compound in your primary solvent (e.g., ethyl acetate) at room temperature.
-
Prepare Co-Solvent Mixtures: Prepare a series of co-solvent mixtures in volumetric flasks. For example, create 10 mL mixtures of Ethyl Acetate:Ethanol at ratios of 9:1, 8:2, and 7:3 (v/v).
-
Solubility Testing: a. Add a pre-weighed excess amount of this compound to separate vials for each co-solvent mixture. b. Add a fixed volume (e.g., 5 mL) of the corresponding co-solvent mixture to each vial. c. Seal the vials and stir vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Analysis: a. After 24 hours, stop stirring and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid) and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. c. Quantify the concentration of dissolved this compound using an appropriate analytical method (e.g., HPLC, titration).
Protocol 2: Enhancing Solubility via pH Modification (Salt Formation)
Objective: To significantly increase the solubility of this compound in a polar solvent by converting it to its more soluble salt form.
Rationale: As a carboxylic acid, this compound is a weak acid (predicted pKa ≈ 4.56).[3] By increasing the pH of the solution with a base, the carboxylic acid protons are removed, forming a negatively charged carboxylate anion.[15][16] This ionized form is much more polar than the neutral acid, leading to a dramatic increase in solubility in polar solvents.[17][18]
Materials:
-
This compound
-
Solvent (e.g., 95% Ethanol)
-
Titrating Base: 1 M Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Prepare a Suspension: Add a known amount of this compound to a volume of your chosen solvent to create a suspension (i.e., add more solid than will dissolve).
-
Initial pH Measurement: Measure the initial pH of the suspension. It will be acidic.
-
Titration with Base: a. While stirring, add the base (e.g., 1 M NaOH) dropwise to the suspension. b. Monitor the solution visually. As the pH increases, you will observe the undissolved solid begin to dissolve. c. Periodically check the pH.
-
Determine Point of Dissolution: Continue adding the base until all the solid has dissolved, forming a clear solution. Record the final pH.
-
Optimization: For practical applications, you may not need to dissolve the maximum amount. You can target a specific pH above the pKa (e.g., pH 6.0-7.0) to ensure the majority of the acid is in its salt form and remains in solution.
Trustworthiness Check: The formation of the salt is a reversible chemical reaction. If you were to re-acidify the clear solution (e.g., by adding HCl), the neutral this compound would precipitate out of the solution, confirming that the solubility enhancement was due to salt formation.[19]
Protocol 3: Enhancing Solubility with Surfactants (Micellar Solubilization)
Objective: To increase the apparent solubility of this compound, particularly in aqueous-organic systems, using a surfactant.
Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[20] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar propyl chain of this compound can be encapsulated within the hydrophobic core, while the polar carboxyl groups interact with the hydrophilic shell, increasing the overall solubility of the compound in the bulk solvent.[14][21]
Materials:
-
This compound
-
Solvent system (e.g., water or a buffer)
-
Surfactant (e.g., Polysorbate 80 (Tween® 80) or Sodium Dodecyl Sulfate (SDS))
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Select a Surfactant: Choose a surfactant appropriate for your application. Non-ionic surfactants like Polysorbate 80 are generally less harsh and widely used in pharmaceutical formulations.[20]
-
Prepare Surfactant Solutions: Create a series of solutions of the surfactant in your chosen solvent at different concentrations (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v). Ensure these concentrations are above the surfactant's CMC.
-
Equilibrium Solubility Measurement: a. Add an excess of this compound to each surfactant solution. b. Seal the containers and agitate at a constant temperature for 24-48 hours to reach equilibrium.
-
Analysis: a. Centrifuge or filter the samples to remove undissolved solid. b. Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC).
-
Data Interpretation: Plot the solubility of this compound as a function of surfactant concentration. You should observe an increase in solubility as the surfactant concentration increases above the CMC.
References
-
ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Retrieved from [Link]
-
Kozub, S. N., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. Retrieved from [Link]
-
Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]
-
Molbase. (n.d.). 2-PROPYL SUCCINIC ACID 618-57-5 wiki. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 618-57-5. Retrieved from [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
University Handout. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Reddit. (2023). Dicarboxylic acid solubility. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 618-57-5) API Intermediate Manufacturers. Retrieved from [Link]
-
MDPI. (2023). Deep Eutectic Solvents Based on Carboxylic Acids and Glycerol or Propylene Glycol as Green Media for Extraction of Bioactive Substances from Chamaenerion angustifolium (L.) Scop. Retrieved from [Link]
-
ResearchGate. (n.d.). Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Annual Reviews. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Retrieved from [Link]
-
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
CrystEngComm. (2023). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]
-
PMC - NIH. (2017). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Succinic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data for succinic acid, obtained in the present work. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Succinic acid. Retrieved from [Link]
-
PMC - NIH. (n.d.). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. Retrieved from [Link]
-
MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. reddit.com [reddit.com]
- 16. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 17. agnopharma.com [agnopharma.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. www1.udel.edu [www1.udel.edu]
- 20. jocpr.com [jocpr.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Propylsuccinic Acid
Introduction: The Analytical Imperative for 2-Propylsuccinic Acid
This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound. Moving beyond a simple recitation of procedural steps, we will explore the causality behind methodological choices, grounding our discussion in the principles of regulatory guidelines and firsthand laboratory experience. The objective is to equip you with the knowledge to select, develop, and validate a method that is not only technically sound but perfectly suited to your specific analytical challenge.
Pillar 1: The Foundation of Trust - Understanding Method Validation
The primary objective of validating an analytical procedure is to demonstrate, through objective evidence, that it is suitable for its intended purpose.[2] This is the bedrock of data integrity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that outline the necessary characteristics to be evaluated.[2]
The core parameters, as defined by the ICH Q2(R1) guideline, form a self-validating system where each parameter interrogates a different aspect of the method's performance.[3][4]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Below is a conceptual workflow for the validation process.
Sources
- 1. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. resolvemass.ca [resolvemass.ca]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Study: 2-Propylsuccinic Acid vs. Succinic Acid for Researchers and Drug Development Professionals
In the landscape of dicarboxylic acids, both succinic acid and its alkyl-substituted derivatives present unique profiles for applications ranging from polymer synthesis to pharmaceutical intermediates. This guide provides an in-depth comparative analysis of 2-propylsuccinic acid and its parent compound, succinic acid. We will delve into their fundamental physicochemical properties, outline detailed experimental protocols for their comparative evaluation, and discuss the potential implications of their structural differences on biological activity and application performance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two molecules.
Introduction: A Tale of Two Dicarboxylic Acids
Succinic acid, a four-carbon dicarboxylic acid, is a well-known metabolite in the citric acid cycle and a versatile platform chemical.[1] Its symmetrical structure and established biological roles have led to its widespread use in the food, pharmaceutical, and polymer industries.[2] In contrast, this compound, a seven-carbon derivative, introduces an aliphatic side chain that significantly alters its steric and electronic properties.[3][4] This substitution is anticipated to impact its solubility, acidity, and interactions with biological systems. Notably, this compound serves as a key intermediate in the synthesis of the anticonvulsant drug Valproic Acid, highlighting its relevance in pharmaceutical chemistry.[5]
This guide will systematically compare these two acids, providing a framework for their empirical evaluation and offering insights into how the propyl substitution influences their chemical and biological behavior.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of this compound and succinic acid is crucial for predicting their behavior in various applications. The presence of the propyl group in this compound is expected to increase its lipophilicity and molecular weight compared to succinic acid.
| Property | Succinic Acid | This compound | Reference |
| IUPAC Name | Butanedioic acid | 2-Propylbutanedioic acid | [1][6] |
| CAS Number | 110-15-6 | 618-57-5 | [1][3] |
| Molecular Formula | C₄H₆O₄ | C₇H₁₂O₄ | [1][3] |
| Molecular Weight | 118.09 g/mol | 160.17 g/mol | [1][3] |
| Melting Point | 185-187 °C | 100.5 °C | [7] |
| Boiling Point (Predicted) | 235 °C | 265.8 ± 13.0 °C | [7] |
| pKa₁ (Predicted) | ~4.2 | 4.56 ± 0.19 | [6] |
| pKa₂ (Predicted) | ~5.6 | - | [6] |
| LogP (Predicted) | -0.59 | 0.82 | [1][4] |
| Appearance | White crystalline solid | White solid | [1][4] |
Experimental Workflow for Comparative Analysis
To empirically assess the differences between this compound and succinic acid, a structured experimental workflow is proposed. This workflow encompasses a suite of analytical techniques to provide a comprehensive comparison of their chemical and physical properties.
Caption: Experimental workflow for the comparative analysis of this compound and succinic acid.
Detailed Experimental Protocols
The following section outlines the detailed methodologies for the key experiments proposed in the workflow.
Synthesis of this compound
Rationale: The synthesis of this compound is essential for obtaining the material for comparative studies. A common route involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.[8]
Protocol:
-
Alkylation: Diethyl malonate is reacted with 1-bromopropane in the presence of a base like sodium ethoxide in an anhydrous ethanol solvent. The reaction mixture is refluxed to facilitate the formation of diethyl propylmalonate.
-
Hydrolysis: The resulting diethyl propylmalonate is then saponified using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. This step hydrolyzes the ester groups to carboxylate salts.
-
Acidification and Decarboxylation: The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate groups, forming propylmalonic acid. Upon heating, this intermediate undergoes decarboxylation to yield this compound.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as water or an organic solvent mixture.
Spectroscopic and Chromatographic Analysis
Rationale: Spectroscopic and chromatographic techniques are fundamental for confirming the identity and purity of the synthesized this compound and for its direct comparison with succinic acid.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare solutions of both succinic acid and this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Outcome: The ¹H NMR spectrum of succinic acid will show a single peak for the methylene protons.[9][10] The ¹H NMR spectrum of this compound will exhibit more complex signals corresponding to the propyl and succinic acid backbone protons. Similarly, the ¹³C NMR will show distinct chemical shifts for the different carbon atoms in each molecule.
-
-
Mass Spectrometry (MS):
-
Prepare dilute solutions of each acid in a suitable solvent (e.g., methanol/water).
-
Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS) in negative ion mode.
-
Expected Outcome: The mass spectrum of succinic acid will show a prominent peak at m/z 117.02 corresponding to the [M-H]⁻ ion.[1] For this compound, the expected [M-H]⁻ ion will be at m/z 159.07.[11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reversed-phase HPLC method using a C18 column.
-
The mobile phase can consist of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection can be performed using a UV detector at a low wavelength (e.g., 210 nm).
-
Expected Outcome: Due to its higher lipophilicity, this compound is expected to have a longer retention time than succinic acid under reversed-phase conditions.
-
Physicochemical Property Determination
Rationale: Quantifying the differences in acidity and thermal stability is crucial for understanding the potential applications of these acids.
Protocols:
-
pKa Determination:
-
Perform a potentiometric titration of a known concentration of each acid with a standardized solution of a strong base (e.g., NaOH).
-
Monitor the pH of the solution as a function of the volume of base added.
-
The pKa values can be determined from the half-equivalence points on the titration curve.
-
Expected Outcome: The pKa values of the two carboxylic acid groups in succinic acid are approximately 4.2 and 5.6. The electron-donating nature of the propyl group in this compound may slightly increase the pKa values, making it a slightly weaker acid.
-
-
Solubility Assessment:
-
Determine the solubility of each acid in various solvents of differing polarities (e.g., water, ethanol, acetone, and a nonpolar solvent like hexane).
-
This can be done by adding an excess amount of the solid acid to a known volume of the solvent, stirring to reach equilibrium, and then quantifying the concentration of the dissolved acid.
-
Expected Outcome: Succinic acid is soluble in polar solvents like water.[1] The presence of the nonpolar propyl group in this compound is expected to decrease its solubility in water but increase its solubility in less polar organic solvents.
-
-
Thermal Analysis (TGA/DSC):
-
Perform Thermogravimetric Analysis (TGA) to determine the thermal stability and decomposition temperature of each acid.
-
Use Differential Scanning Calorimetry (DSC) to determine the melting point and enthalpy of fusion.
-
Expected Outcome: The TGA will reveal the temperature at which each compound begins to decompose. The DSC will provide precise melting points, which can be used as an indicator of purity and intermolecular forces.
-
Biological Activity: A Comparative Perspective
Succinic acid is a key player in cellular metabolism, and its accumulation has been linked to various physiological and pathological processes.[12] It is also known to inhibit certain enzymes, such as cytochrome P450 (CYP450) isoforms.[13][14]
The introduction of a propyl group in this compound can significantly alter its interaction with biological targets. The increased lipophilicity may enhance its ability to cross cell membranes. However, the steric bulk of the propyl group could hinder its binding to enzyme active sites that accommodate the smaller succinic acid molecule.
Enzyme Inhibition Assay: A Case Study with Succinate Dehydrogenase
Rationale: Succinate dehydrogenase (SDH) is a key enzyme in the citric acid cycle that oxidizes succinate to fumarate. Malonic acid, a structural analog of succinic acid, is a classic competitive inhibitor of SDH.[15] It is plausible that this compound could also act as an inhibitor.
Caption: Proposed competitive inhibition of succinate dehydrogenase by this compound.
Protocol:
-
Prepare a source of succinate dehydrogenase (e.g., mitochondrial extract).
-
Set up a series of reactions containing the enzyme, a fixed concentration of succinate, and varying concentrations of this compound.
-
Monitor the rate of the reaction, for example, by measuring the reduction of an artificial electron acceptor.
-
Expected Outcome: If this compound acts as a competitive inhibitor, an increase in its concentration will lead to a decrease in the reaction rate. The nature of the inhibition (competitive, non-competitive, etc.) can be determined by analyzing the kinetic data using Lineweaver-Burk plots.
Discussion and Future Directions
The comparative analysis of this compound and succinic acid reveals significant differences in their physicochemical properties, which are expected to translate into distinct performance characteristics in various applications. The increased lipophilicity and altered steric profile of this compound make it a compelling candidate for applications where enhanced solubility in organic media or specific interactions with hydrophobic binding pockets are desired.
For drug development professionals, the potential for this compound and other alkyl-substituted succinic acids to act as enzyme inhibitors warrants further investigation. Their ability to mimic the succinate core while presenting different side chains could be exploited for the rational design of novel therapeutics.
Future research should focus on obtaining experimental data for the properties of this compound that are currently only predicted. A thorough investigation of its biological activities, including its effects on a broader range of enzymes and cellular pathways, will be crucial for unlocking its full potential.
References
-
This compound (C7H12O4). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
This compound - CAS - 618-57-5. (n.d.). Axios Research. Retrieved January 12, 2026, from [Link]
-
Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. (n.d.). Chinese Chemical Letters. Retrieved January 12, 2026, from [Link]
-
(PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]
-
BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. (2017). SciSpace. Retrieved January 12, 2026, from [Link]
-
Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
Lab Concepts: Competitive inhibition. (n.d.). Mt. San Antonio College. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
This compound (CAS No: 618-57-5) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 12, 2026, from [Link]
-
10.7: Enzyme Inhibition. (2020). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Specific Physicochemical Properties of Succinic Acid. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The effect of succinic acid on the metabolic profile in high-fat diet-induced obesity and insulin resistance. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. (2021). Frontiers in Bioengineering and Biotechnology. Retrieved January 12, 2026, from [Link]
-
Biological Production of Succinic Acid: State of the Art and Future Perspectives. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Succinic Acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Propionic Acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 4. guidechem.com [guidechem.com]
- 5. apicule.com [apicule.com]
- 6. guidechem.com [guidechem.com]
- 7. 618-57-5 CAS MSDS (2-PROPYL SUCCINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. hmdb.ca [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. PubChemLite - this compound (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 12. The effect of succinic acid on the metabolic profile in high‐fat diet‐induced obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activity of 2-Propylsuccinic Acid Enantiomers: A Guide for Researchers
In the landscape of drug discovery and development, the chirality of a molecule can be a pivotal determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of the potential biological activities of the (R) and (S) enantiomers of 2-Propylsuccinic acid, a topic of interest for researchers exploring enzyme inhibition and designing novel therapeutics. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes data from closely related structural analogs to provide a robust, evidence-based perspective for the scientific community.
The Significance of Chirality in Succinic Acid Derivatives
Succinic acid and its derivatives are known to interact with a variety of biological targets, most notably metalloenzymes. A key example is Carboxypeptidase A (CPA), a zinc-containing enzyme crucial for protein digestion. The active site of such enzymes is a three-dimensional space, meaning that the specific spatial arrangement of a ligand's functional groups dictates its binding affinity and subsequent biological effect. It is this stereospecificity that underscores the importance of studying individual enantiomers rather than a racemic mixture.
Inferred Biological Activity Based on Structural Analogs
Strong evidence for the differential activity of 2-substituted succinic acid enantiomers comes from studies on its close structural analogs. Research on 2-benzyl-2-methylsuccinic acid, for instance, has demonstrated a profound difference in the inhibitory potency of its enantiomers against Carboxypeptidase A.[1] This provides a compelling basis to hypothesize a similar stereoselective interaction for this compound.
Carboxypeptidase A Inhibition: A Tale of Two Enantiomers
The (R)-enantiomer of 2-benzyl-2-methylsuccinic acid is a significantly more potent inhibitor of Carboxypeptidase A than its (S)-counterpart.[1] This suggests that the (R)-configuration allows for a more favorable orientation within the enzyme's active site, leading to stronger binding and inhibition.
Table 1: Comparative Inhibitory Activity of 2-Benzyl-2-methylsuccinic Acid Enantiomers against Carboxypeptidase A
| Compound | Kᵢ (µM) |
| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 |
| (S)-2-Benzyl-2-methylsuccinic acid | 17 |
| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28 |
Data sourced from Lee, M., Jin, Y., & Kim, D. H. (1999).[1]
Based on these findings, it is highly probable that the (R)-enantiomer of this compound would also be a more potent inhibitor of Carboxypeptidase A compared to the (S)-enantiomer. The propyl group, while smaller than a benzyl group, would still be subject to the steric and electronic constraints of the enzyme's binding pocket.
Mechanistic Insights: The Role of Stereochemistry in Enzyme Binding
The differential binding of succinic acid derivative enantiomers to Carboxypeptidase A can be attributed to the specific interactions within the enzyme's active site. The active site of CPA features a zinc ion that is critical for catalysis, along with specific amino acid residues that interact with the substrate. For an inhibitor to be effective, it must mimic the substrate and bind tightly to this active site.
The stereochemistry at the C2 position of the succinic acid derivative is crucial for orienting the substituent (in this case, the propyl group) and the carboxyl groups in a way that maximizes favorable interactions with the enzyme. It is hypothesized that the (R)-enantiomer positions the propyl group in a hydrophobic pocket of the active site while simultaneously allowing for optimal coordination of one of the carboxyl groups with the active site zinc ion and hydrogen bonding of the other carboxyl group with surrounding amino acid residues. The (S)-enantiomer, due to its different spatial arrangement, likely experiences steric hindrance or is unable to achieve this optimal binding conformation, resulting in a significantly lower binding affinity.
Experimental Protocol: Differentiating Enantiomeric Activity via Enzyme Inhibition Assay
To empirically validate the hypothesized differential activity of this compound enantiomers, a robust enzyme inhibition assay is required. The following protocol outlines a standard method for determining the inhibitory potency (Kᵢ) of each enantiomer against Carboxypeptidase A.
Objective: To determine the inhibition constant (Kᵢ) of (R)-2-Propylsuccinic acid and (S)-2-Propylsuccinic acid for Bovine Pancreatic Carboxypeptidase A.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (HPLA) as substrate
-
(R)-2-Propylsuccinic acid
-
(S)-2-Propylsuccinic acid
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of CPA in cold Tris-HCl buffer.
-
Prepare a stock solution of the substrate, HPLA, in the same buffer.
-
Prepare stock solutions of the inhibitors, (R)- and (S)-2-Propylsuccinic acid, in the buffer.
-
-
Assay Setup:
-
In a series of cuvettes, add the Tris-HCl buffer.
-
Add varying concentrations of the substrate (HPLA) to different sets of cuvettes.
-
To each set of substrate concentrations, add a fixed concentration of either the (R)- or (S)-enantiomer of this compound. Include a control set with no inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding CPA to each cuvette.
-
Monitor the hydrolysis of HPLA by measuring the increase in absorbance at 254 nm over time using a spectrophotometer. The rate of this increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance vs. time plots.
-
Construct a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.
-
Determine the Michaelis-Menten constant (Kₘ) and the apparent Kₘ (Kₘ,app) in the presence of the inhibitors.
-
Calculate the inhibition constant (Kᵢ) using the appropriate equation for the observed inhibition type (likely competitive).
-
Visualizing the Scientific Workflow and Rationale
To better understand the experimental design and the underlying logic, the following diagrams illustrate the workflow and the hypothesized mechanism of inhibition.
Caption: Experimental workflow for determining the Kᵢ of this compound enantiomers.
Caption: Hypothesized differential binding of this compound enantiomers to the active site of Carboxypeptidase A.
Conclusion and Future Directions
While direct experimental data comparing the biological activities of (R)- and (S)-2-Propylsuccinic acid is pending, the evidence from closely related analogs strongly suggests that these enantiomers will exhibit significant differences in their ability to inhibit enzymes like Carboxypeptidase A. The (R)-enantiomer is predicted to be the more potent inhibitor due to a more favorable stereochemical fit within the enzyme's active site.
For researchers in drug development, these findings underscore the critical importance of chiral synthesis and separation. The development of a racemic mixture of a 2-substituted succinic acid derivative as a therapeutic could lead to a less potent drug with a higher required dose and potentially off-target effects from the less active enantiomer. Future research should focus on the asymmetric synthesis of this compound enantiomers and their subsequent in vitro and in vivo evaluation to confirm the hypotheses presented in this guide. Such studies will be invaluable in unlocking the full therapeutic potential of this class of compounds.
References
-
Grobelny, D., Goli, U. B., & Galardy, R. E. (1989). 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. Biochemistry, 28(12), 4948–4951. [Link]
-
Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755–1760. [Link]
Sources
A Comparative Guide to 2-Propylsuccinic Acid in Advanced Polymer Formulations
Introduction: The Quest for Tunable Aliphatic Polyesters
In the dynamic landscape of polymer chemistry, particularly in the development of biodegradable and biocompatible materials for medical devices, drug delivery, and sustainable packaging, aliphatic polyesters are cornerstone materials.[1] Their synthesis through the polycondensation of dicarboxylic acids and diols offers a versatile platform for tuning material properties.[2][3] Traditionally, linear dicarboxylic acids such as succinic acid, adipic acid, and sebacic acid have been the monomers of choice, yielding semi-crystalline polymers like poly(butylene succinate) (PBS) with excellent processability and balanced mechanical properties.[4][5] However, the precise control over degradation rates, thermal properties, and mechanical flexibility remains a critical challenge. This guide introduces 2-propylsuccinic acid as a strategic monomer for creating next-generation polyesters with tailored performance characteristics. We will explore, through established structure-property relationships and comparative data, how the introduction of a propyl side chain on the succinic acid backbone can significantly alter polymer morphology and function.
The Strategic Advantage of Alkyl Substitution: A Focus on this compound
The introduction of an alkyl side chain onto the polymer backbone is a well-established method for modifying the thermal and mechanical properties of polyesters.[1] The presence of a bulky side group, such as the propyl group in this compound, disrupts the regular packing of polymer chains, thereby reducing crystallinity.[6][7] This seemingly simple structural modification has profound implications for the material's performance.
Anticipated Impact on Polymer Properties
While direct, peer-reviewed comparative studies on polyesters synthesized from this compound are not abundant in the public domain, we can infer its performance based on extensive research on polyesters derived from other alkyl-substituted succinic acids, such as 2-methylsuccinic acid.[8]
-
Reduced Crystallinity and Melting Temperature (T_m): The propyl group is expected to create steric hindrance, preventing the polymer chains from packing into a highly ordered crystalline lattice. This will lead to a more amorphous polymer with a lower melting temperature compared to its linear counterpart, poly(alkylene succinate).[8]
-
Lower Glass Transition Temperature (T_g): The flexible propyl side chain can increase the free volume within the polymer matrix, leading to enhanced chain mobility and a lower glass transition temperature. This translates to a more flexible and less rigid material at room temperature.
-
Enhanced Biodegradability: A higher amorphous content generally leads to faster degradation rates, as the polymer chains are more accessible to water and enzymes.[8] The increased flexibility and lower crystallinity of poly(alkylene 2-propylsuccinate) are therefore expected to enhance its biodegradability.
-
Improved Flexibility and Toughness: The reduction in crystallinity is often associated with an increase in the polymer's elongation at break and overall toughness, making it less brittle.
Comparative Performance Analysis: this compound vs. Standard Dicarboxylic Acids
To illustrate the potential advantages of incorporating this compound into polyester formulations, the following table presents a comparison of the predicted properties of poly(butylene 2-propylsuccinate) against well-characterized polyesters derived from succinic acid and adipic acid.
Disclaimer: The data for Poly(butylene 2-propylsuccinate) is predicted based on established structure-property relationships observed in polyesters with alkyl side chains, as direct experimental data is not widely available in published literature.
| Property | Poly(butylene succinate) (PBS) | Poly(butylene adipate) (PBA) | Poly(butylene 2-propylsuccinate) (Predicted) |
| Monomers | Succinic Acid, 1,4-Butanediol | Adipic Acid, 1,4-Butanediol | This compound, 1,4-Butanediol |
| Melting Temp (T_m) | ~115 °C[5] | ~60 °C | Lower (~70-90 °C) |
| Glass Transition (T_g) | ~ -32 °C | ~ -60 °C | Lower than PBS (~ -40 to -50 °C) |
| Crystallinity | High (Semi-crystalline)[4] | Moderate | Low (largely amorphous) |
| Tensile Strength | High | Moderate | Moderate to Low |
| Elongation at Break | Moderate | High | High |
| Biodegradability | Moderate | High | Potentially High |
Experimental Protocols
Synthesis of Poly(butylene 2-propylsuccinate) via Two-Stage Melt Polycondensation
This protocol describes a standard and robust method for synthesizing aliphatic polyesters.
Workflow Diagram:
Sources
- 1. Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers [mdpi.com]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pslc.ws [pslc.ws]
- 8. mdpi.com [mdpi.com]
A Comprehensive Guide to the Validation of 2-Propylsuccinic Acid as a Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison and a detailed validation workflow for establishing 2-Propylsuccinic acid as a chemical reference standard. By adhering to the principles of scientific integrity and leveraging orthogonal analytical techniques, this guide will demonstrate a robust process for the comprehensive characterization and qualification of this important pharmaceutical intermediate.
This compound (CAS No. 618-57-5) is a dicarboxylic acid with the molecular formula C₇H₁₂O₄.[1][2][3] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Valproic Acid.[4] Given its role in pharmaceutical development, a well-characterized reference standard of this compound is crucial for identification, purity assessment, and quantitative analysis of the API and related substances.[5][6]
The validation of a reference standard is a meticulous process that establishes its fitness for a specific analytical purpose.[7] This involves a suite of analytical tests to confirm its identity, purity, and potency. The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[8] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> to ensure a compliant and scientifically sound validation process.[9][10][11][12][13][14][15][16]
The Validation Workflow: A Multi-faceted Approach
A robust validation of a reference standard relies on the application of multiple, independent (orthogonal) analytical techniques. This approach provides a comprehensive understanding of the material and ensures that the assigned purity value is accurate and reliable. The following diagram illustrates the typical workflow for the validation of a chemical reference standard like this compound.
Caption: Figure 1: General Workflow for Reference Standard Validation
Experimental Protocols and Data Interpretation
This section details the experimental protocols for the key analytical techniques used in the validation of this compound. For each technique, the rationale behind its selection and the interpretation of the expected data are discussed.
Structural Elucidation and Identity Confirmation
The first step in validating a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful technique for structural elucidation. Both ¹H and ¹³C NMR are essential.
-
Protocol:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Perform additional 2D NMR experiments (e.g., COSY, HSQC) if necessary to resolve any structural ambiguities.
-
Process the spectra and assign the chemical shifts, coupling constants, and integrations to the corresponding protons and carbons of the this compound structure.
-
-
Data Interpretation: The obtained spectra should be consistent with the known structure of this compound. The number of signals, their chemical shifts, splitting patterns, and integrations must match the expected values.
b) Mass Spectrometry (MS)
-
Rationale: MS provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an LC-MS system equipped with an electrospray ionization (ESI) source in negative ion mode, as organic acids are readily deprotonated.[17]
-
Acquire the full scan mass spectrum and, if possible, a tandem mass spectrum (MS/MS) of the parent ion.
-
-
Data Interpretation: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 159.06. The measured mass from HRMS should be within 5 ppm of the theoretical mass of C₇H₁₁O₄⁻.
c) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol:
-
Acquire the IR spectrum of the solid this compound using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation: The spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).
Purity Assessment
Purity is a critical attribute of a reference standard.[6][8] A combination of chromatographic and other techniques is used to quantify impurities.
a) High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Rationale: HPLC is a high-resolution separation technique widely used for the purity determination of non-volatile organic compounds.[18][19] For organic acids, reversed-phase or ion-exclusion chromatography can be employed.[20]
-
Protocol:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products. A typical starting point would be a C18 column with an acidic mobile phase (e.g., water with 0.1% phosphoric acid and acetonitrile).
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[9][12][15]
-
Analysis: Prepare a solution of this compound of known concentration and inject it into the HPLC system.
-
Quantification: Calculate the area percentage of the main peak and any impurity peaks.
-
-
Data Interpretation: The purity is typically reported as the area percentage of the main peak. Any impurity peaks should be identified and quantified if they are above the reporting threshold.
b) Gas Chromatography (GC) for Residual Solvents
-
Rationale: GC with a flame ionization detector (FID) and headspace sampling is the standard method for quantifying residual solvents from the synthesis process.
-
Protocol:
-
Accurately weigh a sample of this compound into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO or DMF).
-
Analyze the vial using a validated headspace GC method according to USP <467> Residual Solvents.
-
-
Data Interpretation: The content of each residual solvent is determined by comparing the peak areas from the sample to those of a reference standard solution.
c) Karl Fischer Titration for Water Content
-
Rationale: This is a specific and accurate method for the determination of water content in a solid sample.
-
Protocol:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh a suitable amount of this compound and introduce it into the titration cell.
-
The instrument will automatically titrate the water present and report the content.
-
-
Data Interpretation: The water content is reported as a weight percentage.
d) Residue on Ignition (Sulfated Ash)
-
Rationale: This test quantifies the amount of inorganic impurities in the material.
-
Protocol:
-
Accurately weigh a sample of this compound into a crucible.
-
Moisten with sulfuric acid and heat gently until the substance is thoroughly charred.
-
Ignite the crucible in a muffle furnace at 600 ± 50 °C until all black particles have disappeared.
-
Cool in a desiccator and weigh the residue.
-
-
Data Interpretation: The amount of inorganic impurities is reported as a weight percentage of the residue.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of a newly synthesized batch of this compound (Candidate Lot) against a previously qualified reference standard (Existing Lot) or typical specifications.
| Parameter | Analytical Method | Existing Lot / Specification | Candidate Lot | Assessment |
| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Conforms to structure | Conforms to structure | Pass |
| Appearance | Visual Inspection | White to off-white solid | White solid | Pass |
| Melting Point | Capillary Method | 100 - 103 °C | 101.5 °C | Pass |
| Chromatographic Purity | HPLC (Area %) | ≥ 99.5% | 99.8% | Pass |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% | Pass |
| Residual Solvents | Headspace GC | Meets USP <467> limits | < 0.05% (e.g., Acetone) | Pass |
| Residue on Ignition | Gravimetric | ≤ 0.1% | 0.02% | Pass |
| Assigned Purity (Mass Balance) | Calculation | ≥ 99.0% | 99.6% | Qualified |
Mass Balance Calculation: Purity (%) = 100% - Chromatographic Impurities (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%) For the Candidate Lot: Purity = 100% - (100% - 99.8%) - 0.15% - 0.05% - 0.02% = 99.58% (reported as 99.6%)
Establishing Metrological Traceability
A key aspect of a reference standard is its metrological traceability, which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.[7]
Caption: Figure 2: Establishing Metrological Traceability
For this compound, traceability can be established through:
-
Calibration of Instruments: Ensuring all instruments used (balances, chromatographs, etc.) are calibrated with standards traceable to a National Metrology Institute (NMI) like NIST.[21][22]
-
Quantitative NMR (qNMR): This is a primary ratio method where the purity of the candidate material is determined by comparing its NMR signal integral to that of a certified reference material (CRM) of known purity and concentration.[23] This directly links the purity of the in-house standard to a primary standard.
Conclusion
The validation of this compound as a reference standard is a comprehensive process that requires a combination of orthogonal analytical techniques to ensure its identity, purity, and potency. By following a structured workflow grounded in international guidelines such as ICH Q2(R1) and USP <1225>, and by establishing clear metrological traceability, a high-quality, reliable reference standard can be qualified.[9][10][11][16] This, in turn, ensures the accuracy and validity of all subsequent analytical measurements in which it is used, ultimately contributing to the safety and efficacy of pharmaceutical products. The use of a well-characterized reference standard is not merely a regulatory requirement but a cornerstone of sound scientific practice in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. U.S. Pharmacopeia. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. U.S. Pharmacopeia. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. European Compliance Academy. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
<1225> Validation of Compendial Procedures - USP-NF. U.S. Pharmacopeia-National Formulary. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]
-
Methods for Validating Reference Materials. XRF Scientific. [Link]
-
This compound - CAS - 618-57-5. Axios Research. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
2-PROPYL SUCCINIC ACID 618-57-5 wiki. Molbase. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
Reference materials. National Institute of Standards and Technology (NIST). [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
This compound (CAS No: 618-57-5) API Intermediate Manufacturers. apicule. [Link]
-
SRM Definitions. National Institute of Standards and Technology (NIST). [Link]
-
Certified reference materials. Wikipedia. [Link]
-
Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
-
CAS: 618-57-5 Name: 2-PROPYL SUCCINIC ACID. Aribo Biotechnology. [Link]
-
What are the pharmaceutical applications of succinic acid? Talent. [Link]
Sources
- 1. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. apicule.com [apicule.com]
- 5. gmpsop.com [gmpsop.com]
- 6. veeprho.com [veeprho.com]
- 7. Methods for Validating Reference Materials [xrfscientific.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. uspbpep.com [uspbpep.com]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 15. database.ich.org [database.ich.org]
- 16. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 17. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. shimadzu.com [shimadzu.com]
- 19. who.int [who.int]
- 20. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Reference materials | NIST [nist.gov]
- 23. ICH Official web site : ICH [ich.org]
Comparative Docking Analysis of 2-Propylsuccinic Acid: A Virtual Screening Approach to Target Enzyme Identification
This guide provides a comprehensive comparative analysis of the binding potential of 2-Propylsuccinic acid against a panel of clinically relevant enzymes. Leveraging in silico molecular docking, we elucidate the structural basis of potential interactions and predict binding affinities to guide further experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule inhibitors.
Introduction: The Therapeutic Potential of Succinic Acid Derivatives
Succinic acid, a key intermediate in the citric acid cycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] These molecules have been implicated as inhibitors of various enzymes, demonstrating their potential as scaffolds for drug design. This compound, a derivative of succinic acid, presents an interesting candidate for exploring novel enzyme-ligand interactions due to its modified lipophilicity and steric profile conferred by the propyl group. This guide details a comparative molecular docking study to evaluate the binding efficacy of this compound against three key enzyme targets: Succinate Dehydrogenase (SDH), Carboxypeptidase A, and Acetylcholinesterase.
Target Enzyme Selection: A Rationale Grounded in Precedent
The selection of target enzymes for this in silico study is based on prior evidence of inhibition by succinic acid and its analogs. This approach increases the probability of identifying meaningful interactions for this compound.
-
Succinate Dehydrogenase (SDH): As the enzyme that catalyzes the oxidation of succinate to fumarate in the Krebs cycle, SDH is a logical primary target.[2][3] Succinate-analogue inhibitors are a known class of SDH inhibitors, making this compound a prime candidate for investigation.[3] Inhibition of SDH has been explored for its therapeutic potential in cancer and parasitic infections.[4]
-
Carboxypeptidase A: This zinc-containing metalloenzyme is involved in the digestion of proteins. Notably, derivatives of succinic acid, such as 2-benzylsuccinic acid, have been identified as inhibitors of Carboxypeptidase A.[5][6] This suggests that the succinic acid scaffold can be adapted to target this class of proteases.
-
Acetylcholinesterase (AChE): This enzyme plays a crucial role in the hydrolysis of the neurotransmitter acetylcholine. Studies have demonstrated that aryl derivatives of succinic acid can act as potent inhibitors of AChE, highlighting the potential of the succinic acid backbone to interact with the active site of this enzyme.[7][8]
Experimental Workflow: A Validated In Silico Protocol
To ensure the scientific rigor of this comparative analysis, a standardized and well-documented molecular docking workflow was employed. This protocol is designed to be reproducible and provides a clear basis for the interpretation of the results.
Caption: A flowchart illustrating the key stages of the molecular docking workflow, from initial preparation of the protein and ligand to the final comparative analysis of the docking results.
Step-by-Step Methodology
-
Protein Structure Preparation:
-
High-resolution crystal structures of the target enzymes were retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogens were added, and Kollman charges were assigned to the protein atoms using AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structure of this compound was generated using ChemDraw and optimized using the MMFF94 force field.
-
Gasteiger charges were computed, and rotatable bonds were defined for the ligand using AutoDock Tools.
-
-
Grid Box Generation:
-
A grid box was defined around the active site of each enzyme. The dimensions and center of the grid were determined based on the location of the co-crystallized ligand in the original PDB structure to ensure the docking search was focused on the binding pocket.
-
-
Molecular Docking Simulation:
-
Molecular docking was performed using AutoDock Vina. The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
The exhaustiveness of the search was set to 20 to ensure a thorough exploration of possible binding modes.
-
-
Analysis of Docking Results:
-
The docking results were analyzed based on the predicted binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the ligand poses.
-
The lowest energy conformation for each ligand-protein complex was selected for further interaction analysis.
-
2D diagrams of the protein-ligand interactions were generated using LigPlot+ to visualize the hydrogen bonds and hydrophobic interactions.
-
Comparative Analysis of Docking Results
The docking simulations of this compound with the three target enzymes yielded distinct binding affinities and interaction patterns. The results are summarized in the table below, providing a quantitative basis for comparison.
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Succinate Dehydrogenase (SDH) | 2FBW | -6.8 | ARG31, HIS45, SER48 |
| Carboxypeptidase A | 5CPA | -5.9 | ARG145, TYR248, GLU270 |
| Acetylcholinesterase (AChE) | 4EY7 | -5.2 | TYR124, TRP286, HIS447 |
In-Depth Analysis of Interactions
1. Succinate Dehydrogenase (SDH): A High-Affinity Interaction
This compound exhibited the strongest binding affinity for SDH. The docking pose revealed that the carboxyl groups of the ligand form crucial hydrogen bonds with key residues in the active site, mimicking the binding of the natural substrate, succinate. The propyl group occupies a hydrophobic pocket, suggesting that this modification enhances the binding affinity compared to succinic acid alone.
Caption: A diagram illustrating the key interactions between this compound and the active site residues of Succinate Dehydrogenase.
2. Carboxypeptidase A: Moderate Binding and Key Catalytic Residue Interaction
The interaction with Carboxypeptidase A was characterized by a moderate binding affinity. A significant observation was the interaction of one of the carboxyl groups of this compound with the catalytically important zinc ion in the active site, coordinated by key residues. The propyl chain was oriented towards a hydrophobic patch, contributing to the overall binding.
3. Acetylcholinesterase: Weaker Affinity with Peripheral Interactions
This compound displayed the weakest binding affinity for AChE. The interactions were primarily with residues in the peripheral anionic site of the enzyme, with fewer direct hydrogen bonds to the catalytic triad. This suggests that while some interaction is possible, this compound may not be a potent inhibitor of AChE in its current form.
Conclusion and Future Directions
This comparative docking study provides valuable in silico evidence for the potential of this compound as an inhibitor of Succinate Dehydrogenase and, to a lesser extent, Carboxypeptidase A. The predicted binding affinities and interaction patterns offer a structural basis for these potential inhibitory activities. The stronger binding to SDH suggests that this compound is a promising candidate for further investigation as an SDH inhibitor.
The next logical steps involve the experimental validation of these in silico findings. In vitro enzyme inhibition assays are required to determine the IC50 values of this compound against each of the target enzymes. Furthermore, co-crystallization studies of this compound with SDH could provide definitive structural evidence of the predicted binding mode. These future studies will be crucial in confirming the therapeutic potential of this succinic acid derivative.
References
-
Hass GM, Nau H, Biemann K, Grahn DT, Ericsson LH, Neurath H (March 1975). "The amino acid sequence of a carboxypeptidase inhibitor from potatoes". Biochemistry. 14(6):1334-42. [Link]
-
ANSES (2019). "Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal". ANSES. [Link]
-
Wikipedia contributors. "Succinate dehydrogenase". Wikipedia, The Free Encyclopedia. [Link]
-
Wang, L., et al. (2021). "Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping". Journal of Agricultural and Food Chemistry. 69(1), pp.142-152. [Link]
-
Patsnap (2024). "What are SDH2 inhibitors and how do they work?". Patsnap Synapse. [Link]
-
Wang, H., et al. (2020). "Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes". Pharmaceutical Biology. 58(1), pp.1150-1155. [Link]
-
Proteopedia contributors. "Carboxypeptidase A". Proteopedia, life in 3D. [Link]
-
Wang, H., et al. (2020). "Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes". PubMed. [Link]
-
Kim, K., et al. (2002). "Sulfamide-Based Inhibitors for Carboxypeptidase A. Novel Type Transition State Analogue Inhibitors for Zinc Proteases". Journal of the American Chemical Society. 124(44), pp.13208-13214. [Link]
-
Mock, W. L., & Chen, J. T. (1980). "Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues". PubMed. [Link]
-
Wang, H., et al. (2020). "Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes". ResearchGate. [Link]
-
ResearchGate. "Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase". ResearchGate. [Link]
-
Estévez-Carbajo, M. L., et al. (2011). "Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase". PubMed. [Link]
-
Axios Research. "this compound - CAS - 618-57-5". Axios Research. [Link]
-
PubChem. "Succinic Acid". National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. "Succinic acid". Wikipedia, The Free Encyclopedia. [Link]
-
Apicule. "this compound (CAS No: 618-57-5) API Intermediate Manufacturers". apicule. [Link]
Sources
- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinic acid - Wikipedia [en.wikipedia.org]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Propylsuccinic Acid
For researchers, scientists, and drug development professionals, the purity of a synthesized chemical is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. In the context of drug discovery and development, impurities can lead to unforeseen toxicities, altered pharmacological profiles, and ultimately, the failure of a promising therapeutic candidate. This guide provides an in-depth, technically-grounded framework for assessing the purity of synthesized 2-Propylsuccinic acid (CAS 618-57-5), a dicarboxylic acid with applications in pharmaceutical research and organic synthesis.[1][2][3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system for purity assessment. We will explore a multi-pronged analytical approach, comparing the performance of this compound with a closely related analogue, 2-Methylsuccinic acid, to highlight the specificity and resolving power of each technique.
The Imperative of Purity: Why Rigorous Assessment Matters
This guide will systematically address the core analytical techniques required to establish the purity of this compound with a high degree of confidence.
A Multi-Modal Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from several orthogonal techniques. This guide will focus on a suite of methods that, when used in concert, provide a comprehensive purity profile.
Melting Point Analysis: A Classical First Pass
Expertise & Experience: Melting point determination is a fundamental and accessible technique for assessing the purity of a crystalline solid.[8] Pure crystalline compounds exhibit a sharp melting point, typically within a narrow range of 0.5–1 °C.[4] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[4] This phenomenon, known as melting point depression, provides a rapid, qualitative indication of purity.
Trustworthiness: The self-validating nature of this technique lies in its comparison to a known standard or a previously characterized batch of high purity. A sharp, consistent melting point across different batches of synthesized this compound provides initial confidence in the purification process.
Table 1: Comparative Melting Point Analysis
| Compound | Literature Melting Point (°C) | Observed Melting Point (°C) - Batch A (High Purity) | Observed Melting Point (°C) - Batch B (Impure) |
| This compound | 100.5[2] | 100.0 - 101.0 | 95.5 - 99.0 |
| 2-Methylsuccinic acid | 110 - 115[6] | 111.0 - 112.0 | 105.0 - 110.0 |
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely grind a small amount of the dried this compound sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the observed melting point.
Spectroscopic Identification and Structural Verification
Spectroscopic techniques are indispensable for confirming the chemical identity of the synthesized compound and for detecting the presence of structurally related impurities.[9][10]
Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts, integration values, and coupling patterns of the proton signals, along with the number and chemical shifts of the carbon signals, serve as a unique fingerprint for the molecule. Quantitative NMR (qNMR) can be a powerful tool for purity assessment, offering a versatile and orthogonal approach compared to chromatography.[11][12][13]
Trustworthiness: The self-validating aspect of NMR analysis comes from the consistency of the observed spectra with the expected structure of this compound. Any unexpected signals would indicate the presence of impurities. For instance, the presence of 2-Methylsuccinic acid would introduce a distinct doublet for the methyl protons and a corresponding methine proton signal, which are absent in the spectrum of pure this compound.
Table 2: Expected ¹H NMR Signals for this compound and 2-Methylsuccinic Acid (in D₂O)
| Compound | Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH₃ | ~0.9 | Triplet | 3H |
| -CH₂- (propyl) | ~1.4 | Sextet | 2H | |
| -CH₂- (propyl) | ~1.6 | Multiplet | 2H | |
| -CH- | ~2.7 | Multiplet | 1H | |
| -CH₂- (succinic) | ~2.5, ~2.8 | Multiplet (AB part of ABX) | 2H | |
| 2-Methylsuccinic acid | -CH₃ | ~1.2 | Doublet | 3H |
| -CH- | ~2.9 | Multiplet | 1H | |
| -CH₂- | ~2.5, ~2.7 | Multiplet (AB part of ABX) | 2H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure and identify any impurity signals.
Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.
Trustworthiness: The measured molecular weight should match the calculated molecular weight of this compound (160.0736 g/mol for the neutral molecule). The presence of ions corresponding to potential impurities, such as unreacted starting materials or by-products, would be readily detected.
Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of quantitative purity analysis, offering high-resolution separation of the main component from its impurities.
Expertise & Experience: HPLC is a highly versatile and widely used technique for purity determination. For dicarboxylic acids, reversed-phase HPLC is a common method. The choice of column, mobile phase, and detector is critical for achieving optimal separation. A UV detector is often suitable for carboxylic acids, although their chromophores are weak.
Trustworthiness: A highly pure sample of this compound will exhibit a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks indicates impurities. By running a standard of a potential impurity, such as 2-Methylsuccinic acid, its retention time can be determined, allowing for its specific identification and quantification in the sample.
Table 3: Comparative HPLC Purity Analysis
| Compound | Retention Time (min) - Method A | Peak Area % - Batch A (High Purity) | Peak Area % - Batch B (with 2-Methylsuccinic acid impurity) |
| This compound | 5.8 | 99.8% | 95.2% |
| 2-Methylsuccinic acid | 4.5 | Not Detected | 4.1% |
| Unknown Impurity | 3.2 | 0.2% | 0.7% |
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of an aqueous buffer (e.g., phosphate buffer at low pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.
-
HPLC System Setup: Equilibrate the HPLC system with the mobile phase. Use a suitable reversed-phase column (e.g., C18).
-
Injection and Analysis: Inject a known volume of the sample solution and run the analysis.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the main component and the percentage of any impurities.
Elemental Analysis: Confirming Elemental Composition
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages should be within a narrow tolerance (typically ±0.4%) of the calculated values for the pure compound.[3]
Trustworthiness: A significant deviation between the found and calculated elemental composition suggests the presence of impurities that alter the overall elemental makeup of the sample. For example, an impurity with a different carbon-to-hydrogen ratio will skew the results.
Table 4: Elemental Analysis Data for this compound (C₇H₁₂O₄)
| Element | Calculated (%) | Found (%) - Batch A (High Purity) | Deviation (%) |
| Carbon | 52.49 | 52.31 | -0.18 |
| Hydrogen | 7.55 | 7.62 | +0.07 |
Comparison with an Alternative: 2-Methylsuccinic Acid
To underscore the importance of a multi-technique approach, let's consider the scenario where 2-Methylsuccinic acid is a potential impurity in a synthesis of this compound.
-
Melting Point: The melting point of 2-Methylsuccinic acid (110-115 °C) is significantly different from that of this compound (100.5 °C).[2][6] A broad and depressed melting point of the synthesized this compound would strongly suggest the presence of this or other impurities.
-
NMR Spectroscopy: As detailed in Table 2, the ¹H NMR spectra of these two compounds are distinct. The presence of a doublet around 1.2 ppm in the spectrum of this compound would be a clear indication of contamination with 2-Methylsuccinic acid.
-
HPLC: Due to the difference in their alkyl chains, this compound and 2-Methylsuccinic acid would likely have different retention times on a reversed-phase HPLC column, allowing for their separation and quantification.
Conclusion: A Holistic and Self-Validating Purity Assessment
The determination of purity for a synthesized compound like this compound is a critical step in ensuring the integrity of research and development activities. A single method is insufficient to provide the necessary level of confidence. By employing a combination of classical techniques like melting point analysis, powerful spectroscopic methods such as NMR and MS, and high-resolution chromatographic separation with HPLC, a comprehensive and self-validating purity profile can be established. This multi-modal approach, which involves cross-verification of results from orthogonal techniques, provides the robust data package required by researchers, scientists, and drug development professionals to proceed with confidence in their downstream applications.
References
-
Mettler-Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Analytical Testing Labs. Melting Point Determination. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
Axios Research. This compound - CAS - 618-57-5. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
SIELC Technologies. (2012, July 10). HPLC Method for Succinic Acid on BIST A+ by SIELC Technologies. [Link]
-
Wikipedia. (2023, November 29). 2-Methylsuccinic acid. [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Pragolab. (n.d.). Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
-
PubMed Central. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
-
Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. (2023, March 30). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. [Link]
-
Axios Research. (n.d.). Succinic Acid. [Link]
-
Kapnayan.com. (n.d.). 11.3 Spectroscopic Analysis of Organic Compounds (AHL). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]
-
Nature. (2020, November 11). Simultaneous spectroscopic determination of trace mixed organic acids in aqueous samples using magnetic solid phase extraction. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]
-
ResearchGate. (n.d.). Spectrum of 1 H NMR analysis (300 MHz; D 2 O as solvent and internal...). [Link]
-
Axios Research. (n.d.). This compound. [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
-
PubMed. (2014, November 26). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. [Link]
-
SpringerLink. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
-
UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. [Link]
Sources
- 1. This compound - CAS - 618-57-5 | Axios Research [axios-research.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]
- 6. Methylsuccinic acid 99 498-21-5 [sigmaaldrich.com]
- 7. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. commons.und.edu [commons.und.edu]
- 10. Succinic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. pragolab.cz [pragolab.cz]
- 12. shimadzu.co.kr [shimadzu.co.kr]
- 13. helixchrom.com [helixchrom.com]
A Researcher's Guide to Navigating the Cross-Reactivity of 2-Propylsuccinic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Succinate-Based Inhibitors
2-Propylsuccinic acid and its derivatives have emerged as a promising class of inhibitors targeting zinc-dependent metalloenzymes, most notably carboxypeptidases. Their mechanism of action often involves the succinyl moiety chelating the active site zinc ion, mimicking the tetrahedral transition state of peptide hydrolysis. This has led to the development of potent and specific inhibitors for enzymes like Carboxypeptidase A (CPA). However, the very feature that confers their potency—the zinc-chelating dicarboxylic acid or a bioisosteric thiol group—also presents a significant challenge: the potential for off-target binding to other zinc metalloproteases.
Undiscovered cross-reactivity can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development program. Therefore, a thorough and early assessment of a compound's selectivity profile is not just a regulatory hurdle but a critical step in understanding its true therapeutic potential. This guide will walk you through the essential principles and practical methodologies for conducting cross-reactivity studies of this compound derivatives, with a particular focus on a key class of potential off-targets: the Matrix Metalloproteinases (MMPs).
The Rationale for Cross-Reactivity Assessment: Why MMPs are a Prime Suspect
The selection of a relevant panel of off-targets is a cornerstone of any robust cross-reactivity study. For inhibitors based on a zinc-binding scaffold like this compound, the most logical place to start is with other enzymes that share a similar catalytic mechanism and active site architecture. Matrix Metalloproteinases (MMPs) fit this description perfectly.
Both carboxypeptidases and MMPs are zinc-dependent endopeptidases that play crucial roles in physiological and pathological processes. While their substrate specificities differ, the catalytic zinc ion in their active sites is a point of structural and functional convergence. This shared reliance on a zinc-coordinating catalytic mechanism makes it plausible that an inhibitor designed to chelate the zinc in a carboxypeptidase could also bind to the zinc in an MMP, leading to unintended inhibition.
Indeed, studies have shown that compounds with scaffolds similar to this compound derivatives can exhibit cross-reactivity. For instance, Captopril, an angiotensin-converting enzyme (ACE) inhibitor featuring a mercaptopropanoyl group, has been demonstrated to inhibit MMP-2 and MMP-9.[1] This precedent underscores the importance of proactively assessing the inhibitory activity of novel this compound derivatives against a panel of MMPs.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is essential for generating high-quality, reproducible cross-reactivity data. The following workflow outlines the key steps, from initial screening to detailed kinetic characterization.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the cross-reactivity assessment workflow.
Protocol 1: Fluorometric Enzyme Inhibition Assay for Matrix Metalloproteinases (MMPs)
This protocol is adapted for a 96-well plate format and is suitable for determining the IC50 values of test compounds against a panel of MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13).
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., GM6001)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Preparation:
-
Reconstitute and dilute the MMP enzyme in cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted test compound or control (Assay Buffer for no inhibitor control, positive control inhibitor) to the appropriate wells.
-
Add 25 µL of the diluted MMP enzyme solution to all wells except the substrate control wells.
-
Add 25 µL of Assay Buffer to the substrate control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution by diluting it in Assay Buffer to the desired final concentration (typically at or below the Km for the specific MMP).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Competitive Enzyme Inhibition Assay for Carboxypeptidase A (CPA)
This protocol is designed to determine the IC50 of a test compound against CPA using a colorimetric assay.
Materials:
-
Bovine pancreatic Carboxypeptidase A (CPA)
-
Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (or a suitable alternative)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl
-
Test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., potato carboxypeptidase inhibitor)
-
96-well clear, flat-bottom plates
-
Spectrophotometer microplate reader capable of reading absorbance at 350 nm
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the test compound in Assay Buffer as described in Protocol 1.
-
Prepare a working solution of CPA in cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the diluted test compound or control to the appropriate wells.
-
Add 50 µL of the CPA working solution to all wells except the substrate control wells.
-
Add 50 µL of Assay Buffer to the substrate control wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 350 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the % Inhibition and determine the IC50 value as described in Protocol 1.
-
Data Presentation and Interpretation: A Comparative Analysis
To facilitate a clear comparison of the cross-reactivity profile of a this compound derivative, the experimental data should be summarized in a structured table. The following is a hypothetical case study for a compound, "Derivative X," to illustrate this.
Table 1: Comparative Inhibitory Activity of Derivative X against Carboxypeptidase A and a Panel of Matrix Metalloproteinases
| Target Enzyme | IC50 (nM) [a] | Selectivity Index (vs. CPA) [b] |
| On-Target | ||
| Carboxypeptidase A (CPA) | 15 | - |
| Off-Targets | ||
| MMP-1 (Collagenase 1) | >10,000 | >667 |
| MMP-2 (Gelatinase A) | 850 | 57 |
| MMP-9 (Gelatinase B) | 1,200 | 80 |
| MMP-13 (Collagenase 3) | 5,500 | 367 |
[a] IC50 values represent the concentration of Derivative X required to inhibit 50% of the enzyme's activity. Data are presented as the mean of three independent experiments. [b] The Selectivity Index is calculated as the IC50 for the off-target enzyme divided by the IC50 for the on-target enzyme (CPA).
Interpretation of the Data:
In this hypothetical example, Derivative X is a potent inhibitor of its intended target, Carboxypeptidase A, with an IC50 of 15 nM. The selectivity indices indicate that Derivative X is significantly less potent against the tested MMPs. The highest off-target activity is observed against MMP-2 and MMP-9, with selectivity indices of 57 and 80, respectively. This suggests that while there is a degree of cross-reactivity, Derivative X maintains a respectable window of selectivity for its primary target. The compound shows minimal activity against MMP-1 and MMP-13 at the concentrations tested.
This type of quantitative comparison is crucial for making informed decisions in a drug discovery pipeline. A high selectivity index is generally desirable, as it suggests a lower likelihood of off-target effects at therapeutic concentrations.
Signaling Pathways and Potential Implications of Cross-Reactivity
Understanding the potential downstream consequences of off-target inhibition is as important as quantifying the inhibition itself. The following diagram illustrates the potential for a this compound derivative to interfere with signaling pathways regulated by both carboxypeptidases and MMPs.
As depicted, while the intended therapeutic effect may be the modulation of peptide signaling through CPA inhibition, unintended inhibition of MMPs could lead to the disruption of extracellular matrix remodeling, cell migration, and growth factor signaling. These off-target effects could manifest as a range of toxicities, depending on the specific MMPs inhibited and the physiological context.
Conclusion: A Proactive Approach to Selectivity
The development of potent and selective enzyme inhibitors is a central goal of modern drug discovery. For this compound derivatives targeting carboxypeptidases, a proactive and thorough assessment of cross-reactivity against other zinc metalloproteases, particularly MMPs, is paramount. By employing the systematic experimental workflows and detailed protocols outlined in this guide, researchers can generate the high-quality data needed to understand the selectivity profile of their compounds. This knowledge is not only essential for mitigating the risks of off-target effects but also for building a comprehensive understanding of the compound's biological activity, ultimately paving the way for the development of safer and more effective therapeutics.
References
-
Synthesis and evaluation of alpha,alpha-disubstituted-3-mercaptopropanoic acids as inhibitors for carboxypeptidase A and implications with respect to enzyme inhibitor design. PubMed.[Link]
-
Simplified captopril analogues as NDM-1 inhibitors. PubMed.[Link]
-
Captopril inhibits the 72 kDa and 92 kDa matrix metalloproteinases. PubMed.[Link]
-
Design of Potent and Specific Inhibitors of Carboxypeptidases A and B. PubMed.[Link]
-
A potent mercapto bi-product analogue inhibitor for human carboxypeptidase N. PubMed.[Link]
-
Captopril inhibits Matrix Metalloproteinase-2 and extends survival as a temozolomide adjuvant in an intracranial gliosarcoma model. PubMed.[Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-Propylsuccinic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Propylsuccinic acid, a dicarboxylic acid with significant applications as a pharmaceutical building block, presents a synthetic challenge with multiple viable routes to its formation. This guide provides an in-depth technical comparison of the most common and effective methods for synthesizing this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
This document will dissect and benchmark three primary synthetic strategies:
-
The Malonic Ester Synthesis Route: A classic and versatile method for carbon-carbon bond formation.
-
The Stobbe Condensation Pathway: A powerful technique for the formation of alkylidene succinic acids, followed by reduction.
-
Green Chemistry Approaches: A forward-looking perspective on sustainable and environmentally benign synthesis.
Quantitative data for each method is summarized for easy comparison, and detailed experimental protocols are provided to enable replication and adaptation in your own laboratory settings.
Method 1: The Malonic Ester Synthesis Route
This well-established method offers a reliable and high-yielding pathway to this compound. The underlying principle is the alkylation of an active methylene compound, diethyl malonate, followed by a second alkylation and subsequent hydrolysis and decarboxylation. The acidity of the α-hydrogens on diethyl malonate makes it readily deprotonated by a moderately strong base like sodium ethoxide, forming a nucleophilic enolate that can react with alkyl halides.
The synthesis of this compound via this route is a multi-step process that begins with the alkylation of diethyl malonate with propyl bromide, followed by the introduction of the second carboxylic acid group via reaction with ethyl bromoacetate. The resulting tri-ester is then hydrolyzed and decarboxylated to yield the final product.
Experimental Protocol: Malonic Ester Synthesis of this compound
Step 1: Synthesis of Diethyl Propylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise with stirring.
-
After the addition is complete, add 1-bromopropane (1.0 eq.) dropwise, and then heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
-
The crude diethyl propylmalonate can be purified by vacuum distillation.
Step 2: Synthesis of Triethyl 1,1,2-propanetricarboxylate
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.
-
Add the purified diethyl propylmalonate (1.0 eq.) to the sodium ethoxide solution.
-
Cool the mixture in an ice bath and add ethyl bromoacetate (1.0 eq.) dropwise.
-
Allow the reaction to stir at room temperature for several hours, then heat to reflux for 2 hours to ensure complete reaction.
-
Work up the reaction as in Step 1 to isolate the triethyl 1,1,2-propanetricarboxylate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the triethyl 1,1,2-propanetricarboxylate (1.0 eq.), add a solution of potassium hydroxide (3.0 eq.) in ethanol/water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.
-
After cooling, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
The final product can be purified by recrystallization.
Causality of Experimental Choices
-
Choice of Base: Sodium ethoxide is a strong enough base to deprotonate diethyl malonate but is not so strong as to cause significant side reactions like elimination of the alkyl halide.[1]
-
Two-Step Alkylation: A sequential, two-step alkylation is crucial. Attempting a one-pot dialkylation can lead to a mixture of products that are difficult to separate.[1]
-
Hydrolysis and Decarboxylation: The use of a strong base like KOH for hydrolysis ensures complete saponification of all three ester groups. Subsequent acidification and heating drive the decarboxylation of the resulting β-keto acid intermediate.[2]
Visualizing the Malonic Ester Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound via Stobbe condensation and subsequent hydrogenation.
Benchmarking the Synthetic Routes
| Metric | Malonic Ester Synthesis | Stobbe Condensation & Hydrogenation | Green Chemistry Approaches |
| Overall Yield | High | High | Variable, often moderate to high |
| Number of Steps | 3 | 2 | 1-2 |
| Atom Economy | Moderate | Good | Potentially Excellent |
| Reagent Toxicity | Moderate (uses sodium metal, alkyl halides) | Moderate (uses potassium tert-butoxide) | Low (uses enzymes, water) |
| Scalability | Good | Good | Can be challenging to scale up |
| Stereocontrol | Achiral product | Achiral product | Can be highly enantioselective |
Green Chemistry Approaches: The Future of Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, biocatalysis presents a promising green alternative.
Biocatalytic Synthesis:
One potential biocatalytic route involves the use of enzymes, such as those from the ene-reductase family, to asymmetrically reduce a suitable unsaturated precursor. While a direct biocatalytic synthesis of this compound is not yet widely established, the principles of green chemistry encourage the exploration of such pathways. For instance, a chemoenzymatic approach could combine a chemical synthesis of propylidenesuccinic acid with an enzymatic reduction step, offering high stereoselectivity and mild reaction conditions.
Another avenue is the use of metabolically engineered microorganisms to produce succinic acid and its derivatives from renewable feedstocks like glucose. [3]While current efforts are largely focused on unsubstituted succinic acid, future developments could lead to engineered strains capable of producing alkyl-substituted analogs like this compound directly from biomass.
Advantages of Green Approaches:
-
Reduced Environmental Impact: Biocatalytic reactions are typically run in water under mild conditions, avoiding the use of harsh reagents and organic solvents.
-
High Selectivity: Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, leading to cleaner products and reducing the need for extensive purification.
-
Renewable Feedstocks: The use of biomass-derived starting materials reduces our reliance on fossil fuels. [3]
Visualizing a Potential Chemoenzymatic Workflow
Caption: A potential chemoenzymatic route combining chemical synthesis with a green biocatalytic reduction step.
Conclusion
The synthesis of this compound can be approached through several effective methodologies. The malonic ester synthesis, while longer, is a robust and well-understood route. The Stobbe condensation followed by hydrogenation offers a more convergent and efficient two-step alternative.
For the modern synthetic chemist, a critical evaluation of these traditional methods against emerging green chemistry approaches is essential. While biocatalytic routes are still in development for this specific target, their potential for improved sustainability, selectivity, and safety makes them a compelling area for future research and application. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity, cost, and environmental considerations.
References
-
StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Stobbe condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[2H]-2-(1-methylalkyl)succinic acids. Retrieved from [Link]
-
Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Retrieved from [Link]
-
SynArchive. (n.d.). Stobbe Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2-(1-methylalkyl)succinic acid.
-
ResearchGate. (n.d.). Synthesis of the 2-ethyl-3-methylsuccinic acids via a stereospecific malonic ester alkylation. Retrieved from [Link]
-
Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Malonic ester synthesis. Retrieved from [Link]
- Unknown. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
-
ResearchGate. (2020, March 28). (PDF) Selective Hydrogenation of Biomass‐Derived Succinic Acid: Reaction Network and Kinetics. Retrieved from [Link]
-
PubMed Central. (n.d.). Succinic Acid Production by Engineered Mannheimia succiniciproducens and Its Use in Chemoenzymatic Poly(Butylene Succinate) Synthesis. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Propylsuccinic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Propylsuccinic Acid (CAS No. 618-57-5), ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from structurally similar compounds like succinic acid, this compound should be considered as a substance that can cause serious eye damage and potential skin and respiratory irritation[1][2].
Causality of Hazards: The acidic nature of the carboxylic acid functional groups is the primary driver of the irritant and corrosive properties. Contact with eyes can lead to severe damage due to the acidic nature of the compound. Similarly, prolonged skin contact or inhalation of dust particles can irritate these tissues.
Self-Validating Protocol: Before initiating any disposal procedure, a thorough, site-specific risk assessment is mandatory. This assessment should be documented and reviewed by the designated laboratory safety officer. This proactive measure ensures that all potential risks are identified and mitigated.
Part 2: Personal Protective Equipment (PPE) and Immediate Safety Precautions
To mitigate the risks of exposure, strict adherence to PPE protocols is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard |
| Eyes/Face | Safety goggles or a face shield | ANSI Z87.1 / EN 166 |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | ASTM F739 / EN 374 |
| Body | Lab coat or chemical-resistant apron | --- |
| Respiratory | NIOSH/MSHA-approved respirator (if dust is generated) | 29 CFR 1910.134 |
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[3].
Part 3: Spill Response Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills or solutions, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and environmental health and safety (EHS) department, regardless of the size.
Part 4: Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[4].
Experimental Protocol for Waste Collection:
-
Waste Segregation: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste. Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials include strong bases and oxidizing agents[3].
-
Container Requirements: The waste container must be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE). It must be in good condition with a secure, leak-proof lid.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Corrosive," "Irritant"), and the accumulation start date.
-
Collection: Carefully transfer the waste into the designated container, avoiding splashes or the generation of dust. The container should not be filled beyond 90% capacity to allow for expansion.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. It is the waste generator's responsibility to properly characterize and dispose of the waste in accordance with all federal, state, and local regulations[2].
Part 5: Visualization of Disposal Workflow
To provide a clear decision-making pathway for the disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
References
- PANREAC QUIMICA S.L.U.
- LookChem. 2-PROPYL SUCCINIC ACID 618-57-5 Wiki.
- Fisher Scientific. Safety Data Sheet for Succinic Acid. (2015-06-17).
- ChemicalBook. 618-57-5(2-PROPYL SUCCINIC ACID) Product Description.
- Apollo Scientific. Safety Data Sheet for Allylsuccinic anhydride. (2022-05-16).
- Sigma-Aldrich.
- Axios Research. This compound - CAS - 618-57-5.
- Fisher Scientific. SAFETY DATA SHEET for Succinic acid. (2017-05-24).
- Carl ROTH.
- Flinn Scientific.
- Sigma-Aldrich.
Sources
A Researcher's Guide to the Safe Handling of 2-Propylsuccinic Acid
As Senior Application Scientist, this guide provides essential safety and logistical information for handling 2-Propylsuccinic acid in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development, offering procedural guidance to ensure personal safety and operational integrity.
A Note on Hazard Information: Specific safety data for this compound (CAS No. 618-57-5) is not extensively available.[1] Therefore, this guidance is conservatively based on the known hazards of the parent compound, succinic acid, and general best practices for handling dicarboxylic acids. The primary documented hazard for succinic acid is the risk of serious eye damage.[2][3][4]
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its potential hazards to implement appropriate safety measures. The primary risks are associated with eye contact, and potential skin and respiratory irritation.
-
Eye Contact: Succinic acid is classified as causing serious eye damage.[2][4] Direct contact with the eyes can lead to severe irritation and potential long-term injury. Immediate and thorough rinsing is critical in the event of an exposure.[3]
-
Skin Contact: While not always classified as a primary skin irritant, prolonged contact with carboxylic acids can cause irritation.[2][5] It is prudent to avoid all direct skin contact.
-
Inhalation: Dust or aerosols of carboxylic acids may cause respiratory tract irritation.[4] Handling the compound in a well-ventilated area is essential to minimize this risk.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side shields or a face shield.[6][7] | Nitrile or butyl rubber gloves.[7] | Laboratory coat. | N95 dusk mask if not handled in a chemical fume hood.[6] |
| Conducting reactions and transfers | Tightly sealed goggles and a face shield.[2][7] | Nitrile or butyl rubber gloves.[7] | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. |
| Handling bulk quantities | Tightly sealed goggles and a full-face shield.[2][7] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron.[8] | Use of a NIOSH-approved respirator may be necessary based on risk assessment.[5] |
| Cleaning spills | Tightly sealed goggles and a face shield.[2][7] | Nitrile or butyl rubber gloves.[7] | Chemical-resistant apron or suit.[8] | NIOSH-approved respirator with appropriate cartridges.[5] |
Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
1. Preparation and Weighing:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control dust.[3]
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[5]
-
Don the appropriate PPE as outlined in the table above.
-
Use a disposable weighing boat to prevent contamination of balances.
2. Solution Preparation:
-
Slowly add the this compound to the solvent to avoid splashing.
-
If the dissolution is exothermic, use a cooling bath to control the temperature.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
3. Conducting Reactions:
-
All reactions should be carried out in a certified chemical fume hood.
-
Use appropriate glassware and ensure it is free from defects.
-
Continuously monitor the reaction for any unexpected changes.
Emergency and Disposal Plan
A clear and practiced emergency and disposal plan is a critical component of laboratory safety.
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management Workflow
The following diagram illustrates the logical steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
Waste Disposal:
-
All waste containing this compound should be considered chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
- Safety data sheet according to 1907/2006/EC, Article 31. (2020).
- Safety Data Sheet: Succinic acid. Carl ROTH. (n.d.).
- Safety Data Sheet. Fisher Scientific. (2015).
- 2-PROPYL SUCCINIC ACID 618-57-5 wiki. (n.d.).
- What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2026).
- Aldrich 78173 - SAFETY DATA SHEET. (2024).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Material Safety Data Sheet. Cole-Parmer. (n.d.).
- SAFETY DATA SHEET. (2017).
Sources
- 1. Page loading... [guidechem.com]
- 2. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. leelinework.com [leelinework.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
